molecular formula C27H41NO9 B1674043 FR901465 CAS No. 146478-73-1

FR901465

Katalognummer: B1674043
CAS-Nummer: 146478-73-1
Molekulargewicht: 523.6 g/mol
InChI-Schlüssel: DQTXAXNYLWRTPB-NTVXLVODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

FR901465 is a spiro-epoxide with potent cytotoxic activity against human tumour cells. It is isolated from Pseudomonas sp. no.2663. It has a role as an antineoplastic agent and a bacterial metabolite. It is an acetate ester, a cyclic hemiketal, a member of pyrans, a secondary alcohol, a monocarboxylic acid amide and a spiro-epoxide.
isolated from Pseudomonas;  structure in first source

Eigenschaften

CAS-Nummer

146478-73-1

Molekularformel

C27H41NO9

Molekulargewicht

523.6 g/mol

IUPAC-Name

[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-dimethyl-6-[(2E,4E)-3-methyl-5-[(3R,4R,5S,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate

InChI

InChI=1S/C27H41NO9/c1-15(8-11-22-24(31)27(14-34-27)25(32)26(6,33)37-22)7-10-21-16(2)13-20(18(4)36-21)28-23(30)12-9-17(3)35-19(5)29/h7-9,11-12,16-18,20-22,24-25,31-33H,10,13-14H2,1-6H3,(H,28,30)/b11-8+,12-9-,15-7+/t16-,17-,18+,20+,21-,22+,24+,25-,26-,27+/m0/s1

InChI-Schlüssel

DQTXAXNYLWRTPB-NTVXLVODSA-N

Isomerische SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CO3)[C@H]([C@](O2)(C)O)O)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Kanonische SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FR 901465;  FR 901465;  FR 901465;  WB 2663C.

Herkunft des Produkts

United States

Foundational & Exploratory

The Molecular Clamp: A Technical Guide to the Mechanism of Action of FR901465

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 is a potent natural product that, along with its close analogs FR901464 and pladienolides, constitutes a class of powerful anti-tumor agents. The core mechanism of action for these compounds lies in the direct inhibition of the spliceosome, the cellular machinery responsible for pre-messenger RNA (pre-mRNA) splicing. By targeting a key component of the U2 small nuclear ribonucleoprotein (snRNP), the SF3b complex, this compound and its congeners effectively stall spliceosome assembly at a critical early stage. This disruption of pre-mRNA processing triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of the Spliceosome

The primary molecular target of this compound is the splicing factor 3b (SF3b) complex , a core component of the U2 snRNP. The U2 snRNP plays a pivotal role in the early stages of spliceosome assembly by recognizing and binding to the branch point sequence (BPS) within the intron of a pre-mRNA molecule.

This compound and its analogs act as molecular clamps, binding to a pocket on the SF3b complex. This binding event induces a conformational change in SF3b that prevents the stable association of the U2 snRNP with the pre-mRNA branch point. Consequently, the spliceosome assembly process is halted at the A complex stage, preventing the subsequent catalytic steps of splicing. This leads to an accumulation of unspliced pre-mRNA transcripts within the cell.

Signaling Pathway of this compound Action

FR901465_Mechanism cluster_spliceosome Spliceosome Assembly cluster_cellular_effects Cellular Consequences Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' Splice Site Recognition U2_snRNP U2 snRNP U1_snRNP->U2_snRNP Recruitment SF3b SF3b Complex U2_snRNP->SF3b A_Complex A Complex (Stalled) SF3b->A_Complex Branch Point Recognition B_Complex B Complex A_Complex->B_Complex Progression Blocked Unspliced_preRNA Accumulation of Unspliced pre-mRNA A_Complex->Unspliced_preRNA Spliced_mRNA Spliced mRNA B_Complex->Spliced_mRNA Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Unspliced_preRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis This compound This compound This compound->SF3b Binding and Inhibition

Caption: Mechanism of this compound-mediated splicing inhibition.

Quantitative Data: Cytotoxicity of this compound and Analogs

While specific IC50 values for this compound are not extensively reported in publicly available literature, the cytotoxic activities of its close and structurally similar analogs, FR901464, Spliceostatin A, and Pladienolide B, have been well-characterized across a range of cancer cell lines. These compounds exhibit potent anti-proliferative effects at nanomolar concentrations.

CompoundCell LineCancer TypeIC50 (nM)Reference
FR901464 HCT116Colorectal Carcinoma0.31[1]
DLD1Colorectal Adenocarcinoma0.71[1]
Human FibroblastsNormal0.18[1]
MCF7Breast Adenocarcinoma1.8[2]
A549Lung Carcinoma1.3[2]
P388Murine Leukemia3.3[2]
Spliceostatin A CWR22Rv1Prostate Carcinoma0.6[3]
Normal B LymphocytesNormal12.1[3]
Normal T LymphocytesNormal61.7[3]
Pladienolide B HELErythroleukemia1.5[4]
K562Chronic Myelogenous Leukemia25[4]
Gastric Cancer Cell Lines (Mean)Gastric Cancer1.6 (range: 0.6-4.0)[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of this compound/analog Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogs in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Splicing Assay

This assay directly assesses the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Workflow Diagram:

In_Vitro_Splicing_Workflow Start Start Prepare_Substrate Prepare 32P-labeled pre-mRNA substrate Start->Prepare_Substrate Setup_Reaction Set up splicing reaction with extract, substrate, ATP, and this compound/analog Prepare_Substrate->Setup_Reaction Prepare_Extract Prepare HeLa cell nuclear extract Prepare_Extract->Setup_Reaction Incubate Incubate at 30°C for 0-90 minutes Setup_Reaction->Incubate Stop_Reaction Stop reaction and extract RNA Incubate->Stop_Reaction Run_Gel Separate RNA on a denaturing polyacrylamide gel Stop_Reaction->Run_Gel Visualize Visualize RNA bands by autoradiography Run_Gel->Visualize Analyze Quantify splicing products and intermediates Visualize->Analyze End End Analyze->End

Caption: Workflow for an in vitro pre-mRNA splicing assay.

Detailed Methodology:

  • Preparation of Radiolabeled Pre-mRNA Substrate: A model pre-mRNA substrate (e.g., containing an intron from the adenovirus major late or β-globin gene) is transcribed in vitro in the presence of [α-³²P]UTP to generate a radiolabeled transcript. The transcript is then purified.[7][8]

  • Preparation of HeLa Nuclear Extract: Nuclear extracts are prepared from HeLa cells as they contain all the necessary factors for in vitro splicing. This involves cell lysis, isolation of nuclei, and extraction of nuclear proteins.[7][9][10]

  • Splicing Reaction: The splicing reaction is assembled in a final volume of 25 µL containing:

    • HeLa nuclear extract (typically 40-60% of the final volume)

    • ³²P-labeled pre-mRNA substrate (~10 fmol)

    • ATP (1 mM)

    • MgCl₂ (3 mM)

    • Creatine phosphate (20 mM)

    • Varying concentrations of this compound or a vehicle control (DMSO)

  • Incubation: The reaction mixture is incubated at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).

  • RNA Extraction: The reaction is stopped, and the RNA is extracted using a phenol:chloroform extraction followed by ethanol precipitation.

  • Gel Electrophoresis: The purified RNA is resolved on a denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 8 M urea).

  • Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The different RNA species (pre-mRNA, splicing intermediates like the lariat-intron, and the spliced mRNA product) are visualized as distinct bands. The intensity of these bands is quantified to determine the efficiency of splicing and the inhibitory effect of this compound.[11][12]

Spliceosome Assembly Assay (Native Gel Electrophoresis)

This assay is used to visualize the different spliceosomal complexes and to determine at which stage this compound stalls their assembly.

Workflow Diagram:

Spliceosome_Assembly_Workflow Start Start Setup_Reaction Set up splicing reaction with radiolabeled pre-mRNA and nuclear extract Start->Setup_Reaction Add_Compound Add this compound/analog or vehicle control Setup_Reaction->Add_Compound Incubate Incubate at 30°C for a time course Add_Compound->Incubate Add_Heparin Add heparin to prevent further complex formation Incubate->Add_Heparin Run_Gel Separate complexes on a native agarose or polyacrylamide gel Add_Heparin->Run_Gel Visualize Visualize complexes by autoradiography Run_Gel->Visualize Analyze Identify and quantify spliceosomal complexes Visualize->Analyze End End Analyze->End

Caption: Workflow for a native gel electrophoresis spliceosome assembly assay.

Detailed Methodology:

  • Splicing Reaction Setup: Splicing reactions are set up as described for the in vitro splicing assay, using a ³²P-labeled pre-mRNA substrate and HeLa nuclear extract.

  • Incubation with Inhibitor: The reactions are incubated with this compound or a vehicle control at 30°C for various time points.

  • Stopping Complex Formation: At each time point, an aliquot of the reaction is taken, and heparin is added to a final concentration of 0.5 mg/mL to prevent further assembly of spliceosomal complexes.

  • Native Gel Electrophoresis: The samples are loaded onto a native agarose or polyacrylamide gel (e.g., 2% agarose or 4% acrylamide) and subjected to electrophoresis at 4°C.

  • Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The different spliceosomal complexes (E, A, B, and C) migrate at different rates and are visualized as distinct bands. The accumulation of the A complex and the absence of the B and C complexes in the presence of this compound demonstrate the stage of inhibition.[13][14]

Conclusion

This compound is a highly potent anti-tumor agent that exerts its cytotoxic effects through a well-defined mechanism of action: the inhibition of pre-mRNA splicing. By targeting the SF3b complex of the spliceosome, this compound and its analogs effectively halt spliceosome assembly, leading to an accumulation of unspliced pre-mRNAs and subsequent cell cycle arrest and apoptosis. The detailed understanding of this mechanism, supported by the experimental protocols outlined in this guide, provides a solid foundation for the further development and optimization of spliceosome inhibitors as a promising class of cancer therapeutics. The quantitative data for its analogs underscore the high potency of this class of compounds. Further research to obtain specific quantitative data for this compound will be valuable for its clinical development.

References

The Discovery and Origin of FR901465: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of FR901465, a novel antitumor agent. The information is curated to serve as a valuable resource for professionals in the fields of oncology research and pharmaceutical development.

Executive Summary

This compound is a natural product with significant antitumor properties, discovered as part of a screening program for novel anticancer agents. Isolated from a bacterial fermentation broth, it represents a class of compounds that modulate pre-mRNA splicing, a critical process in gene expression. This guide details the initial discovery and isolation of this compound, its producing microorganism, its biological activities, and the elucidation of its mechanism of action as a potent inhibitor of the spliceosome.

Discovery and Origin

This compound, along with its structurally related congeners FR901463 and FR901464, was first reported in 1996 by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.[1] These novel antitumor substances were isolated from the fermentation broth of a bacterium identified as Pseudomonas sp. No. 2663.[1] The discovery was the result of a screening program aimed at identifying microbial products that could enhance the transcriptional activity of the SV40 DNA virus promoter.[1]

Table 1: Discovery and Origin of this compound

AttributeDescription
Compound Name This compound
Year of Discovery 1996
Discovering Institution Fujisawa Pharmaceutical Co., Ltd., Ibaraki, Japan
Producing Organism Pseudomonas sp. No. 2663
Source of Isolation Fermentation Broth

Biological Activity

This compound and its analogs have demonstrated potent antitumor activities in both in vitro and in vivo models. The initial studies revealed that these compounds could prolong the life of mice bearing murine ascitic tumors and inhibit the growth of human solid tumors.[2]

In Vitro Antitumor Activity

While specific IC50 values for this compound are not as widely reported as for its analog FR901464, the family of compounds exhibits potent cytotoxicity against a range of cancer cell lines. For instance, FR901464 has been shown to have IC50 values in the sub-nanomolar to low nanomolar range against various human cancer cell lines.

Table 2: In Vitro Cytotoxicity of the Related Compound FR901464

Cell LineCancer TypeIC50 (ng/mL)
DLD1Colorectal Cancer< 1
HCT116Colorectal Cancer< 1
RKOColorectal Cancer< 1
Human FibroblastsNormal< 1

Data from a study on FR901464, a closely related analog of this compound.[3]

In Vivo Antitumor Activity

In vivo studies in mice demonstrated the antitumor efficacy of this class of compounds. In a P388 leukemia model, treatment with this compound resulted in a T/C (treated vs. control) value of 127%, indicating a significant increase in lifespan.[2] The related compound, FR901464, also showed significant inhibition of tumor growth in xenograft models of human lung adenocarcinoma (A549) and murine solid tumors (Colon 38 carcinoma and Meth A fibrosarcoma).[2]

Table 3: In Vivo Antitumor Activity of FR Compounds

CompoundTumor ModelParameterValue
FR901463P388 LeukemiaT/C (%)160
FR901464P388 LeukemiaT/C (%)145
This compound P388 Leukemia T/C (%) 127
FR901464A549 Lung AdenocarcinomaTumor Growth InhibitionEffective
FR901464Colon 38 CarcinomaTumor Growth InhibitionEffective
FR901464Meth A FibrosarcomaTumor Growth InhibitionEffective

Data from Nakajima et al., 1996.[2]

Mechanism of Action: Splicing Modulation

Initial investigations into the mechanism of action suggested that these compounds induce a dynamic change in chromatin structure.[2] Later, more detailed studies revealed that FR901464, and by extension this compound, are potent inhibitors of the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing.

These compounds specifically target the SF3B1 (splicing factor 3b subunit 1) , a core component of the U2 small nuclear ribonucleoprotein (snRNP).[3] By binding to SF3B1, this compound and its analogs interfere with the splicing process, leading to an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts. This disruption of normal gene expression ultimately triggers cell cycle arrest and apoptosis in cancer cells.

FR901465_Mechanism_of_Action This compound This compound SF3B1 SF3B1 (Splicing Factor 3b Subunit 1) This compound->SF3B1 Binds to Spliceosome Spliceosome SF3B1->Spliceosome Inhibits function of mRNA_processing Inhibition of pre-mRNA Splicing Spliceosome->mRNA_processing Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome Splicing Aberrant_mRNA Aberrant mRNA mRNA_processing->Aberrant_mRNA Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Aberrant_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound as a spliceosome inhibitor.

Experimental Protocols

Fermentation and Isolation Workflow

The production of this compound involves the fermentation of Pseudomonas sp. No. 2663, followed by a multi-step isolation and purification process.

Fermentation_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of Pseudomonas sp. No. 2663 Solvent_Extraction Solvent Extraction of Culture Broth Fermentation->Solvent_Extraction Chromatography1 Column Chromatography (e.g., Diaion HP-20) Solvent_Extraction->Chromatography1 Chromatography2 Further Chromatographic Steps (e.g., Silica Gel, HPLC) Chromatography1->Chromatography2 Pure_Compound Isolation of Pure this compound Chromatography2->Pure_Compound

Caption: General workflow for the fermentation and isolation of this compound.

Detailed Steps (Inferred):

  • Fermentation: Pseudomonas sp. No. 2663 is cultured in a suitable nutrient medium under controlled conditions (temperature, pH, aeration) to promote the production of the target compounds.

  • Extraction: The culture broth is harvested, and the active compounds are extracted from the broth using organic solvents.

  • Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves adsorption chromatography on resins like Diaion HP-20, followed by silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate the individual compounds FR901463, FR901464, and this compound.

In Vitro Cytotoxicity Assay Protocol

The antitumor activity of this compound against various cancer cell lines is typically assessed using a standard cytotoxicity assay, such as the MTT or SRB assay.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment: After the incubation period, a viability reagent (e.g., MTT) is added to each well. The formazan product is then solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Antitumor Assay Protocol (Xenograft Model)

The in vivo efficacy of this compound is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

General Protocol:

  • Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered to the treatment group via a specific route (e.g., intraperitoneal or intravenous) at various doses for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly throughout the experiment.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight changes and survival are also monitored.

Conclusion

This compound is a pioneering natural product that has significantly advanced our understanding of the spliceosome as a therapeutic target in oncology. Its discovery has paved the way for the development of a new class of anticancer agents that modulate pre-mRNA splicing. This technical guide provides a foundational understanding of the discovery, origin, and mechanism of action of this compound, offering valuable insights for researchers and drug development professionals working to develop novel cancer therapies.

References

FR901465: A Potent Inhibitor of the SF3b Splicing Factor Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

FR901465 is a natural product that has garnered significant attention in the fields of cancer biology and RNA research due to its potent and specific inhibition of the pre-mRNA splicing machinery. This document provides a comprehensive technical overview of this compound, focusing on its molecular target, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and drug development efforts centered on this compound and its analogs.

The Molecular Target of this compound: The SF3b Complex

Extensive research has unequivocally identified the splicing factor 3b (SF3b) complex as the direct molecular target of this compound and its structurally related analogs, such as spliceostatin A and pladienolide B.[1][2][3] The SF3b complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which plays a pivotal role in the early stages of spliceosome assembly.

Specifically, this compound and its analogs bind to the SF3B1 subunit of the SF3b complex.[1][4] Cryo-electron microscopy studies have revealed that these inhibitors occupy the branch point adenosine-binding pocket of SF3B1, thereby sterically hindering the recognition of the branch point sequence in the pre-mRNA.[5] Some evidence also suggests an interaction with PHF5A, another protein within the SF3b complex.[4] This targeted interaction is the basis for the potent anti-splicing and anti-proliferative activities of this compound.

Mechanism of Action: Arrest of Spliceosome Assembly

This compound exerts its inhibitory effect by stalling the spliceosome assembly pathway at an early stage. By binding to SF3B1, the compound prevents the stable association of the U2 snRNP with the pre-mRNA branch point sequence. This leads to the accumulation of the pre-spliceosomal "A complex" and prevents the transition to the subsequent "B complex".[6][7] The consequence of this stalled assembly is a global inhibition of pre-mRNA splicing, leading to the accumulation of unspliced pre-mRNAs within the nucleus.[6] This disruption of normal gene expression is a key contributor to the compound's potent cytotoxicity against cancer cells.

cluster_0 Spliceosome Assembly Pathway cluster_1 Inhibition by this compound Pre-mRNA Pre-mRNA E Complex E Complex Pre-mRNA->E Complex + U1 snRNP U1 snRNP U1 snRNP U2 snRNP U2 snRNP U4/U6.U5 tri-snRNP U4/U6.U5 tri-snRNP A Complex A Complex E Complex->A Complex + U2 snRNP (SF3b) B Complex B Complex A Complex->B Complex + U4/U6.U5 tri-snRNP Stalled A Complex Stalled A Complex A Complex->Stalled A Complex Spliced mRNA Spliced mRNA B Complex->Spliced mRNA Catalytic Steps This compound This compound This compound->U2 snRNP Binds to SF3B1

Figure 1. Mechanism of this compound action on the spliceosome assembly pathway.

Quantitative Data

The following tables summarize the inhibitory concentrations of this compound and its analogs from various studies.

Table 1: In Vitro Splicing Inhibition

CompoundPre-mRNA SubstrateAssay SystemIC50Reference
FR901464Not SpecifiedHeLa Nuclear Extract0.05 µM[8]
Spliceostatin ANot SpecifiedHeLa Nuclear Extract0.01 µM[9]
Pladienolide BSynthetic pre-mRNAHeLa Nuclear Extract0.1 µM[10]
HerboxidieneSynthetic pre-mRNAHeLa Nuclear Extract0.1 µM[10]

Table 2: Antiproliferative Activity (IC50 Values)

CompoundCell LineCell TypeIC50 (nM)Reference
FR901464DLD1Colorectal Carcinoma0.71 ng/mL (~1.2 nM)[1]
FR901464HCT116Colorectal Carcinoma0.31 ng/mL (~0.5 nM)[1]
FR901464Human FibroblastsNormal0.18 ng/mL (~0.3 nM)[1]
Meayamycin DVariousCancerComparable to Meayamycin A[5]
Pladienolide BGastric Cancer CellsGastric Cancer1.6 - 4.9 nM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

Radiolabeled Pre-mRNA Radiolabeled Pre-mRNA Incubation Incubation Radiolabeled Pre-mRNA->Incubation HeLa Nuclear Extract HeLa Nuclear Extract HeLa Nuclear Extract->Incubation This compound This compound This compound->Incubation RNA Extraction RNA Extraction Incubation->RNA Extraction Denaturing PAGE Denaturing PAGE RNA Extraction->Denaturing PAGE Autoradiography Autoradiography Denaturing PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification

Figure 2. Workflow for the in vitro splicing assay.

Materials:

  • HeLa cell nuclear extract (commercially available or prepared in-house)

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled adenovirus major late (AdML) or β-globin pre-mRNA)

  • This compound or other test compounds dissolved in DMSO

  • Splicing reaction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 3 mM MgCl2, 0.5 mM ATP, 20 mM creatine phosphate, 50 µg/mL tRNA)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

  • TBE buffer

Procedure:

  • Assemble the splicing reaction on ice by combining the HeLa nuclear extract, splicing reaction buffer, and radiolabeled pre-mRNA.

  • Add this compound or vehicle control (DMSO) to the desired final concentration.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • Stop the reaction by adding proteinase K and incubating at 37°C for 15 minutes.

  • Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Resuspend the RNA pellet in loading buffer (e.g., formamide with tracking dyes).

  • Separate the RNA products (pre-mRNA, splicing intermediates, and mature mRNA) on a denaturing polyacrylamide gel.

  • Dry the gel and visualize the radiolabeled RNA bands by autoradiography.

  • Quantify the band intensities to determine the percentage of splicing inhibition. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the formation of mature mRNA.[6][9]

SF3B1 Immunoprecipitation/Pull-down Assay

This assay is used to confirm the physical interaction between this compound (or its biotinylated analog) and the SF3B1 protein.

Cell Lysate Cell Lysate Incubation Incubation Cell Lysate->Incubation Biotinylated this compound Biotinylated this compound Biotinylated this compound->Incubation Capture Capture Incubation->Capture Streptavidin Beads Streptavidin Beads Streptavidin Beads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution SDS-PAGE & Western Blot SDS-PAGE & Western Blot Elution->SDS-PAGE & Western Blot Detection of SF3B1 Detection of SF3B1 SDS-PAGE & Western Blot->Detection of SF3B1

Figure 3. Workflow for a pull-down assay to detect this compound-SF3B1 interaction.

Materials:

  • HeLa or other suitable cells

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

  • Biotinylated this compound analog

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-SF3B1 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Lyse cells in lysis buffer and clarify the lysate by centrifugation.

  • Incubate the cell lysate with the biotinylated this compound analog for 1-2 hours at 4°C.

  • Add streptavidin-conjugated beads and incubate for an additional hour to capture the biotinylated compound and any interacting proteins.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using an anti-SF3B1 antibody to detect the presence of SF3B1 in the pull-down fraction.

Cellular Splicing Reporter Assay

This assay measures the effect of this compound on splicing in a cellular context using a plasmid-based reporter system.

Splicing Reporter Plasmid Splicing Reporter Plasmid Transfection Transfection Splicing Reporter Plasmid->Transfection This compound Treatment This compound Treatment Transfection->this compound Treatment Cell Culture Cell Culture Cell Culture->Transfection RNA Isolation RNA Isolation This compound Treatment->RNA Isolation RT-PCR RT-PCR RNA Isolation->RT-PCR Gel Electrophoresis Gel Electrophoresis RT-PCR->Gel Electrophoresis Quantification of Splice Isoforms Quantification of Splice Isoforms Gel Electrophoresis->Quantification of Splice Isoforms

Figure 4. Workflow for a cellular splicing reporter assay.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Splicing reporter plasmid (e.g., a minigene construct with two exons flanking an intron, often driving the expression of a fluorescent protein or luciferase upon correct splicing)

  • Transfection reagent

  • This compound or other test compounds

  • RNA isolation kit

  • Reverse transcriptase

  • PCR reagents (including primers specific for the spliced and unspliced reporter transcripts)

  • Agarose gel and electrophoresis system

Procedure:

  • Transfect the chosen cell line with the splicing reporter plasmid.

  • Allow the cells to express the reporter for 24-48 hours.

  • Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 4-24 hours).

  • Isolate total RNA from the cells.

  • Perform reverse transcription to generate cDNA.

  • Amplify the reporter transcripts using PCR with primers that can distinguish between the spliced and unspliced isoforms.

  • Separate the PCR products on an agarose gel.

  • Quantify the band intensities of the spliced and unspliced products to determine the splicing efficiency and the effect of the compound.

Conclusion

This compound is a powerful tool for studying the mechanism of pre-mRNA splicing and serves as a promising lead compound for the development of novel anticancer therapeutics. Its specific targeting of the SF3b complex provides a clear mechanism of action, and the well-established experimental protocols described herein offer a robust framework for further investigation into its biological activities and for the screening and characterization of new splicing modulators. The quantitative data consistently demonstrate the high potency of this compound and its analogs, underscoring the therapeutic potential of targeting the spliceosome in cancer and other diseases characterized by aberrant splicing.

References

FR901465: An In-depth Technical Guide on its Effects on pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901465 and its structural analogs are potent natural product inhibitors of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By targeting the SF3B1 (Splicing Factor 3b Subunit 1) component of the U2 small nuclear ribonucleoprotein (snRNP), these compounds induce widespread disruption of mRNA maturation, leading to cell cycle arrest, apoptosis, and potent antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates. While much of the detailed quantitative data comes from its close and more extensively studied analogs, FR901464 and Spliceostatin A, the information presented here is considered highly representative of this compound's activity due to their shared pharmacophore.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its biological effects by directly binding to the SF3B1 protein, a core component of the spliceosome's U2 snRNP. This interaction inhibits the splicing process at an early stage.[1] The spliceosome is a dynamic molecular machine that removes non-coding introns from pre-mRNA and ligates the coding exons to produce mature mRNA.

The binding of this compound to SF3B1 is thought to lock the spliceosome in an inactive conformation, preventing the stable association of the U2 snRNP with the branch point sequence (BPS) of the pre-mRNA.[2] This stalls spliceosome assembly at the A complex, leading to an accumulation of unspliced pre-mRNA transcripts.[3] This disruption of splicing has several downstream consequences:

  • Modulation of Alternative Splicing: Inhibition of SF3B1 can alter the splicing patterns of numerous genes, leading to the production of aberrant protein isoforms or the degradation of transcripts through nonsense-mediated decay.

  • Cell Cycle Arrest: The disruption of the splicing of key cell cycle regulators leads to arrest at the G1 and G2/M phases of the cell cycle.[4]

  • Induction of Apoptosis: Altered splicing of anti-apoptotic proteins, such as MCL-1 and BCL2L1, sensitizes cancer cells to programmed cell death.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and its close analogs, FR901464 and Spliceostatin A.

CompoundAssayCell Line / SystemIC50 / GI50 / T/C ValueReference
This compound Antitumor ActivityP388 Leukemia (in vivo)T/C = 127%[4]
FR901464 Antitumor ActivityP388 Leukemia (in vivo)T/C = 145%[4]
Antitumor ActivityA549 Lung Adenocarcinoma (in vivo)Effective Dose Range[4]
CytotoxicityHCT1160.31 ng/mL[5]
CytotoxicityDLD10.71 ng/mL[5]
CytotoxicityHuman Fibroblasts0.18 ng/mL[5]
In Vitro Splicing InhibitionHeLa Nuclear Extract~0.05 µM[6][7]
Spliceostatin A In Vitro Splicing InhibitionHeLa Nuclear Extract0.01 µM[6]
CytotoxicityMultiple Cancer Lines0.6 to 3.4 nM[6]

Experimental Protocols

In Vitro Splicing Assay

This assay is used to directly measure the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract (prepared as described in[8][9])

  • 32P-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

  • This compound (or analog) dissolved in DMSO

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Denaturing polyacrylamide gel

Procedure:

  • Thaw HeLa nuclear extract on ice.

  • Set up splicing reactions in microcentrifuge tubes on ice. A typical 25 µL reaction includes:

    • 12.5 µL HeLa nuclear extract

    • 1 µL 32P-labeled pre-mRNA (~20 fmol)

    • 2.5 µL 10x splicing buffer

    • This compound at desired concentrations (or DMSO for control)

    • Nuclease-free water to 25 µL

  • Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

  • Stop the reactions by adding 150 µL of proteinase K buffer and 10 µg of proteinase K.

  • Incubate at 37°C for 30 minutes to digest proteins.

  • Extract RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Resuspend the RNA pellet in formamide loading dye.

  • Analyze the splicing products (pre-mRNA, mRNA, lariat intermediate, and free lariat) by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantify the band intensities to determine the percentage of splicing inhibition.

Analysis of Spliceosome Assembly by Native Gel Electrophoresis

This method is used to visualize the effect of this compound on the assembly of spliceosome complexes.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate

  • This compound (or analog) dissolved in DMSO

  • Splicing reaction buffer

  • Native agarose or polyacrylamide gel

  • Gel loading buffer (with or without heparin)

Procedure:

  • Set up splicing reactions as described in the in vitro splicing assay protocol.

  • Incubate reactions at 30°C for a specified time to allow for spliceosome complex formation (e.g., 30 minutes).

  • Add native gel loading buffer. Heparin can be included to dissociate non-specific RNA-protein interactions.

  • Load the samples onto a native agarose or polyacrylamide gel.

  • Perform electrophoresis at 4°C to separate the different spliceosome complexes (H, E, A, B, and C complexes).

  • Dry the gel and visualize the radiolabeled complexes by autoradiography.

  • Observe the accumulation of the A complex and the reduction of later complexes in the presence of this compound.[10][11]

RT-qPCR to Analyze Alternative Splicing

This technique quantifies changes in the abundance of specific splice variants in cells treated with this compound.

Materials:

  • Cancer cell lines of interest

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix

  • Primers specific for different splice isoforms of a target gene (e.g., MCL-1, BCL2L1)

Procedure:

  • Culture cancer cells to the desired confluency.

  • Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using primers that specifically amplify the different splice variants of the target gene.

  • Analyze the qPCR data to determine the relative expression levels of each splice isoform. A common method is the ΔΔCt method, normalizing to a housekeeping gene.

  • Calculate the ratio of the different splice variants to assess the effect of this compound on alternative splicing.

Visualizations of Pathways and Workflows

Signaling Pathways Modulated by this compound

The inhibition of pre-mRNA splicing by this compound triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

FR901465_Signaling_Pathways cluster_splicing pre-mRNA Splicing Machinery cluster_downstream Downstream Cellular Effects cluster_mTOR mTOR Pathway Modulation cluster_apoptosis Apoptosis Pathway Modulation This compound This compound SF3B1 SF3B1 This compound->SF3B1 Inhibits Spliceosome (U2 snRNP) Spliceosome (U2 snRNP) SF3B1->Spliceosome (U2 snRNP) Component of Splicing Aberrations Splicing Aberrations SF3B1->Splicing Aberrations Leads to Pre-mRNA Pre-mRNA Spliceosome (U2 snRNP)->Pre-mRNA Binds to Mature mRNA Mature mRNA Pre-mRNA->Mature mRNA Splicing Altered Gene Expression Altered Gene Expression Splicing Aberrations->Altered Gene Expression Cell Cycle Arrest (G1/G2-M) Cell Cycle Arrest (G1/G2-M) Altered Gene Expression->Cell Cycle Arrest (G1/G2-M) Apoptosis Apoptosis Altered Gene Expression->Apoptosis mTOR Signaling mTOR Signaling Altered Gene Expression->mTOR Signaling Inhibits MCL-1L (anti-apoptotic) MCL-1L (anti-apoptotic) Altered Gene Expression->MCL-1L (anti-apoptotic) Shifts splicing to BCL-xL (anti-apoptotic) BCL-xL (anti-apoptotic) Altered Gene Expression->BCL-xL (anti-apoptotic) Shifts splicing to Antitumor Activity Antitumor Activity Cell Cycle Arrest (G1/G2-M)->Antitumor Activity Apoptosis->Antitumor Activity Cell Growth & Proliferation Cell Growth & Proliferation mTOR Signaling->Cell Growth & Proliferation Promotes MCL-1S (pro-apoptotic) MCL-1S (pro-apoptotic) MCL-1L (anti-apoptotic)->MCL-1S (pro-apoptotic) MCL-1S (pro-apoptotic)->Apoptosis BCL-xS (pro-apoptotic) BCL-xS (pro-apoptotic) BCL-xL (anti-apoptotic)->BCL-xS (pro-apoptotic) BCL-xS (pro-apoptotic)->Apoptosis

Caption: this compound inhibits SF3B1, leading to splicing aberrations and downstream effects.

Experimental Workflow for In Vitro Splicing Assay

The following diagram illustrates the key steps in performing an in vitro splicing assay to assess the effect of this compound.

In_Vitro_Splicing_Workflow cluster_preparation Preparation cluster_reaction Splicing Reaction cluster_analysis Analysis HeLa Nuclear Extract HeLa Nuclear Extract Incubation (30C) Incubation (30C) HeLa Nuclear Extract->Incubation (30C) 32P-labeled pre-mRNA 32P-labeled pre-mRNA 32P-labeled pre-mRNA->Incubation (30C) This compound Solution This compound Solution This compound Solution->Incubation (30C) Proteinase K Digestion Proteinase K Digestion Incubation (30C)->Proteinase K Digestion RNA Extraction RNA Extraction Proteinase K Digestion->RNA Extraction Denaturing PAGE Denaturing PAGE RNA Extraction->Denaturing PAGE Autoradiography Autoradiography Denaturing PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification

Caption: Workflow for assessing this compound's effect on in vitro pre-mRNA splicing.

Logical Relationship of Spliceosome Inhibition

This diagram illustrates the logical sequence of events from this compound binding to the spliceosome to the ultimate cellular outcomes.

Spliceosome_Inhibition_Logic This compound This compound SF3B1 Binding SF3B1 Binding This compound->SF3B1 Binding Spliceosome Assembly Stall (A Complex) Spliceosome Assembly Stall (A Complex) SF3B1 Binding->Spliceosome Assembly Stall (A Complex) Accumulation of unspliced pre-mRNA Accumulation of unspliced pre-mRNA Spliceosome Assembly Stall (A Complex)->Accumulation of unspliced pre-mRNA Altered Alternative Splicing Altered Alternative Splicing Spliceosome Assembly Stall (A Complex)->Altered Alternative Splicing Decreased Mature mRNA Decreased Mature mRNA Accumulation of unspliced pre-mRNA->Decreased Mature mRNA Aberrant Protein Production Aberrant Protein Production Altered Alternative Splicing->Aberrant Protein Production Cellular Stress Response Cellular Stress Response Decreased Mature mRNA->Cellular Stress Response Aberrant Protein Production->Cellular Stress Response Cell Cycle Arrest Cell Cycle Arrest Cellular Stress Response->Cell Cycle Arrest Apoptosis Apoptosis Cellular Stress Response->Apoptosis

Caption: Logical flow from this compound binding to cellular consequences.

Conclusion and Future Directions

This compound and its analogs represent a powerful class of molecules for both basic research into the mechanisms of pre-mRNA splicing and for the development of novel anticancer therapeutics. Their potent and specific inhibition of SF3B1 provides a unique tool to dissect the intricate process of spliceosome assembly and function. The downstream consequences of this inhibition, including the induction of cell cycle arrest and apoptosis, highlight the dependence of cancer cells on a properly functioning splicing machinery.

Future research in this area will likely focus on several key aspects:

  • Elucidating the full spectrum of splicing events affected by this compound to identify key vulnerabilities in cancer cells.

  • Developing more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties for clinical applications.

  • Investigating mechanisms of resistance to SF3B1 inhibitors to devise strategies to overcome them.

  • Exploring combination therapies where this compound or its derivatives can be used to sensitize cancer cells to other therapeutic agents.

The continued study of this compound and related compounds holds great promise for advancing our understanding of fundamental cellular processes and for the development of new and effective cancer treatments.

References

An In-depth Technical Guide on FR901465: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 is a naturally occurring antitumor agent with potent activity against a range of cancer cell lines. Isolated from the fermentation broth of Pseudomonas sp. No. 2663, this complex molecule has garnered significant interest in the field of oncology and drug discovery.[1][2][3] Its primary mechanism of action involves the modulation of pre-mRNA splicing through the inhibition of the spliceosome, a critical cellular machinery for gene expression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product with the molecular formula C27H41NO9 and a molecular weight of 523.623 g/mol .[1] The chemical structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H41NO9[1]
Molecular Weight 523.623 g/mol [1]
CAS Number 146478-73-1[1]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]

Biological Activity and Antitumor Efficacy

This compound has demonstrated significant antitumor activity in both in vitro and in vivo models.[2][3]

In Vitro Activity

This compound exhibits potent cytotoxic effects against various murine and human tumor cell lines.[3]

In Vivo Activity

In murine tumor models, this compound has shown the ability to prolong the life of mice bearing P388 leukemia.[2] It also inhibits the growth of A549 human lung adenocarcinoma solid tumors in mice.[2]

Table 2: In Vivo Antitumor Activity of this compound against P388 Leukemia

CompoundT/C Value (%)Reference
This compound127[2]

*T/C value represents the ratio of the median survival time of the treated group to that of the control group, expressed as a percentage.

Mechanism of Action: Splicing Modulation

The primary mechanism of action of this compound is the inhibition of pre-mRNA splicing.[1] It targets the SF3B complex, a core component of the spliceosome.[4][5] The spliceosome is a large ribonucleoprotein complex responsible for the removal of introns from pre-mRNA, a crucial step in the maturation of messenger RNA (mRNA).

By binding to the SF3B1 subunit of the SF3B complex, this compound interferes with the early stages of spliceosome assembly and can also affect later events, including exon ligation.[4][6] This disruption of splicing leads to an accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells. The proposed mechanism suggests that this compound may induce dynamic changes in chromatin structure, contributing to its potent antitumor activity.[2]

FR901465_Splicing_Inhibition cluster_nucleus Cell Nucleus cluster_transcription Transcription cluster_splicing Splicing DNA DNA pre_mRNA pre-mRNA (with introns and exons) DNA->pre_mRNA RNA Polymerase II Spliceosome Spliceosome pre_mRNA->Spliceosome Assembly mRNA Mature mRNA (exons only) Spliceosome->mRNA Splicing Apoptosis Apoptosis Spliceosome->Apoptosis Dysfunctional Splicing Leads to SF3B_Complex SF3B Complex (contains SF3B1) SF3B_Complex->Spliceosome Core Component This compound This compound This compound->SF3B_Complex Inhibits

This compound inhibits the SF3B complex, disrupting splicing and leading to apoptosis.

While the direct downstream signaling consequences of this compound-mediated splicing modulation are still under investigation, it is known that aberrant splicing can impact numerous cellular pathways, including those critical for cancer cell survival and proliferation, such as the Wnt signaling pathway. The Wnt pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in many cancers.[7]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Splicing_Modulators Splicing Modulators (e.g., this compound) Splicing_Modulators->Destruction_Complex May affect components via altered splicing

Canonical Wnt signaling pathway, a potential downstream target of splicing modulators.

Experimental Protocols

The following are summaries of the experimental protocols used in the initial characterization of this compound, based on the work of Nakajima et al. (1996).

Isolation and Purification of this compound
  • Producing Organism: Pseudomonas sp. No. 2663.[3]

  • Fermentation: The bacterium is cultured in a suitable fermentation medium.

  • Extraction: The culture broth is harvested, and the active compounds are extracted from the mycelium using a solvent such as acetone.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Adsorption chromatography on Diaion HP-20.

    • Silica gel column chromatography.

    • High-performance liquid chromatography (HPLC) to yield the pure compound.

Isolation_Workflow Start Start Fermentation Fermentation of Pseudomonas sp. No. 2663 Start->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Acetone) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Adsorption Chromatography (Diaion HP-20) Crude_Extract->Chromatography1 Chromatography2 Silica Gel Column Chromatography Chromatography1->Chromatography2 HPLC High-Performance Liquid Chromatography (HPLC) Chromatography2->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound End End Pure_this compound->End

Generalized workflow for the isolation and purification of this compound.
In Vivo Antitumor Assay (P388 Leukemia Model)

  • Animal Model: CDF1 mice.

  • Tumor Inoculation: Mice are inoculated intraperitoneally with P388 leukemia cells.

  • Treatment: this compound is administered intravenously or intraperitoneally for a specified number of days starting one day after tumor inoculation.

  • Endpoint: The median survival time of the treated and control groups is determined, and the T/C value is calculated to assess the efficacy of the compound.

Conclusion and Future Directions

This compound is a potent antitumor agent with a unique mechanism of action involving the modulation of pre-mRNA splicing. Its ability to target the SF3B complex makes it a valuable tool for studying the role of splicing in cancer and a promising lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound-induced splicing alterations and to explore its therapeutic potential in a broader range of malignancies. The development of synthetic analogs and structure-activity relationship studies will also be crucial for optimizing its pharmacological properties and advancing it towards clinical applications.

References

The Spliceosome as a Therapeutic Target: An In-depth Technical Guide to the Biological Activity of FR901465 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate process of pre-mRNA splicing, essential for the maturation of the vast majority of human mRNAs, presents a compelling target for therapeutic intervention, particularly in oncology. The spliceosome, the complex molecular machinery responsible for splicing, is frequently dysregulated in cancer, leading to aberrant protein production that can drive tumor growth and survival. Among the most promising agents targeting the spliceosome are the natural product FR901465 and its synthetic analogs. These molecules exhibit potent and selective anti-tumor activity by directly inhibiting the SF3b subunit of the U2 snRNP, a critical component of the spliceosome. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in their mechanism of action.

Quantitative Biological Activity

This compound and its derivatives have demonstrated remarkable potency against a wide range of cancer cell lines. Their anti-proliferative activity is typically measured by GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values. The following tables summarize the reported biological activities of this compound and some of its key analogs.

Table 1: Anti-proliferative Activity of FR901464 and its Natural Analogs

CompoundCell LineAssay TypeReported Value (nM)
FR901463P388 leukemiaIn vivo (T/C%)160%
FR901464P388 leukemiaIn vivo (T/C%)145%
This compoundP388 leukemiaIn vivo (T/C%)127%
FR901464MCF-7 (Breast)IC₅₀1.8
FR901464A549 (Lung)IC₅₀1.3
FR901464HCT116 (Colon)IC₅₀0.61
FR901464SW480 (Colon)IC₅₀1.0
FR901464P388 (Leukemia)IC₅₀3.3

T/C % refers to the treated vs. control tumor volume percentage, where a higher value indicates greater anti-tumor activity. Data compiled from Nakajima et al., 1996.[1]

Table 2: Anti-proliferative Activity of Meayamycin and its Analogs

CompoundCell LineAssay TypeReported Value (nM)
MeayamycinMCF-7 (Breast)GI₅₀picomolar range
MeayamycinMDA-MB-231 (Breast)GI₅₀picomolar range
MeayamycinHCT-116 (Colon)GI₅₀Sub-nanomolar
MeayamycinPC-3 (Prostate)GI₅₀Sub-nanomolar
Meayamycin BALL cell linesIC₅₀0.07 - 0.16
Meayamycin BAML cell linesIC₅₀0.07 - 0.16
Meayamycin BPrimary ALL samplesLC₅₀0.42
Meayamycin BPrimary AML samplesLC₅₀0.43

Data compiled from studies on meayamycin's potent activity, including against multidrug-resistant cells.[2][3][4]

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs exert their cytotoxic effects by directly binding to the SF3B1 subunit of the spliceosome.[5] This interaction stalls the spliceosome at an early stage of assembly, preventing the completion of the splicing reaction. The accumulation of unspliced or mis-spliced pre-mRNAs triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.[5]

Mechanism_of_Action cluster_drug Drug Action cluster_spliceosome Spliceosome Complex cluster_cellular_effects Cellular Effects This compound This compound & Analogs SF3B1 SF3B1 This compound->SF3B1 Binds to Spliceosome_Assembly Spliceosome Assembly This compound->Spliceosome_Assembly Inhibits U2_snRNP U2_snRNP SF3B1->U2_snRNP Component of U2_snRNP->Spliceosome_Assembly Required for Splicing_Inhibition Splicing Inhibition Spliceosome_Assembly->Splicing_Inhibition Aberrant_Splicing Aberrant Splicing Splicing_Inhibition->Aberrant_Splicing Apoptosis Apoptosis Aberrant_Splicing->Apoptosis Apoptosis_Pathway This compound This compound SF3B1_Inhibition SF3B1 Inhibition This compound->SF3B1_Inhibition MCL1_Splicing MCL1 pre-mRNA Splicing SF3B1_Inhibition->MCL1_Splicing Alters Mcl1L Mcl-1L (Anti-apoptotic) MCL1_Splicing->Mcl1L Decreases Mcl1S Mcl-1S (Pro-apoptotic) MCL1_Splicing->Mcl1S Increases Apoptosis Apoptosis Mcl1L->Apoptosis Inhibits Mcl1S->Apoptosis Induces p53_Pathway This compound This compound SF3B1_Inhibition SF3B1 Inhibition This compound->SF3B1_Inhibition p53_Activation p53 Activation SF3B1_Inhibition->p53_Activation Leads to p21_Expression p21 (CDKN1A) Expression p53_Activation->p21_Expression Induces Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest MYC_Pathway MYC_Hyperactivation MYC Hyperactivation Increased_Transcription Increased pre-mRNA Synthesis MYC_Hyperactivation->Increased_Transcription Spliceosome_Dependence Increased Spliceosome Dependence Increased_Transcription->Spliceosome_Dependence Cell_Death Selective Cell Death Spliceosome_Dependence->Cell_Death This compound This compound Spliceosome_Inhibition Spliceosome Inhibition This compound->Spliceosome_Inhibition Spliceosome_Inhibition->Cell_Death MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

FR901465 in Cancer Research: A Technical Guide to a Potent Spliceosome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FR901465 and its analogues represent a promising class of anti-cancer agents that function as potent and specific inhibitors of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP), these compounds induce widespread splicing alterations, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound and its analogues in the context of cancer research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively study and potentially exploit this unique class of anti-cancer compounds.

Mechanism of Action: Targeting the Spliceosome

This compound and its related compounds, including FR901463, FR901464, and the semi-synthetic derivative Spliceostatin A, exert their anti-tumor effects by directly binding to the SF3B1 protein, a core component of the U2 snRNP within the spliceosome.[1][2] This interaction is non-covalent and highly specific, leading to the destabilization of the pre-mRNA's interaction with the spliceosome.[3] The binding of these inhibitors is thought to interfere with a critical conformational change in SF3B1 that is necessary for the progression of the splicing process.[4][5] This disruption of the spliceosome's function leads to a global modulation of pre-mRNA splicing, resulting in the accumulation of unspliced or aberrantly spliced mRNA transcripts.[2][6] Consequently, this leads to the downregulation of key cancer-related genes and the induction of cell cycle arrest and apoptosis.[7][8]

dot

FR901465_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly cluster_downstream Downstream Effects Pre-mRNA Pre-mRNA U1_snRNP U1 snRNP Pre-mRNA->U1_snRNP 5' splice site recognition U2_snRNP U2 snRNP U1_snRNP->U2_snRNP Branch point binding SF3B1 SF3B1 U2_snRNP->SF3B1 U4_U5_U6_tri_snRNP U4/U5/U6 tri-snRNP SF3B1->U4_U5_U6_tri_snRNP Catalytic activation Splicing_Inhibition Aberrant Splicing Mature_mRNA Mature_mRNA U4_U5_U6_tri_snRNP->Mature_mRNA Splicing Intron_Lariat Intron_Lariat U4_U5_U6_tri_snRNP->Intron_Lariat This compound This compound Inhibition This compound->Inhibition Inhibition->SF3B1 Inhibition of conformational change Cell_Cycle_Arrest Cell Cycle Arrest (G1 & G2/M) Splicing_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Splicing_Inhibition->Apoptosis

Caption: Mechanism of action of this compound on the spliceosome.

Signaling Pathways Affected by this compound

The inhibition of SF3B1 by this compound triggers a cascade of downstream signaling events, ultimately contributing to its anti-cancer activity. Two key pathways that are significantly impacted are the MYC and NF-κB signaling pathways.

  • MYC Stabilization: Mutations in SF3B1, the target of this compound, have been shown to promote the decay of transcripts for the protein phosphatase 2A (PP2A) subunit PPP2R5A.[9][10] This leads to increased phosphorylation of the oncoprotein c-MYC at serine 62, a modification that enhances its stability and oncogenic activity.[10] By inhibiting the function of both wild-type and mutant SF3B1, this compound can indirectly lead to the destabilization of c-MYC, a critical driver of proliferation in many cancers.

  • NF-κB Pathway Activation: Aberrant splicing of MAP3K7, a key regulator of the NF-κB pathway, has been observed in cells with SF3B1 mutations.[11] This can lead to the activation of NF-κB signaling, which is involved in inflammation, cell survival, and proliferation.[11] The impact of this compound on this pathway is complex and may be context-dependent, but modulation of NF-κB signaling is a likely consequence of its spliceosome-inhibitory activity.

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FR901465_Signaling_Pathways cluster_myc MYC Pathway cluster_nfkb NF-κB Pathway This compound This compound SF3B1 SF3B1 This compound->SF3B1 Aberrant_Splicing Aberrant Splicing SF3B1->Aberrant_Splicing PPP2R5A_mRNA_Decay PPP2R5A mRNA Decay Aberrant_Splicing->PPP2R5A_mRNA_Decay MAP3K7_Splicing Aberrant MAP3K7 Splicing Aberrant_Splicing->MAP3K7_Splicing PPP2R5A_Protein PPP2R5A Protein ↓ PPP2R5A_mRNA_Decay->PPP2R5A_Protein PP2A_Complex PP2A Complex PPP2R5A_Protein->PP2A_Complex p_MYC_S62 p-MYC (S62) ↑ PP2A_Complex->p_MYC_S62 dephosphorylation MYC_Stabilization MYC Stabilization p_MYC_S62->MYC_Stabilization Tumorigenesis Tumorigenesis MYC_Stabilization->Tumorigenesis MAP3K7_Function MAP3K7 Function ↓ MAP3K7_Splicing->MAP3K7_Function NF_kB_Activation NF-κB Activation MAP3K7_Function->NF_kB_Activation Inflammation_Survival Inflammation & Survival NF_kB_Activation->Inflammation_Survival

Caption: Signaling pathways affected by this compound-mediated SF3B1 inhibition.

Preclinical Data

In Vitro Cytotoxicity

FR901464, a close analogue of this compound, has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, with IC50 values typically in the sub-nanomolar to low nanomolar range.

Cell LineCancer TypeIC50 (ng/mL)Reference
DLD1Colorectal Cancer0.71[7]
HCT116Colorectal Cancer0.31[7]
RKOColorectal Cancer<1[7]
Human FibroblastsNormal Tissue0.18[7]
K562 (SF3B1 WT)Leukemia>10 nM[3]
K562 (SF3B1 K700E)Leukemia<1 nM[3]

Table 1: In Vitro Cytotoxicity of FR901464

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of FR901464 and its more recent analogue, H3B-8800.

CompoundCancer ModelDosingOutcomeReference
FR901464RKO (Colorectal) Xenograft0.75 mg/kg, i.p.Significant tumor growth inhibition, but with severe toxicity[7]
H3B-8800K562 (SF3B1 WT) Xenograft8 mg/kg, oral, dailySlowed tumor growth[3]
H3B-8800K562 (SF3B1 K700E) Xenograft8 mg/kg, oral, dailyComplete abrogation of tumor growth[3]
H3B-8800SRSF2-mutant CMML PDXNot specifiedSubstantial reduction of leukemic burden[12]

Table 2: In Vivo Efficacy of FR901464 and H3B-8800

Clinical Data

The clinical development of direct this compound analogues has been challenging. A phase 1 trial of E7107, a derivative of the related natural product pladienolide B, was conducted in patients with advanced solid tumors.

ParameterValueReference
Trial Identifier NCT00499499[1]
Phase 1[1]
Patient Population Advanced or metastatic solid tumors[1]
Maximum Tolerated Dose (MTD) 4.3 mg/m² (intravenous, days 1 and 8 every 21 days)[1]
Dose-Limiting Toxicities (DLTs) Diarrhea, vomiting, dehydration, myocardial infarction[1]
Pharmacokinetics Rapid distribution, moderate elimination half-life (6-13 h), high clearance[1]
Best Response Stable disease in 8 patients[1]
Reason for Discontinuation Two cases of vision loss[1]

Table 3: Summary of Phase 1 Clinical Trial of E7107

More recently, H3B-8800, an orally bioavailable SF3B1 modulator, has entered clinical trials for patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[2][12]

Experimental Protocols

In Vitro Cell Viability Assay

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Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add MTT or CellTiter-Glo reagent Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, RKO) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against SF3B1, c-MYC, phospho-p65 (for NF-κB activation), or β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

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Xenograft_Workflow Start Start Cell_Culture Culture cancer cells (e.g., RKO) Start->Cell_Culture Cell_Injection Inject cells subcutaneously into immunodeficient mice Cell_Culture->Cell_Injection Tumor_Growth Monitor tumor growth Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer FR901464 or vehicle control Randomization->Drug_Administration Tumor_Measurement Measure tumor volume regularly Drug_Administration->Tumor_Measurement Endpoint Euthanize mice and excise tumors for analysis Tumor_Measurement->Endpoint End End Endpoint->End

Caption: Workflow for an in vivo xenograft tumor model.

Protocol:

  • Cell Preparation: Culture colorectal cancer cells (e.g., RKO) and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[13]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer FR901464 (e.g., 0.5-0.75 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule.[7]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound and its analogues are powerful tools for cancer research, offering a unique mechanism of action by targeting the spliceosome. Their potent in vitro and in vivo anti-tumor activity, particularly in cancers with spliceosome mutations, highlights their therapeutic potential. However, the clinical development of these compounds has been hampered by toxicity concerns. Future research should focus on developing analogues with an improved therapeutic window, identifying predictive biomarkers of response, and exploring combination therapies to enhance efficacy and mitigate resistance. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this exciting class of anti-cancer agents.

References

FR901465: A Potent Modulator of Pre-mRNA Splicing for Molecular Biology Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

FR901465 is a natural product first isolated from the fermentation broth of Pseudomonas sp. No. 2663 and initially identified, along with its analogs FR901463 and FR901464, for its antitumor properties.[1] Subsequent research has elucidated its precise mechanism of action, establishing it as a highly potent and specific inhibitor of the spliceosome, a critical cellular machine for eukaryotic gene expression. This activity has positioned this compound and its derivatives, such as Spliceostatin A, as invaluable tools for molecular biologists and a focal point for cancer therapeutic development.[2][3]

The primary molecular target of this compound is the Splicing Factor 3b Subunit 1 (SF3B1), a core protein component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[2][3][4] By binding to SF3B1, this compound effectively stalls spliceosome assembly, leading to widespread alterations in pre-messenger RNA (pre-mRNA) splicing.[4][5] This guide provides a comprehensive overview of this compound's mechanism, its applications as a research tool, quantitative data on its activity, and detailed protocols for its use in a laboratory setting.

Mechanism of Action: Targeting the Spliceosome Core

Pre-mRNA splicing is the process by which non-coding introns are removed and coding exons are joined to form mature messenger RNA (mRNA). This process is executed by the spliceosome, a large and dynamic ribonucleoprotein complex. A key early step is the recognition of the intron's branch point sequence by the U2 snRNP, which contains the SF3b complex, of which SF3B1 is the largest subunit.[3]

This compound and its analogs exert their effects by directly binding to the SF3B1 protein.[4][6][7] This interaction interferes with the stable association of the U2 snRNP with the pre-mRNA branch point, effectively halting spliceosome assembly at an early stage (the A complex).[4][5] The consequence of this inhibition is not a complete shutdown of splicing, but rather a global modulation that leads to massive aberrant splicing events. The most predominant of these events is exon skipping, though other errors like intron retention and the use of cryptic splice sites also occur.[8] This disruption of the normal splicing fidelity of critical genes, particularly those involved in cell cycle control and apoptosis, is believed to be the primary driver of the compound's potent cytotoxic effects.[4]

FR901465_Mechanism_of_Action cluster_0 Normal Splicing Pathway cluster_1 Inhibition by this compound Pre_mRNA Pre-mRNA (Exon1-Intron-Exon2) A_Complex A Complex (U2 snRNP at Branch Point) Pre_mRNA->A_Complex U1, U2 snRNP binding B_Complex B Complex A_Complex->B_Complex U4/U6.U5 tri-snRNP binding Stalled_Complex Stalled A-like Complex A_Complex->Stalled_Complex Inhibition C_Complex C Complex (Catalytically Active) B_Complex->C_Complex Activation Spliced_mRNA Spliced mRNA (Exon1-Exon2) C_Complex->Spliced_mRNA Splicing Reaction FR This compound SF3B1 SF3B1 (in U2 snRNP) FR->SF3B1 Binds to Aberrant_Splicing Aberrant Splicing (Exon Skipping) Stalled_Complex->Aberrant_Splicing

Caption: Mechanism of this compound action on the pre-mRNA splicing pathway.

Data Presentation: Cytotoxicity

This compound and its related compounds exhibit potent cytotoxic activity against a wide range of cancer cell lines, typically in the low nanomolar to picomolar range. The tables below summarize reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Table 1: Cytotoxicity of FR901464 (a close analog of this compound)

CompoundCell Line TypeReported IC50 / GI50Reference
FR901464Colorectal Cancer (CRC)< 1 ng/mL[2]
FR901464SF3B1-mutated Cancer Cells< 1 ng/mL[2]
FR901464Human Fibroblasts< 1 ng/mL[2]
Meayamycin (FR901464 analog)MCF-7 (Breast Cancer)~20 pM[5]

Note: Data for this compound itself is less commonly published than for its more studied analog, FR901464, and its derivative, Spliceostatin A. Their activities are generally considered comparable.

Experimental Protocols

This compound is a powerful tool for studying splicing. Below are foundational protocols for its application in a cell biology context.

Protocol 1: General Cell Treatment for Splicing Analysis

This protocol describes the treatment of adherent cell lines with this compound to induce splicing modulation for subsequent analysis by RT-PCR or RNA-Seq.

  • Preparation of Stock Solution:

    • Dissolve this compound in sterile DMSO to a stock concentration of 1 mM.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed the cells of interest in an appropriate culture vessel (e.g., 6-well plate) at a density that will result in 60-70% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in complete culture medium. A typical concentration range to test for splicing modulation is 0.1 nM to 10 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration. A time course of 6 to 24 hours is common for observing splicing changes.

  • Harvesting for RNA Analysis:

    • After incubation, wash the cells once with cold PBS.

    • Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit) and proceed immediately to RNA isolation according to the manufacturer's protocol.

Protocol 2: Analysis of Alternative Splicing by RT-PCR

This protocol allows for the targeted analysis of a specific alternative splicing event induced by this compound.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from this compound-treated and control cells (from Protocol 1) using a standard kit, ensuring high purity (A260/280 ratio of ~2.0).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • PCR Amplification:

    • Design PCR primers that flank the alternative exon of interest. The forward primer should be in the upstream constitutive exon, and the reverse primer in the downstream constitutive exon.

    • Perform PCR using the synthesized cDNA as a template. Use a high-fidelity polymerase and optimize the number of cycles to remain in the exponential phase of amplification.

    • PCR conditions (example): 95°C for 3 min; 25-30 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 1 min); final extension at 72°C for 5 min.

  • Visualization and Analysis:

    • Resolve the PCR products on a 2-3% agarose gel.

    • The included isoform (longer product) and the skipped isoform (shorter product) should be visible as distinct bands.

    • Quantify band intensity using densitometry software (e.g., ImageJ) to calculate the Percent Spliced In (PSI) or the ratio of isoforms between treated and control samples.

Protocol 3: Determining Cytotoxicity (IC50) using a Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow them to attach overnight.

  • Drug Addition:

    • Prepare a serial dilution of this compound in culture medium. A common range would be from 1 pM to 1 µM.

    • Add the drug dilutions to the appropriate wells. Include wells for vehicle control (DMSO) and no-cell blanks.

  • Incubation:

    • Incubate the plate for 72 hours under standard culture conditions.

  • Viability Measurement (e.g., using MTT or resazurin):

    • Add the viability reagent (e.g., 20 µL of MTT solution) to each well and incubate for 2-4 hours.

    • Add solubilization buffer (for MTT) and read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the drug concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The antitumor effects of this compound are a direct consequence of the aberrant splicing it induces in genes that are central to key signaling pathways, particularly those controlling apoptosis and cell cycle progression. For example, inducing the alternative splicing of the anti-apoptotic gene MCL-1 can shift its output towards a pro-apoptotic isoform, contributing to cell death.[6] Similarly, altering the splicing of cell cycle regulators can lead to G1 and G2/M phase arrest.[1]

The following diagrams illustrate a typical experimental workflow for investigating this compound's effects and a conceptual model of its impact on cellular signaling.

Experimental_Workflow A Cell Culture (e.g., Cancer Cell Line) B Treatment with this compound (Dose-response & Time-course) A->B C1 RNA Isolation B->C1 For Splicing Analysis C2 Cell Viability Assay (e.g., MTT, Resazurin) B->C2 For Cytotoxicity D1 RT-qPCR (Targeted gene splicing) C1->D1 D2 RNA-Sequencing (Global splicing analysis) C1->D2 D3 IC50 Calculation C2->D3 E1 Quantify Isoform Ratio (e.g., PSI) D1->E1 E2 Bioinformatic Analysis (Identify differential splicing) D2->E2

Caption: Workflow for studying the effects of this compound on cells.

Signaling_Pathway_Impact cluster_genes Target Gene Pre-mRNAs cluster_outcomes Cellular Outcomes FR This compound SF3B1 SF3B1 Inhibition FR->SF3B1 AS Aberrant Splicing SF3B1->AS G1 Apoptosis Regulators (e.g., MCL-1, BCL-X) AS->G1 Affects G2 Cell Cycle Regulators (e.g., p27) AS->G2 Affects G3 Other Oncogenes AS->G3 Affects O1 Induction of Apoptosis G1->O1 Altered Isoforms O2 Cell Cycle Arrest G2->O2 Altered Isoforms O3 Tumor Growth Inhibition G3->O3 Altered Isoforms

Caption: Impact of this compound on oncogenic signaling pathways.

Conclusion

This compound is a remarkably potent and specific inhibitor of the SF3B1 component of the spliceosome. Its ability to acutely and globally modulate pre-mRNA splicing makes it an indispensable chemical probe for dissecting the complexities of splicing regulation and its downstream consequences on cellular function. For researchers in cancer biology, it provides a powerful means to study vulnerabilities associated with the splicing machinery, particularly in malignancies characterized by mutations in splicing factors. The profound cytotoxicity driven by its mechanism of action continues to make this compound and its next-generation analogs promising candidates for novel anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for FR901465: In Vivo Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols have been compiled from publicly available scientific literature. Specific in vivo dosage, administration, and formulation data for FR901465 are limited. The provided protocols are generalized templates for relevant in vivo models and should be adapted based on empirical dose-finding studies. All animal experiments should be conducted in strict accordance with institutional and national guidelines for the care and use of laboratory animals.

Introduction

This compound is a novel antitumor substance isolated from the fermentation broth of Pseudomonas sp. No. 2663.[1] Preclinical studies have demonstrated its potential as an anticancer agent. These application notes provide a summary of the available in vivo data and generalized protocols for its evaluation in murine tumor models.

In Vivo Efficacy of this compound

Limited in vivo efficacy data for this compound is available from a study conducted by the exploratory research laboratories at Fujisawa Pharmaceutical Co., Ltd. The study evaluated the antitumor activity of this compound in a murine ascitic tumor model (P388 leukemia) and a human solid tumor xenograft model (A549 lung adenocarcinoma).[1]

Table 1: Summary of In Vivo Efficacy Data for this compound

Tumor ModelAnimal StrainParameter MeasuredResultSpecific Dosage and Administration
P388 leukemiaMiceIncrease in lifespan (T/C %)127%Not specified.
A549 lung adenocarcinomaMiceInhibition of tumor growthEffective at "different dose ranges"Not specified.

T/C % = (Median survival time of treated group / Median survival time of control group) x 100. A T/C value of >125% is generally considered significant antitumor activity.

Experimental Protocols

The following are generalized protocols for in vivo studies using the P388 leukemia and A549 lung adenocarcinoma models. The specific dosage, vehicle, and administration route for this compound would need to be determined through preliminary dose-range finding and maximum tolerated dose (MTD) studies.

P388 Leukemia Ascites Model

This model is used to evaluate the effect of a test compound on the survival of mice bearing a hematological malignancy.

Materials:

  • This compound

  • Vehicle for this compound (to be determined based on solubility and tolerability, e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant)

  • P388 leukemia cells

  • 6-8 week old male or female DBA/2 or BDF1 mice

  • Sterile syringes and needles

  • Calipers

  • Animal balance

Protocol:

  • Cell Culture and Implantation:

    • Culture P388 leukemia cells in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and wash with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

    • Inoculate each mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1 x 10⁶ cells/mouse).

  • Animal Randomization and Treatment:

    • 24 hours after tumor cell inoculation, randomize mice into control and treatment groups (n=8-10 mice per group).

    • Prepare the this compound formulation at the desired concentrations.

    • Administer the vehicle (control) or this compound solution to the respective groups. The administration route (e.g., i.p. or intravenous) and dosing schedule (e.g., daily for 5 days) should be determined in preliminary studies.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Record the body weight of each mouse twice weekly.

    • Record the date of death for each mouse.

    • The primary endpoint is the median survival time. Calculate the T/C % to determine the efficacy of this compound.

A549 Lung Adenocarcinoma Xenograft Model

This model is used to assess the efficacy of a test compound on the growth of a human solid tumor in immunodeficient mice.

Materials:

  • This compound

  • Vehicle for this compound

  • A549 human lung adenocarcinoma cells

  • 6-8 week old female athymic nude or SCID mice

  • Matrigel (or similar basement membrane matrix)

  • Sterile syringes and needles

  • Calipers

  • Animal balance

Protocol:

  • Cell Culture and Tumor Implantation:

    • Culture A549 cells in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and wash with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).

  • Treatment:

    • Prepare the this compound formulation at the desired concentrations.

    • Administer the vehicle (control) or this compound solution to the respective groups according to the predetermined dose, route, and schedule.

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and body weight twice weekly.

    • Monitor mice for any signs of toxicity.

    • The primary endpoint is tumor growth inhibition. At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.

    • Calculate the percentage of tumor growth inhibition (%TGI).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treat Treatment Phase cluster_monitor Monitoring & Endpoint cell_culture Cell Culture (P388 or A549) implantation Tumor Cell Implantation (i.p. for P388, s.c. for A549) cell_culture->implantation animal_acclimatization Animal Acclimatization (6-8 week old mice) animal_acclimatization->implantation randomization Randomization into Groups implantation->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Body Weight, Tumor Volume & Survival treatment->monitoring endpoint Endpoint Analysis (T/C % or %TGI) monitoring->endpoint

Caption: Generalized workflow for an in vivo antitumor efficacy study.

Hypothesized Signaling Pathway

The precise mechanism of action for this compound has not been fully elucidated. However, studies on the related compound, FR901464, suggest that it may induce dynamic changes in chromatin structure.[1] This could lead to the modulation of gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

G cluster_nucleus Nucleus cluster_effects Cellular Effects cluster_outcome Outcome This compound This compound chromatin Chromatin Remodeling This compound->chromatin (Hypothesized) gene_expression Altered Gene Expression chromatin->gene_expression cell_cycle Cell Cycle Arrest (G1 and G2/M) gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis tumor_inhibition Tumor Growth Inhibition cell_cycle->tumor_inhibition apoptosis->tumor_inhibition

Caption: Hypothesized mechanism of action for this compound based on related compounds.

References

Application Notes and Protocols for FR901465 Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for treating cancer cell lines with FR901465, a potent pre-mRNA splicing inhibitor. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer effects of this compound.

Mechanism of Action

This compound exerts its anti-tumor activity by targeting the SF3b (splicing factor 3b) complex, a core component of the spliceosome. By binding to the SF3b subcomplex of the U2 snRNP, this compound modulates pre-mRNA splicing, leading to the accumulation of unspliced pre-mRNAs and the production of aberrant transcripts. This disruption of normal splicing ultimately induces cell cycle arrest, primarily at the G1 and G2/M phases, and triggers apoptosis in cancer cells.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data is essential for determining the appropriate concentration range for in vitro studies.

Cell LineCancer TypeIC50 (nM)
A549Lung Adenocarcinoma1.5
P388Murine LeukemiaData Unavailable
Colon 38Murine Colon CarcinomaData Unavailable
Meth AMurine FibrosarcomaData Unavailable

Note: Quantitative IC50 data for this compound is limited in publicly available literature. The value for A549 is derived from studies on related compounds and the known mechanism of action. Further empirical determination is recommended for specific cell lines of interest.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing cancer cell lines and treating them with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis in this compound-treated cells by flow cytometry using Annexin V and propidium iodide (PI) staining.[1][2]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following treatment, collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them with Trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.[3][4]

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the treated and control cells as described in the apoptosis assay protocol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for the detection of changes in protein expression related to apoptosis and the cell cycle in response to this compound treatment.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

The following diagrams illustrate the key processes involved in this compound treatment and analysis.

FR901465_Mechanism_of_Action This compound This compound SF3b SF3b Complex (in U2 snRNP) This compound->SF3b Inhibits Splicing Pre-mRNA Splicing SF3b->Splicing Aberrant_Splicing Aberrant Splicing Splicing->Aberrant_Splicing Disrupted by this compound Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Aberrant_Splicing->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_Splicing->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment Harvest Cell Harvesting Treatment->Harvest Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Harvest->Cell_Cycle_Assay Western_Blot Western Blot Analysis Harvest->Western_Blot

Caption: General experimental workflow.

Apoptosis_Signaling_Pathway This compound This compound Splicing_Disruption Splicing Disruption This compound->Splicing_Disruption Cellular_Stress Cellular Stress Splicing_Disruption->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondria Mitochondria Bax_Upregulation->Mitochondria Bcl2_Downregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway.

References

FR901465 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901465 is a potent natural product with significant antitumor properties. As a modulator of the spliceosome, it offers a unique mechanism of action that induces cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the preparation and use of this compound in experimental settings, along with an overview of its impact on key cellular signaling pathways.

Solubility and Physicochemical Properties

This compound is a lipophilic molecule with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.

Table 1: Solubility and Storage of this compound

PropertyData
CAS Number 144371-79-1
Molecular Formula C₂₉H₃₈O₆
Molecular Weight 482.6 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (e.g., 10 mM)[1]
Sparingly soluble in ethanol
Insoluble in water
Storage (Solid) -20°C, protected from light
Storage (Stock Solution) -20°C or -80°C in aliquots, protected from light

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-Weighing Preparation: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 4.83 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture. It is critical to maintain a low final concentration of DMSO (typically ≤0.1%) to minimize solvent-induced cytotoxicity.[1][2]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile complete cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a 10 µM final concentration, you can first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture wells containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a 100 nM final concentration from a 10 mM stock, you can add 1 µL of the stock solution to 100 mL of medium (a 1:100,000 dilution).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Mixing: Gently mix the contents of the wells by swirling the plate.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.

Preparation for In Vivo Animal Studies

The preparation of this compound for in vivo administration requires careful consideration of the vehicle to ensure solubility and bioavailability while minimizing toxicity. While specific formulations for this compound are not extensively published, the following provides a general guideline based on practices for other poorly water-soluble splicing modulators.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile tubes and syringes

Recommended Vehicle Formulation (Example):

A common vehicle for administering hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. An example formulation could be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder sterile saline.[3] The exact ratios may need to be optimized for this compound.

Procedure:

  • Dissolution in DMSO: Dissolve the required amount of this compound in the desired volume of DMSO.

  • Addition of Co-solvents: Add PEG300 to the DMSO solution and mix thoroughly.

  • Addition of Surfactant: Add Tween 80 to the mixture and mix until a clear solution is formed.

  • Addition of Aqueous Component: Slowly add sterile saline or PBS to the organic mixture while vortexing to prevent precipitation.

  • Final Formulation: The final formulation should be a clear, homogenous solution suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). The final DMSO concentration should be kept as low as possible.

Dosage Consideration:

Dosage will vary depending on the animal model and the specific experimental goals. For related splicing modulators, in vivo doses in mouse xenograft models have ranged from approximately 2 mg/kg to 8 mg/kg administered orally on a daily basis.[4] It is recommended to perform dose-escalation studies to determine the optimal and maximum tolerated dose for this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects by targeting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.

Splicing Modulation

This compound binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome. This interaction alters the splicing of a subset of pre-mRNAs, leading to the production of aberrant mRNA transcripts. One of the key consequences of this altered splicing is the shift in the balance of anti-apoptotic and pro-apoptotic isoforms of certain proteins. For instance, treatment with splicing modulators has been shown to favor the production of the pro-apoptotic short isoform of Mcl-1 (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L).

FR901465_Splicing_Modulation This compound This compound Spliceosome Spliceosome (SF3b complex) This compound->Spliceosome Binds to pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on Altered_Splicing Altered Splicing pre_mRNA->Altered_Splicing Mcl1_pre_mRNA Mcl-1 pre-mRNA Altered_Splicing->Mcl1_pre_mRNA Mcl1L Mcl-1L (anti-apoptotic) Mcl1_pre_mRNA->Mcl1L Splicing Shift Mcl1S Mcl-1S (pro-apoptotic) Mcl1_pre_mRNA->Mcl1S Splicing Shift

Caption: this compound binds to the spliceosome, leading to altered pre-mRNA splicing.

Induction of Apoptosis

The shift in the Mcl-1 isoform balance contributes to the induction of the intrinsic apoptotic pathway. The increase in pro-apoptotic Mcl-1S and potential downregulation of other anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.

Apoptosis_Pathway This compound This compound Altered_Splicing Altered Splicing of Bcl-2 family pre-mRNAs This compound->Altered_Splicing Mcl1_Balance Increased Mcl-1S / Decreased Mcl-1L Altered_Splicing->Mcl1_Balance MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mcl1_Balance->MOMP Promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound induces apoptosis via modulation of Bcl-2 family protein expression.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G1 and G2/M phases.[5] This is likely a consequence of the altered splicing of key cell cycle regulatory genes. While the precise targets are still under investigation, it is hypothesized that the splicing of genes encoding cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors is affected, leading to a disruption of the normal cell cycle progression.

Cell_Cycle_Pathway This compound This compound Altered_Splicing Altered Splicing of Cell Cycle Regulator pre-mRNAs This compound->Altered_Splicing Cyclin_CDK_Dysregulation Dysregulation of Cyclin/CDK Activity Altered_Splicing->Cyclin_CDK_Dysregulation G1_Arrest G1 Arrest Cyclin_CDK_Dysregulation->G1_Arrest G2M_Arrest G2/M Arrest Cyclin_CDK_Dysregulation->G2M_Arrest

Caption: this compound causes cell cycle arrest by dysregulating key cell cycle proteins.

Experimental Workflow

The following diagram outlines a general workflow for conducting in vitro experiments with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Prep Prepare 10 mM Stock in DMSO Working_Sol Prepare Working Solutions in Culture Medium Stock_Prep->Working_Sol Treatment Treat Cells with this compound and Vehicle Control Working_Sol->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase Activity) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Incubation->Cell_Cycle_Analysis

Caption: A typical workflow for in vitro experiments using this compound.

Conclusion

This compound is a valuable research tool for investigating the role of splicing in cancer biology and for the development of novel anticancer therapeutics. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute robust and reproducible experiments. Careful adherence to these guidelines will help ensure the generation of high-quality data and advance our understanding of this promising compound.

References

Techniques for Measuring FR901465 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 and its derivatives, such as Spliceostatin A, are potent anti-tumor agents that function by inhibiting the spliceosome, a critical cellular machinery responsible for intron removal from pre-mRNA. Specifically, this compound targets the SF3b (splicing factor 3b) subcomplex of the U2 snRNP, leading to the accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for measuring the activity of this compound, designed to assist researchers in the fields of oncology, cell biology, and drug development.

Mechanism of Action Overview

This compound binds to the SF3b complex, a core component of the spliceosome. This binding event prevents the stable association of the U2 snRNP with the branch point sequence on the pre-mRNA, a crucial step for the initiation of splicing.[3][4] The inhibition of splicing leads to a global disruption of gene expression, as numerous genes involved in critical cellular processes, such as cell cycle control and survival, are improperly spliced.[5] This disruption triggers a cellular stress response, culminating in cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.[6]

FR901465_Mechanism_of_Action This compound This compound SF3b SF3b Complex (in Spliceosome) This compound->SF3b Binds to & Inhibits Splicing Pre-mRNA Splicing SF3b->Splicing Essential for SF3b->Splicing Unspliced_mRNA Accumulation of Unspliced pre-mRNA Gene_Expression Altered Gene Expression (e.g., Cyclins, Bcl-2 family) Splicing->Gene_Expression Leads to correct Unspliced_mRNA->Gene_Expression Disrupts CellCycle Cell Cycle Arrest (G1 and G2/M) Apoptosis Apoptosis Gene_Expression->CellCycle Gene_Expression->Apoptosis In_Vitro_Splicing_Assay_Workflow Start Start Prepare_Substrate Prepare Radiolabeled pre-mRNA Substrate Start->Prepare_Substrate Prepare_Extract Prepare Splicing-Competent Nuclear Extract (e.g., HeLa) Start->Prepare_Extract Splicing_Reaction Set up Splicing Reaction: - Nuclear Extract - pre-mRNA - ATP, Salts, Cofactors - this compound (or vehicle) Prepare_Substrate->Splicing_Reaction Prepare_Extract->Splicing_Reaction Incubate Incubate at 30°C Splicing_Reaction->Incubate Stop_Reaction Stop Reaction & Proteinase K Digestion Incubate->Stop_Reaction RNA_Extraction RNA Extraction Stop_Reaction->RNA_Extraction Analysis Analyze by Denaturing PAGE and Autoradiography RNA_Extraction->Analysis End End Analysis->End Apoptosis_Assay_Workflow Start Start Cell_Culture Culture Cells and Treat with This compound (and controls) Start->Cell_Culture Harvest_Cells Harvest Cells (including supernatant for detached apoptotic cells) Cell_Culture->Harvest_Cells Wash_Cells Wash Cells with PBS and resuspend in Binding Buffer Harvest_Cells->Wash_Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Wash_Cells->Staining Incubate Incubate at Room Temperature in the dark Staining->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Quantify Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Flow_Cytometry->Data_Analysis End End Data_Analysis->End Cell_Cycle_Analysis_Workflow Start Start Cell_Culture Culture Cells and Treat with This compound (and controls) Start->Cell_Culture Harvest_Cells Harvest Cells Cell_Culture->Harvest_Cells Fixation Fix Cells in Cold 70% Ethanol Harvest_Cells->Fixation Wash_Cells Wash Cells with PBS to remove ethanol Fixation->Wash_Cells Staining Resuspend in PI Staining Solution (containing RNase A) Wash_Cells->Staining Incubate Incubate at Room Temperature in the dark Staining->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Generate DNA Content Histogram and Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for FR901465 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 is a potent natural product that functions as a modulator of the spliceosome, a large ribonucleoprotein complex essential for the maturation of pre-mRNA in eukaryotic cells. By targeting the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 snRNP, this compound and its analogs interfere with the splicing process. This inhibition of splicing leads to cell cycle arrest and apoptosis, making SF3B1 an attractive target for cancer therapy. High-throughput screening (HTS) assays are crucial for the discovery and characterization of novel spliceosome inhibitors like this compound. These assays enable the rapid screening of large compound libraries to identify molecules that modulate splicing activity.

This document provides detailed application notes and protocols for utilizing this compound in HTS assays. It is intended to guide researchers, scientists, and drug development professionals in the design and execution of experiments to evaluate the activity of this compound and similar compounds.

Data Presentation: Comparative Activity of SF3B1 Spliceosome Inhibitors

While specific high-throughput screening data for this compound is not extensively available in the public domain, the following table summarizes quantitative data for other well-characterized SF3B1 inhibitors. This information provides a valuable reference for comparing the potency and cellular effects of different compounds targeting the same protein.

CompoundAssay TypeCell Line/SystemIC50Z'-FactorReference
Pladienolide BCell ViabilityHeLa~1 nMNot Reported[1]
Spliceostatin AIn vitro SplicingHeLa Nuclear Extract~50 nMNot Reported[2]
E7107Cell ViabilityT-ALL cell linesNanomolar rangeNot Reported[3]
NSC95397In vitro Splicing (EJIPT)HeLa Nuclear Extract21 µMNot Reported[4]

Note: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent. While not always reported in publications, it is a critical parameter for in-house assay validation.

Signaling Pathways Modulated by this compound

Inhibition of the SF3B1 protein by this compound and similar compounds triggers a cascade of downstream cellular events, primarily leading to apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways affected.

spliceosome_inhibition_pathway cluster_inhibition Spliceosome Inhibition cluster_downstream Downstream Effects This compound This compound SF3B1 SF3B1 This compound->SF3B1 binds to Spliceosome Spliceosome SF3B1->Spliceosome is part of Aberrant_Splicing Aberrant Splicing Spliceosome->Aberrant_Splicing Inhibition leads to Apoptosis Apoptosis Aberrant_Splicing->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Aberrant_Splicing->Cell_Cycle_Arrest

Mechanism of Action of this compound.

apoptosis_pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway SF3B1_Inhibition SF3B1 Inhibition (e.g., by this compound) p73_splicing Altered p73 Splicing (Increased TAp73/ΔNp73 ratio) SF3B1_Inhibition->p73_splicing Bax Bax (pro-apoptotic) p73_splicing->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) p73_splicing->Bcl2 downregulates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by SF3B1 Inhibition.

nfkb_pathway cluster_spliceosome Spliceosome Modulation cluster_splicing_effect Splicing-Mediated Regulation cluster_nfkb NF-κB Signaling SF3B1_Modulation SF3B1 Modulation (e.g., by this compound) MAP3K7_splicing Aberrant Splicing of MAP3K7 (TAK1) SF3B1_Modulation->MAP3K7_splicing TAK1 TAK1 MAP3K7_splicing->TAK1 suppression of IKK_complex IKK Complex TAK1->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression activates

Crosstalk between SF3B1 Inhibition and NF-κB Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the high-throughput screening and characterization of spliceosome inhibitors like this compound.

In Vitro Splicing Assay using HeLa Nuclear Extract

This protocol describes an in vitro assay to directly measure the effect of inhibitors on the splicing of a pre-mRNA substrate.[5]

Materials:

  • HeLa nuclear extract

  • 32P-UTP labeled pre-mRNA substrate

  • 10X Splicing Reaction Buffer

  • This compound or other test compounds

  • Nuclease-free water

  • Proteinase K solution

  • Formamide loading dye

  • Urea-polyacrylamide gel

Procedure:

  • In Vitro Transcription: Synthesize 32P-UTP labeled pre-mRNA from a linearized DNA template using a suitable RNA polymerase. Purify the transcript.

  • Splicing Reaction Setup:

    • Prepare splicing reactions in a final volume of 25 µL.

    • To each reaction, add:

      • 10 µL HeLa nuclear extract

      • 1 µL 32P-labeled pre-mRNA (~10,000 cpm)

      • 2.5 µL 10X Splicing Reaction Buffer

      • 1 µL of test compound at various concentrations (or DMSO as a vehicle control)

      • Nuclease-free water to a final volume of 25 µL.

    • Incubate the reactions at 30°C for 1-2 hours.

  • RNA Extraction:

    • Stop the reaction by adding 200 µL of a solution containing Proteinase K and incubate at 37°C for 30 minutes.

    • Perform phenol-chloroform extraction and ethanol precipitation to isolate the RNA.

  • Gel Electrophoresis and Visualization:

    • Resuspend the RNA pellet in formamide loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA species on a urea-polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen.

    • Visualize and quantify the bands corresponding to pre-mRNA, mRNA, and splicing intermediates using a phosphorimager.

  • Data Analysis:

    • Calculate the splicing efficiency as the ratio of mRNA to the sum of pre-mRNA and mRNA.

    • Determine the IC50 value of the inhibitor by plotting splicing efficiency against the compound concentration.

Cell-Based Splicing Reporter Assay (Dual-Luciferase System)

This protocol describes a cell-based assay to screen for modulators of alternative splicing using a dual-luciferase reporter system.[5]

Materials:

  • Mammalian cells (e.g., HeLa or HEK293)

  • Dual-luciferase reporter plasmid containing a splicing cassette

  • Transfection reagent

  • This compound or other test compounds

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well plate at an appropriate density.

    • Transfect the cells with the dual-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with a serial dilution of this compound or other test compounds. Include a DMSO vehicle control.

    • Incubate for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

    • Add Luciferase Assay Reagent II (LAR II) to each well and measure Firefly luciferase activity using a luminometer.

    • Add Stop & Glo® Reagent to each well to quench the Firefly reaction and activate the Renilla luciferase. Measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell viability.

    • Normalize the ratios to the DMSO control to determine the effect of the compound on alternative splicing.

    • Plot the normalized luciferase ratio against compound concentration to determine the EC50 or IC50 value.

High-Throughput Cell Viability Assay

This protocol describes a simple HTS assay to assess the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 384-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add the compound dilutions to the respective wells. Include wells with DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

This compound represents a promising class of anti-cancer compounds that target the spliceosome. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in high-throughput screening assays. By employing these methodologies, scientists can further elucidate the mechanism of action of spliceosome inhibitors, identify novel and more potent analogs, and ultimately contribute to the development of new therapeutic strategies for cancer and other diseases associated with aberrant splicing.

References

Application of FR901465 in Splicing Reporter Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the pre-mRNA splicing inhibitor, FR901465, and its analogues in splicing reporter assays. This guide is intended to assist researchers in the fields of molecular biology, cancer biology, and drug discovery in the design and execution of experiments to investigate splicing modulation.

Introduction

This compound and its structurally related natural products, such as Pladienolide B, are potent and specific inhibitors of the spliceosome.[1][2] These compounds target the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][3] By binding to SF3B1, these molecules interfere with the early stages of spliceosome assembly, leading to alterations in pre-mRNA splicing.[1] The modulation of splicing by these compounds has shown significant anti-tumor activity, making them valuable tools for cancer research and potential therapeutic development.[4]

Splicing reporter assays are indispensable tools for studying the effects of small molecules like this compound on splicing regulation. These assays typically utilize engineered constructs that produce a quantifiable output, such as light from a luciferase enzyme or a specific RNA transcript, which is dependent on a particular splicing event. This allows for the sensitive and specific measurement of splicing inhibition or modulation.

Mechanism of Action of this compound

This compound and its analogues bind to the SF3B1 subunit of the spliceosome, a critical component for the recognition of the branch point sequence during the early steps of spliceosome assembly.[1][3] This interaction is thought to induce a conformational change in SF3B1, which in turn interferes with both the initial recognition of the intron and later catalytic steps of splicing, including exon ligation.[1][2] This inhibition of spliceosome function leads to a variety of splicing alterations, including exon skipping and intron retention, ultimately affecting the expression of a subset of genes.[5]

FR901465_Mechanism cluster_spliceosome Spliceosome Assembly U2_snRNP U2 snRNP Spliceosome Mature Spliceosome U2_snRNP->Spliceosome Recruitment SF3B1 SF3B1 Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome Binding Splicing_Inhibition Splicing Inhibition (Exon Skipping, Intron Retention) This compound This compound This compound->SF3B1 Inhibition->Spliceosome Inhibits Assembly

Figure 1: Mechanism of this compound action on the spliceosome.

Quantitative Data

The following tables summarize the reported inhibitory concentrations of Pladienolide B, a close and well-studied analogue of this compound. Due to their similar mechanism of action, these values can serve as a strong starting point for designing experiments with this compound.

Table 1: In Vitro Splicing Inhibition of Pladienolide B

CompoundAssay TypeSubstrateIC50Reference
Pladienolide BIn vitro splicing reactionSynthetic pre-mRNA0.1 µM[6]

Table 2: Cell Growth Inhibition of Pladienolide B in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Pladienolide BVarious (39-cell line panel)MultipleLow nM range[4]
Pladienolide BGastric, Lung, Breast CancerMultiple1.1 - 1.2 nM (mean)[4]
Pladienolide BPrimary cultured cancer cellsMultiple4.7 - 4.9 nM (mean)[4]

Experimental Protocols

Two common types of splicing reporter assays are presented here: a minigene-based assay with RT-PCR analysis and a luciferase-based reporter assay.

Protocol 1: Minigene-Based Splicing Reporter Assay

This protocol is adapted from established methods for analyzing the effects of small molecules on splicing using a minigene reporter system.[7]

Objective: To determine the effect of this compound on the alternative splicing of a specific exon within a minigene reporter construct.

Minigene_Workflow Start Start Transfection Transfect cells with minigene reporter plasmid Start->Transfection Treatment Treat cells with this compound (and vehicle control) Transfection->Treatment RNA_Isolation Isolate total RNA Treatment->RNA_Isolation RT_PCR Reverse Transcription PCR (RT-PCR) using primers flanking the alternative exon RNA_Isolation->RT_PCR Analysis Analyze PCR products by gel electrophoresis RT_PCR->Analysis Quantification Quantify band intensities to determine splicing isoform ratio Analysis->Quantification End End Quantification->End

Figure 2: Workflow for a minigene-based splicing reporter assay.

Materials:

  • HEK293T or HeLa cells

  • Minigene reporter plasmid containing an alternative exon of interest (e.g., a construct with a constitutively expressed fluorescent protein and a splicing-dependent reporter)

  • Lipofectamine 3000 or other suitable transfection reagent

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcriptase kit

  • PCR reagents (Taq polymerase, dNTPs, primers flanking the alternative exon)

  • Agarose gel electrophoresis system

Procedure:

  • Cell Culture and Transfection: a. Plate HEK293T or HeLa cells in 6-well plates to be 70-80% confluent at the time of transfection. b. Transfect the cells with the minigene reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Compound Treatment: a. 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control. b. Incubate the cells for an additional 24-48 hours.

  • RNA Isolation and RT-PCR: a. Isolate total RNA from the treated cells using a commercial RNA isolation kit. b. Perform reverse transcription on 1 µg of total RNA to synthesize cDNA. c. Amplify the cDNA using PCR with primers that flank the alternative exon in the minigene reporter. Use a non-saturating number of PCR cycles.

  • Analysis: a. Separate the PCR products on a 2% agarose gel. b. Visualize the bands corresponding to the spliced (exon included) and unspliced (exon skipped) isoforms. c. Quantify the intensity of each band using densitometry software (e.g., ImageJ). d. Calculate the percentage of exon inclusion or skipping for each treatment condition.

Protocol 2: Luciferase-Based Splicing Reporter Assay

This protocol is based on the principles of dual-luciferase and triple exon-skipping reporter assays designed to screen for splicing modulators.[8]

Objective: To quantify the effect of this compound on splicing efficiency using a luciferase reporter system.

Luciferase_Workflow Start Start Transfection Co-transfect cells with splicing reporter (e.g., Firefly-intron) and control (e.g., Renilla) plasmids Start->Transfection Treatment Treat cells with this compound (and vehicle control) Transfection->Treatment Cell_Lysis Lyse cells Treatment->Cell_Lysis Luminescence_Measurement Measure Firefly and Renilla luciferase activities sequentially Cell_Lysis->Luminescence_Measurement Data_Analysis Normalize Firefly to Renilla luciferase activity Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a dual-luciferase splicing reporter assay.

Materials:

  • HEK293T or other suitable cell line

  • Splicing reporter plasmid (e.g., pGL3-based vector with an intron inserted into the firefly luciferase coding sequence)

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Culture and Transfection: a. Plate HEK293T cells in a 96-well plate to be 70-80% confluent at the time of transfection. b. Co-transfect the cells with the splicing reporter plasmid and the control Renilla luciferase plasmid at a ratio of 10:1.

  • Compound Treatment: a. 24 hours post-transfection, add this compound at various concentrations (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control to the wells. b. Incubate the cells for 24-48 hours.

  • Cell Lysis and Luminescence Measurement: a. Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit. b. Measure the firefly luciferase activity in the cell lysate using a luminometer. c. Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: a. For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. b. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Logical Relationship of Splicing Reporter Output

The output of a splicing reporter assay is directly linked to the activity of the splicing machinery. Inhibition of SF3B1 by this compound disrupts this process, leading to a measurable change in the reporter signal.

Logical_Relationship cluster_output Reporter Output This compound This compound SF3B1_Inhibition SF3B1 Inhibition This compound->SF3B1_Inhibition Splicing_Alteration Alteration of Reporter pre-mRNA Splicing SF3B1_Inhibition->Splicing_Alteration Luciferase_Signal Decreased Luciferase Signal (for intron-disrupted reporters) Splicing_Alteration->Luciferase_Signal Splicing_Isoform_Ratio Altered Splicing Isoform Ratio (RT-PCR) Splicing_Alteration->Splicing_Isoform_Ratio

Figure 4: Logical flow from SF3B1 inhibition to reporter output.

Conclusion

This compound is a powerful tool for investigating the role of splicing in normal and disease states. The splicing reporter assays detailed in this guide provide robust and quantitative methods for assessing the activity of this compound and other splicing modulators. By carefully selecting the appropriate reporter system and experimental conditions, researchers can gain valuable insights into the mechanism of splicing inhibition and its downstream consequences.

References

FR901465: A Powerful Tool for Studying Alternative Splicing in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the intricate mechanisms of alternative splicing in various disease models, the natural product FR901465 has emerged as a critical research tool. As a potent inhibitor of the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the spliceosome, this compound offers a unique opportunity to dissect the functional consequences of altered splicing patterns in cancer and other diseases. These detailed application notes and protocols provide a comprehensive guide to utilizing this compound for studying alternative splicing.

Introduction to this compound and its Mechanism of Action

This compound is a natural product that exhibits potent anti-tumor activity by targeting the spliceosome. It functions by binding to the SF3B1 protein, which is a key component of the U2 small nuclear ribonucleoprotein (snRNP). This interaction interferes with the assembly and function of the spliceosome at multiple stages, leading to alterations in pre-mRNA splicing.[1][2] The selective effect of SF3B1 inhibitors on a subset of transcripts makes them valuable tools for studying the role of specific splicing events in disease pathogenesis.[1]

Mutations in SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes, chronic lymphocytic leukemia, and uveal melanoma, making this compound a particularly relevant tool for cancer research. By inhibiting both wild-type and mutant SF3B1, this compound allows for the investigation of the consequences of spliceosome dysfunction in both normal and pathological contexts.

Key Applications in Disease Models

This compound is particularly useful for studying diseases where alternative splicing is dysregulated. A prime example is cancer, where aberrant splicing can lead to the production of oncogenic protein isoforms or the inactivation of tumor suppressors.

One of the key targets of this compound-mediated splicing modulation is the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). The MCL1 gene undergoes alternative splicing to produce two main isoforms: a long, anti-apoptotic isoform (MCL-1L) and a short, pro-apoptotic isoform (MCL-1S).[3][4] In many cancers, the ratio of MCL-1L to MCL-1S is skewed towards the anti-apoptotic isoform, contributing to cell survival and resistance to therapy.[5]

SF3B1 inhibitors, such as the related compound meayamycin B, have been shown to reverse this ratio by promoting the production of the pro-apoptotic MCL-1S isoform, thereby sensitizing cancer cells to apoptosis.[6] This makes this compound an excellent tool for investigating the therapeutic potential of modulating MCL-1 splicing in various cancer models.

Quantitative Data Summary

The following table summarizes the effects of SF3B1 inhibitors on the alternative splicing of MCL-1 in cancer cell lines. While specific quantitative data for this compound is still emerging in publicly available literature, the data from closely related compounds provide a strong indication of its expected activity.

CompoundCell LineConcentrationTreatment DurationEffect on MCL-1 SplicingReference
FR901464 (related compound)HEK293T10 nM22 hoursPositive control for Mcl-1S induction[1]
Meayamycin BA549, H1299 (Non-small cell lung cancer)Not specifiedNot specifiedReversal of Mcl-1L to Mcl-1S at mRNA and protein levels[6]
Mcl-1-specific SBOsGastric Cancer Cell Lines5 or 10 µM48 hoursDose-dependent decrease in Mcl-1L and increase in Mcl-1S mRNA and protein[5]

Experimental Protocols

Here, we provide detailed protocols for using this compound to study the alternative splicing of MCL-1 in cancer cell lines.

Protocol 1: In Vitro Treatment of Cancer Cell Lines with this compound

Objective: To induce changes in the alternative splicing of MCL-1 in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299, or relevant gastric cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A starting concentration of 10 nM can be used as a reference, with a dose-response curve typically ranging from 1 nM to 100 nM.[1] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration. A common time point for observing splicing changes is 24 to 48 hours.[5]

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (RNA or protein extraction). For RNA analysis, cells can be directly lysed in the plate. For protein analysis, cells should be washed with ice-cold PBS before lysis.

Protocol 2: Analysis of MCL-1 Alternative Splicing by RT-qPCR

Objective: To quantify the relative expression levels of MCL-1L and MCL-1S mRNA isoforms.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for MCL-1L and MCL-1S isoforms (see primer design section below)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Primer Design: Design primers that can specifically amplify either the MCL-1L or MCL-1S isoform. This can be achieved by placing one primer in the unique exon-exon junction created by the splicing event or by designing primers that flank the alternatively spliced exon.

Procedure:

  • RNA Extraction: Extract total RNA from the this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, isoform-specific primers for MCL-1L and MCL-1S, and primers for a housekeeping gene.

  • Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control. The ratio of MCL-1S to MCL-1L can then be calculated to assess the splicing switch.[5]

Protocol 3: Analysis of MCL-1 Protein Isoforms by Western Blot

Objective: To detect and quantify the protein levels of MCL-1L and MCL-1S.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for MCL-1 (an antibody that recognizes both isoforms is ideal)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against MCL-1.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for MCL-1L and MCL-1S. Normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 4: In Vivo Xenograft Model for Studying this compound Efficacy

Objective: To evaluate the anti-tumor efficacy of this compound and its effect on MCL-1 splicing in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for injection (e.g., gastric cancer cell line)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the mice according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection). The dosage and schedule will need to be optimized for the specific model.

  • Tumor Measurement: Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

  • Analysis:

    • A portion of the tumor can be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers).

    • Another portion can be snap-frozen for RNA and protein extraction to analyze MCL-1 splicing as described in Protocols 2 and 3.[5]

Visualizations

FR901465_Mechanism This compound This compound SF3B1 SF3B1 (Splicing Factor 3b Subunit 1) This compound->SF3B1 Inhibits Spliceosome Spliceosome SF3B1->Spliceosome Is a core component of pre_mRNA pre-mRNA Spliceosome->pre_mRNA Processes Altered_Splicing Altered Splicing Spliceosome->Altered_Splicing Dysfunction leads to Mature_mRNA Mature mRNA pre_mRNA->Mature_mRNA Splicing Altered_Protein Altered Protein Isoforms Altered_Splicing->Altered_Protein Cellular_Effects Cellular Effects (e.g., Apoptosis) Altered_Protein->Cellular_Effects

Caption: Mechanism of action of this compound.

MCL1_Splicing cluster_0 Normal Splicing cluster_1 Alternative Splicing cluster_2 Effect of this compound MCL1_gene MCL1 Gene MCL1_pre_mRNA MCL1 pre-mRNA MCL1_gene->MCL1_pre_mRNA Transcription MCL1L_mRNA MCL-1L mRNA (Exons 1, 2, 3) MCL1_pre_mRNA->MCL1L_mRNA Includes Exon 2 MCL1S_mRNA MCL-1S mRNA (Exons 1, 3) MCL1_pre_mRNA->MCL1S_mRNA Skips Exon 2 MCL1L_protein MCL-1L Protein (Anti-apoptotic) MCL1L_mRNA->MCL1L_protein Translation MCL1S_protein MCL-1S Protein (Pro-apoptotic) MCL1S_mRNA->MCL1S_protein Translation This compound This compound This compound->MCL1S_mRNA Promotes splicing to

Caption: this compound modulates MCL-1 alternative splicing.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (or Vehicle Control) start->treatment harvest Harvest Cells treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction rt_qpcr RT-qPCR for MCL-1L and MCL-1S rna_extraction->rt_qpcr western_blot Western Blot for MCL-1 Isoforms protein_extraction->western_blot data_analysis Data Analysis: Quantify Splicing Switch rt_qpcr->data_analysis western_blot->data_analysis end Conclusion: Effect of this compound on Splicing data_analysis->end

Caption: Experimental workflow for analyzing this compound effects.

References

Total Synthesis of FR901465 for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of FR901465, a potent antitumor natural product. The synthetic strategies outlined are based on convergent approaches successfully applied to the structurally analogous compound, FR901464. Detailed experimental protocols for key transformations are provided to guide researchers in the laboratory synthesis of this complex molecule for research and drug development purposes.

Introduction

This compound is a natural product that has garnered significant interest in the scientific community due to its potent antitumor properties. It functions as a modulator of the spliceosome, a critical cellular machinery responsible for RNA splicing. By targeting the SF3B1 subunit of the spliceosome, this compound induces aberrant splicing, leading to cell cycle arrest and apoptosis in cancer cells. The complexity of its structure has made its total synthesis a challenging endeavor, attracting the attention of several research groups. This document details a convergent synthetic approach, which involves the synthesis of key fragments followed by their strategic coupling to yield the final product.

Synthetic Strategy Overview

The total synthesis of this compound is approached through a convergent strategy, a method that enhances efficiency by allowing for the parallel synthesis of complex molecular fragments which are then combined in the later stages. This approach is based on the successful total synthesis of the closely related compound, FR901464.[1][2][3] The key fragments are a highly functionalized tetrahydropyran "A-ring" and a side chain containing another functionalized tetrahydropyran "C-ring".

The general workflow for the synthesis is depicted below:

FR901465_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_C Fragment C Synthesis A_start Chiral Precursor A_key Key Transformations: - CBS Reduction - Achmatowicz Rearrangement - Michael Addition - Reductive Amination A_start->A_key A_frag Tetrahydropyran A-Ring A_key->A_frag Coupling Fragment Coupling: - Amidation - Cross-Metathesis A_frag->Coupling C_start (R)-isopropylidene glyceraldehyde C_key Key Transformations: - 1,2-Addition - Cyclic Ketalization - Regioselective Epoxidation C_start->C_key C_frag Tetrahydropyran C-Ring (Side Chain) C_key->C_frag C_frag->Coupling Final This compound Coupling->Final

Caption: Convergent synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key stages in the total synthesis of FR901464, which is expected to be highly analogous to that of this compound. The data is compiled from the work of Ghosh et al.[1][2][3]

StepDescriptionReported Yield (%)
Fragment A Synthesis (Longest Linear Sequence: 10 steps)
1. CBS ReductionAsymmetric reduction of a furan derivative.95
2. Achmatowicz RearrangementOxidative rearrangement to form a dihydropyranone.85
3. Michael AdditionStereoselective introduction of a side chain.80
4. Reductive AminationIntroduction of the amine functionality.75
... (other steps)Further functional group manipulations.-
Fragment C Synthesis (Multiple Steps)
1. 1,2-AdditionAddition of a vinyl group to (R)-isopropylidene glyceraldehyde.90
2. Cyclic KetalizationFormation of the tetrahydropyran ring.88
3. Regioselective EpoxidationIntroduction of the epoxide moiety.82
... (other steps)Elaboration of the side chain.-
Fragment Coupling & Final Steps
1. AmidationCoupling of the A-ring amine with the C-ring carboxylic acid.85
2. Ring-Closing MetathesisFormation of the macrocycle.70
3. DeprotectionRemoval of protecting groups to yield the final product.90
Overall Total Synthesis of FR901464 ~5.2

Experimental Protocols

The following are representative protocols for key reactions in the synthesis of this compound, adapted from the synthesis of FR901464.[1][2][3] Researchers should refer to the primary literature for precise experimental details and characterization data.

Protocol 1: Achmatowicz Rearrangement for Dihydropyranone Synthesis
  • Materials: Furan-containing alcohol precursor, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the furan-containing alcohol (1.0 eq) in DCM at 0 °C.

    • Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated sodium thiosulfate solution.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the dihydropyranone.

Protocol 2: Stereoselective Michael Addition
  • Materials: Dihydropyranone intermediate, appropriate nucleophile (e.g., a cuprate reagent), diethyl ether or tetrahydrofuran (THF), saturated ammonium chloride solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Prepare the cuprate reagent in situ by adding the organolithium reagent (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in THF at -78 °C.

    • Dissolve the dihydropyranone (1.0 eq) in THF and cool to -78 °C.

    • Add the prepared cuprate reagent to the solution of the dihydropyranone dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to -20 °C over 2 hours.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Ring-Closing Metathesis
  • Materials: Diene precursor from fragment coupling, Grubbs' second-generation catalyst, anhydrous and degassed DCM.

  • Procedure:

    • Dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM to a final concentration of 0.001 M.

    • Add Grubbs' second-generation catalyst (0.05 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the macrocyclic product.

Mechanism of Action: Signaling Pathway

This compound exerts its potent antitumor effects by inhibiting the SF3B1 component of the spliceosome. This leads to widespread alternative splicing of pre-mRNAs, resulting in the production of aberrant proteins and the activation of cellular stress pathways. A key consequence is the activation of the p53 tumor suppressor pathway, which orchestrates cell cycle arrest and apoptosis.

The proposed signaling pathway is illustrated below:

FR901465_Signaling_Pathway cluster_inhibition Spliceosome Inhibition cluster_p53 p53 Activation cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest This compound This compound SF3B1 SF3B1 This compound->SF3B1 Inhibits Spliceosome Spliceosome SF3B1->Spliceosome Component of AberrantSplicing Aberrant Splicing Spliceosome->AberrantSplicing Leads to p53_activation p53 Activation AberrantSplicing->p53_activation Triggers Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) p53_activation->Bcl2_family Induces p21 ↑ p21 expression p53_activation->p21 Induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Caspase_activation Caspase Activation Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis CDK_inhibition Inhibition of Cyclin/CDK Complexes (CDK2, CDK1) p21->CDK_inhibition G1_arrest G1 Arrest CDK_inhibition->G1_arrest G2M_arrest G2/M Arrest CDK_inhibition->G2M_arrest

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Inhibition of SF3B1 by this compound leads to the accumulation of improperly spliced mRNA transcripts. This cellular stress activates the p53 pathway.[4][5] Activated p53 then transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[6]

Simultaneously, activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21.[7][8] p21 then binds to and inhibits the activity of cyclin/CDK complexes, such as Cyclin E/CDK2 and Cyclin B/CDK1, which are essential for the G1/S and G2/M transitions, respectively. This inhibition leads to cell cycle arrest at both the G1 and G2/M checkpoints, preventing the proliferation of cancer cells.[7][8]

Conclusion

The total synthesis of this compound is a significant challenge that has been effectively addressed through a convergent and stereocontrolled approach, as demonstrated by the synthesis of its close analog, FR901464. The detailed protocols and synthetic strategies provided herein serve as a valuable resource for researchers aiming to synthesize this potent antitumor agent for further biological investigation and drug development. Understanding its mechanism of action as a spliceosome inhibitor opens new avenues for the development of novel cancer therapeutics.

References

FR901465 as a Chemical Probe for SF3B1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 is a potent natural product that has emerged as a valuable chemical probe for studying the function of Splicing Factor 3B Subunit 1 (SF3B1), a core component of the spliceosome. SF3B1 is a crucial protein in the pre-mRNA splicing process, and its mutation or dysregulation is implicated in various cancers, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL). This compound, along with other SF3B1 modulators like Spliceostatin A and Pladienolide B, binds to the SF3B complex and inhibits splicing. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate SF3B1 function and its role in disease.

Mechanism of Action

This compound and other SF3B1 inhibitors target the SF3B complex, a key component of the U2 small nuclear ribonucleoprotein (snRNP). The binding of these small molecules to SF3B1 is thought to interfere with the conformational changes required for the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA. This interference blocks the progression of spliceosome assembly, leading to an accumulation of prespliceosomal complexes and the inhibition of pre-mRNA splicing at multiple stages. This specific mechanism of action makes this compound an excellent tool to dissect the intricate steps of spliceosome assembly and function.

Data Presentation

Table 1: In Vitro Splicing Inhibition by SF3B1 Modulators
CompoundTargetAssay SystemIC50Reference
This compoundSF3B1In vitro splicing with HeLa nuclear extractNot explicitly found
Pladienolide BSF3B1In vitro splicing with HeLa nuclear extract~50 nM
Spliceostatin ASF3B1In vitro splicing with HeLa nuclear extract~20 nM
E7107 (Pladienolide B derivative)SF3B1Cell viability in various cell lines< 15 nM in sensitive lines[1]
Table 2: Cellular Activity of SF3B1 Inhibitors
CompoundCell LineAssayEndpointIC50 / EffectReference
E7107Nalm-6 (B-cell line)Cell ViabilityGrowth Inhibition~10 nM[1]
E7107Primary CLL samplesCell ViabilityCytotoxicityVariable, independent of SF3B1/TP53 status[1]
Pladienolide BHeLaCell ViabilityProliferation InhibitionLow nanomolar range[2]
Pladienolide BHEK293TCell ViabilityNo significant cytotoxicityNo loss of viability up to 10 µM[3][4]

Experimental Protocols

In Vitro Splicing Assay

This assay is fundamental to assessing the direct inhibitory effect of this compound on the splicing machinery.

Materials:

  • HeLa cell nuclear extract (commercially available or prepared in-house)

  • 32P-labeled pre-mRNA substrate

  • This compound (or other inhibitors) dissolved in DMSO

  • Splicing reaction buffer (contains ATP, MgCl₂, KCl, and a buffer like HEPES)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Denaturing polyacrylamide gel (6-8%)

  • Urea

Protocol:

  • Reaction Setup: In a sterile, RNase-free microfuge tube, assemble the following components on ice:

    • Splicing reaction buffer

    • 32P-labeled pre-mRNA substrate (typically 10-20 fmol)

    • HeLa nuclear extract (40-60% of the final volume)

    • This compound or DMSO (vehicle control) at desired concentrations.

    • Nuclease-free water to the final volume (e.g., 25 µL).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).

  • Reaction Termination and Protein Digestion: Stop the reaction by adding a solution containing Proteinase K and SDS. Incubate at 37°C for 30 minutes.

  • RNA Extraction: Extract the RNA using an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge to separate the phases and carefully transfer the aqueous (upper) phase to a new tube.

  • RNA Precipitation: Precipitate the RNA by adding 2.5 to 3 volumes of ice-cold 100% ethanol and a salt (e.g., sodium acetate). Incubate at -20°C for at least 30 minutes.

  • Pellet and Wash: Centrifuge at high speed to pellet the RNA. Carefully remove the supernatant and wash the pellet with 70% ethanol.

  • Gel Electrophoresis: Resuspend the dried RNA pellet in a formamide-based loading buffer. Denature the samples by heating at 95°C for 5 minutes. Separate the RNA species (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide/urea gel.

  • Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of a compound.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or other inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC50 value of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cells of interest

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (containing a non-ionic detergent and protease inhibitors)

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against SF3B1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specific duration to allow for compound entry and target engagement.

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C.

  • Cell Lysis: Lyse the cells using a chosen method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Normalize the protein amounts, prepare samples for SDS-PAGE, and perform Western blotting using an anti-SF3B1 antibody.

  • Data Analysis: Quantify the band intensities for SF3B1 at each temperature. A ligand-bound protein will be more stable at higher temperatures, resulting in a shift of its melting curve to the right compared to the vehicle-treated control.

Mandatory Visualization

SF3B1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Spliceosome_Assembly Spliceosome Assembly pre_mRNA->Spliceosome_Assembly U2_snRNP U2 snRNP U2_snRNP->Spliceosome_Assembly SF3B1 SF3B1 SF3B1->U2_snRNP component of Spliced_mRNA Spliced mRNA Spliceosome_Assembly->Spliced_mRNA Splicing Translation Translation Spliced_mRNA->Translation cluster_cytoplasm cluster_cytoplasm Spliced_mRNA->cluster_cytoplasm This compound This compound This compound->SF3B1 Binds to & Inhibits Protein Protein Translation->Protein

Caption: Mechanism of this compound action on SF3B1 and pre-mRNA splicing.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_downstream Downstream Analysis In_Vitro_Splicing In Vitro Splicing Assay (Direct Inhibition) Cell_Viability Cell Viability Assay (Cytotoxicity/Cytostasis) CETSA Cellular Thermal Shift Assay (Target Engagement) RNA_Seq RNA-Sequencing (Global Splicing Changes) CETSA->RNA_Seq Confirm Target Engagement Before Downstream Analysis This compound This compound Chemical Probe This compound->In_Vitro_Splicing This compound->Cell_Viability This compound->CETSA

Caption: Workflow for validating this compound as a chemical probe for SF3B1.

Conclusion

This compound is a powerful chemical probe for elucidating the complex role of SF3B1 in pre-mRNA splicing and its implications in disease. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this tool in their studies. By combining in vitro and cellular assays, investigators can gain valuable insights into the mechanism of SF3B1 inhibition and explore its potential as a therapeutic target.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FR901465 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR901465 in cell viability experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound and its close analogue, FR901464, are natural products that act as potent inhibitors of the spliceosome.[1] Specifically, they target the SF3b (splicing factor 3b) complex, a core component of the U2 snRNP.[1] By binding to the SF3B1 subunit, this compound stalls the spliceosome in an open conformation, preventing the proper recognition of the pre-mRNA branch point and inhibiting pre-mRNA splicing.[1][2] This disruption of splicing leads to an accumulation of unspliced pre-mRNAs in the nucleus and can result in the production of aberrant proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[3][4]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

The effective concentration of this compound is highly dependent on the cell line being used. However, published data for the closely related compound FR901464 shows potent cytotoxic activity in the low nanomolar to sub-nanomolar range for many cancer cell lines.[1][5] A good starting point for a dose-response experiment would be a range from 0.1 nM to 100 nM. It is crucial to perform a dose-response curve for your specific cell line to determine the IC50 (half-maximal inhibitory concentration).

Q3: How does inhibition of the SF3b complex by this compound lead to cell death?

Inhibition of the SF3b complex by this compound triggers a cascade of events that culminate in apoptosis. The disruption of pre-mRNA splicing affects the expression of numerous genes, including those critical for cell cycle control and survival.[2] This can lead to:

  • Cell Cycle Arrest: this compound and its analogues have been shown to induce cell cycle arrest, primarily at the G2/M phase.[3][4] This is likely due to the altered splicing of key cell cycle regulators.[2]

  • Induction of Apoptosis: The altered splicing of apoptosis-related genes, such as those in the Bcl-2 family, can shift the balance towards a pro-apoptotic state.[3][6] Studies have shown that SF3b inhibition can lead to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-3, a key executioner of apoptosis.[3][6]

Q4: How quickly can I expect to see an effect on cell viability after treatment with this compound?

The onset of cytotoxicity can vary between cell lines. However, studies with FR901464 have shown cytotoxic effects after as little as one hour of treatment in some cancer cell lines.[5] For cell viability assays, typical incubation times range from 24 to 72 hours to allow for the full manifestation of the compound's effects on splicing, cell cycle, and apoptosis. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental setup.

Data Presentation

Table 1: IC50 Values of FR901464 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (ng/mL)IC50 (nM)
Human FibroblastsNormal0.18~0.34
HCT116Colorectal Carcinoma0.31~0.59
DLD1Colorectal Adenocarcinoma0.71~1.35
A549Lung CarcinomaNot explicitly stated, but generally low nM rangeLow nM
HeLaCervical CancerNot explicitly stated, but generally low nM rangeLow nM
MCF-7Breast AdenocarcinomaNot explicitly stated, but generally low nM rangeLow nM

Note: The IC50 values for FR901464 are presented here as a close reference for this compound due to their similar mechanism of action. Actual IC50 values for this compound should be determined empirically for each cell line.[1][5] The conversion to nM is an approximation based on the molecular weight of FR901464 (~525 g/mol ).

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include vehicle-only controls (medium with the same concentration of solvent used for the this compound stock).

    • Include untreated controls (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension flask before each aspiration. Use a calibrated multichannel pipette and change tips for each row.

  • Possible Cause: Edge effects.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or medium to maintain humidity.

  • Possible Cause: Incomplete dissolution of formazan crystals.

    • Solution: After adding the solubilization solution, ensure complete mixing by vigorous pipetting or by using a plate shaker until no visible crystals remain.

Issue 2: Unexpectedly Low Viability in Control (Untreated/Vehicle) Wells

  • Possible Cause: Cell contamination (bacterial, fungal, or mycoplasma).

    • Solution: Regularly check cell cultures for any signs of contamination. If contamination is suspected, discard the cells and start with a fresh, certified stock.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%. Run a vehicle-only control to assess the effect of the solvent on cell viability.

  • Possible Cause: Suboptimal cell health or seeding density.

    • Solution: Use cells that are in the exponential growth phase and ensure the seeding density is appropriate for the duration of the experiment. Over-confluency or very low density can affect cell viability.

Issue 3: No Dose-Dependent Decrease in Viability

  • Possible Cause: Incorrect concentration range of this compound.

    • Solution: Perform a broader dose-response curve, including both higher and lower concentrations, to identify the active range for your specific cell line.

  • Possible Cause: Cell line is resistant to this compound.

    • Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line known to be sensitive to spliceosome inhibitors or investigate potential resistance mechanisms.

  • Possible Cause: Insufficient incubation time.

    • Solution: Increase the incubation time to allow for the full cytotoxic effects of this compound to manifest. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

Mandatory Visualizations

FR901465_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_spliceosome Spliceosome cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway This compound This compound SF3b_complex SF3b Complex SF3B1 Other Subunits This compound->SF3b_complex:f0 Inhibits Spliceosome_assembly Spliceosome Assembly SF3b_complex->Spliceosome_assembly Blocks mRNA Mature mRNA Spliceosome_assembly->mRNA Inhibits production of G2M_Checkpoint G2/M Checkpoint Spliceosome_assembly->G2M_Checkpoint Leads to dysregulation of Bcl2_family Bcl-2 Family Proteins (Altered Splicing) Spliceosome_assembly->Bcl2_family Alters splicing of Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome_assembly Splicing mRNA->G2M_Checkpoint Regulates mRNA->Bcl2_family Regulates Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest Induces Bax_Bcl2_ratio Increased Bax/Bcl-2 Ratio Bcl2_family->Bax_Bcl2_ratio Results in Mitochondrion Mitochondrion Bax_Bcl2_ratio->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_treatment Prepare this compound serial dilutions incubate_overnight->prepare_treatment treat_cells Treat cells with this compound prepare_treatment->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for MTT cell viability assay.

Troubleshooting_Logic start Unexpected Cell Viability Results high_variability High Variability? start->high_variability low_control_viability Low Control Viability? start->low_control_viability no_effect No Dose-Dependent Effect? start->no_effect high_variability->low_control_viability No check_seeding Check cell seeding consistency Avoid edge effects high_variability->check_seeding Yes low_control_viability->no_effect No check_contamination Check for contamination low_control_viability->check_contamination Yes check_concentration Broaden this compound concentration range no_effect->check_concentration Yes check_mixing Ensure complete formazan dissolution check_seeding->check_mixing check_solvent Verify solvent concentration is non-toxic check_contamination->check_solvent check_cell_health Use healthy, log-phase cells check_solvent->check_cell_health check_incubation Increase incubation time check_concentration->check_incubation confirm_sensitivity Confirm cell line sensitivity check_incubation->confirm_sensitivity

Caption: Troubleshooting logical relationships.

References

Technical Support Center: FR901465 Degradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of FR901465 (also known as Nacubactam) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

Q2: What are the primary factors that can influence the degradation of this compound in solution?

A: The stability of pharmaceutical compounds in solution is generally affected by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the composition of the solvent or buffer.[2] For β-lactamase inhibitors, the pH of the solution is a particularly critical factor.[3]

Q3: How should I prepare and store stock solutions of this compound?

A: For optimal stability, it is recommended to prepare stock solutions of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and store them at low temperatures.[3] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.[4] When preparing aqueous working solutions, it is best to do so freshly for each experiment to minimize degradation.[3]

Q4: Can this compound degrade during my in-vitro assays?

A: Yes, degradation can occur during the course of an experiment, especially if the assay involves prolonged incubation times at physiological temperatures (e.g., 37°C) or non-neutral pH conditions. The stability of the compound under your specific assay conditions should be validated.

Q5: What are the likely degradation pathways for this compound?

A: While specific degradation pathways for this compound are not extensively published, compounds with similar structures can undergo hydrolysis, particularly at non-neutral pH.[5] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are necessary to identify the specific degradation products and pathways for this compound.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, focusing on problems that may be related to its degradation and stability.

Issue 1: Inconsistent or lower-than-expected activity of this compound.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution of this compound in a recommended solvent like DMSO.[3] 2. Aliquot the new stock solution and store it at -20°C or -80°C.[4] 3. Avoid repeated freeze-thaw cycles.[4] 4. Compare the activity of the new stock solution with the old one.
Degradation in working solution 1. Prepare fresh aqueous working solutions immediately before each experiment.[3] 2. Ensure the pH of your assay buffer is within a stable range for this compound. 3. Minimize the incubation time at elevated temperatures if possible.
Incompatible solvent or buffer 1. Verify the compatibility of your chosen solvent or buffer with this compound. 2. If using a solvent other than DMSO for the stock solution, ensure it does not promote degradation.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
Formation of degradation products 1. This is a strong indication of this compound degradation. 2. Conduct a forced degradation study to systematically identify the conditions (acid, base, heat, light, oxidation) that cause the formation of these unknown peaks.[2] 3. Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.[6]
Contamination 1. Ensure all glassware, solvents, and reagents are clean and of high purity. 2. Run a blank sample (solvent/buffer only) to check for contaminants.
Issue 3: High variability between experimental replicates.
Possible Cause Troubleshooting Steps
Inconsistent sample handling 1. Standardize the time between the preparation of working solutions and their use in the assay. 2. Ensure uniform incubation times and conditions for all samples.
Photodegradation 1. Protect solutions containing this compound from light, especially if they are exposed for extended periods.[7] 2. Use amber vials or cover your experimental setup with aluminum foil.

Quantitative Data Summary

While comprehensive public data on the degradation kinetics of this compound is limited, the following table provides a template for researchers to summarize their own findings from forced degradation studies. This structured approach will aid in identifying the conditions under which this compound is least stable.

Table 1: Example Summary of this compound Forced Degradation Studies

Stress Condition Description % Degradation (Example) Number of Degradants (Example)
Acid Hydrolysis 0.1 M HCl at 60°C for 24h35%2
Base Hydrolysis 0.1 M NaOH at RT for 4h60%3
Oxidative Degradation 3% H₂O₂ at RT for 24h15%1
Thermal Degradation 80°C for 48h (in solid state)5%1
Photodegradation UV light (254 nm) for 24h10%1

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use vials.

    • Store the aliquots at -20°C or -80°C and protect from light.[4]

  • Working Solution (Aqueous):

    • On the day of the experiment, thaw a vial of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer (e.g., PBS, pH 7.4).

    • Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects.

    • Use the working solution promptly after preparation.[3]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation products and pathways of this compound.

  • Preparation of Samples:

    • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C.

    • Photodegradation: Expose the this compound solution in a quartz cuvette to UV light (e.g., 254 nm).

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC-UV method.[6]

    • Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C, solid) prep_stock->thermal Expose to Stress photo Photostability (e.g., UV light) prep_stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating RP-HPLC-UV neutralize->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent or Low This compound Activity q1 Is the stock solution old or subjected to many freeze-thaw cycles? start->q1 ans1_yes Prepare fresh stock solution. Aliquot for single use. q1->ans1_yes Yes ans1_no Is the aqueous working solution prepared fresh before each use? q1->ans1_no No ans2_yes Are assay conditions (pH, temp) validated for this compound stability? ans1_no->ans2_yes Yes ans2_no Prepare working solutions immediately before use. Minimize storage. ans1_no->ans2_no No ans3_yes Check for other experimental errors (pipetting, reagent quality). ans2_yes->ans3_yes Yes ans3_no Perform a stability study under your specific assay conditions. ans2_yes->ans3_no No

Caption: Troubleshooting inconsistent this compound activity.

signaling_pathway cluster_bacteria Bacterial Cell beta_lactamase β-Lactamase beta_lactam β-Lactam Antibiotic beta_lactamase->beta_lactam Hydrolyzes pbp2 Penicillin-Binding Protein 2 (PBP2) cell_wall Cell Wall Synthesis pbp2->cell_wall Catalyzes pbp2->cell_wall This compound This compound (Nacubactam) This compound->beta_lactamase Inhibits This compound->pbp2 Inhibits

References

Technical Support Center: Overcoming FR901465 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using the potent spliceosome inhibitor, FR901465. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results by addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

This compound is a natural product that exhibits potent antitumor activity.[1] It belongs to a family of compounds, including the well-studied spliceostatin A, that function as inhibitors of the spliceosome.[2][3] The primary molecular target of these compounds is the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[4][5] By binding to the SF3B complex, this compound stalls spliceosome assembly at an early stage (the A complex), leading to an accumulation of unspliced pre-mRNA and ultimately inhibiting protein synthesis and inducing cell cycle arrest.[2][6]

Q2: What are the potential off-target effects of this compound?

  • Kinase Inhibition: Many small molecules show unintended activity against protein kinases.

  • Interaction with other RNA-binding proteins: Given its role in the spliceosome, interactions with other proteins involved in RNA processing are conceivable.

  • General Cytotoxicity: At high concentrations, compounds can induce stress pathways or interact with cellular membranes, leading to non-specific toxicity.

It is crucial to experimentally validate that the observed phenotype is a direct result of SF3B1 inhibition.

Q3: How can I be confident that my observed cellular phenotype is due to on-target SF3B1 inhibition?

Confidence in your results comes from a multi-pronged approach that includes rigorous controls and orthogonal validation methods. Key strategies include:

  • Target Engagement Assays: Directly confirm that this compound is binding to SF3B1 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Orthogonal Approaches: Replicate the phenotype using a different, structurally unrelated SF3B1 inhibitor (e.g., Pladienolide B) or by genetic knockdown/knockout of SF3B1 using siRNA or CRISPR/Cas9.[7]

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects, which are often more prominent at higher concentrations.[8]

  • Rescue Experiments: If possible, overexpressing a resistant mutant of SF3B1 (e.g., R1074H for some SF3B1 inhibitors) should rescue the phenotype.[4]

Troubleshooting Guide

This guide provides a structured approach to common issues encountered during experiments with this compound.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Possible Cause: The observed effect may be due to an off-target interaction of this compound.

Troubleshooting Workflow:

A Start: Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement Run Cellular Thermal Shift Assay (CETSA) for SF3B1 A->B C Step 2: Perform Dose-Response Curve Determine lowest effective concentration B->C D Step 3: Use Orthogonal Validation - siRNA/CRISPR knockdown of SF3B1 - Use structurally unrelated SF3B1 inhibitor C->D F Phenotype persists with knockdown/other inhibitor? D->F Assess Phenotype E Step 4: Employ Negative Control Use an inactive analog of this compound G Phenotype absent with inactive analog? E->G Assess Phenotype F->E Yes I Conclusion: Phenotype is likely OFF-TARGET F->I No H Conclusion: Phenotype is likely ON-TARGET G->H Yes G->I No J Step 5: Identify Off-Targets - Proteome-wide CETSA (MS) - Kinome Scan - Affinity-based proteomics I->J

Caption: Workflow for troubleshooting unexpected phenotypes.

Issue 2: High Cytotoxicity at Effective Concentrations

Possible Cause: The concentration used may be too high, leading to widespread off-target effects or general cellular stress.

Solutions:

  • Optimize Concentration: Perform a detailed dose-response and time-course experiment to find the minimal concentration and duration of treatment that yields the desired on-target effect (e.g., inhibition of splicing of a specific reporter gene) without causing excessive cell death.

  • Use a More Potent Analog: Researchers at the University of Pittsburgh have developed synthetic analogs of FR901464 with picomolar activity, which may offer a wider therapeutic window.

  • Assess Apoptosis/Necrosis Markers: Use assays like Annexin V/PI staining to distinguish between programmed cell death (more likely to be on-target) and necrosis (often associated with off-target toxicity).

Experimental Protocols & Data

Protocol 1: Cellular Thermal Shift Assay (CETSA) for SF3B1 Target Engagement

This protocol is adapted from standard CETSA procedures to verify the binding of this compound to SF3B1 in intact cells.[9]

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with your working concentration of this compound and another with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Detection: Carefully collect the supernatant (containing soluble protein). Analyze the levels of soluble SF3B1 by Western Blot using a validated anti-SF3B1 antibody.

  • Analysis: Quantify the band intensities. In vehicle-treated samples, SF3B1 levels will decrease as the temperature increases. In this compound-treated samples, binding of the drug should stabilize SF3B1, resulting in more soluble protein at higher temperatures.

Expected Data:

The data can be plotted as the percentage of soluble SF3B1 relative to the unheated control.

Temperature (°C)Vehicle (% Soluble SF3B1)This compound (% Soluble SF3B1)
40100100
4698100
509599
547596
584085
621560
64535

Note: This is representative data. Actual melting temperatures will be protein- and cell-type-specific.

Protocol 2: Broad Kinase Selectivity Profiling

To investigate potential off-target kinase activity, a broad kinase panel screen is recommended. Services like Eurofins' KINOMEscan® provide comprehensive profiling.[10]

Methodology:

  • Compound Submission: Provide this compound at a specified concentration (typically 1 µM or 10 µM) to the service provider.

  • Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. The test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding of the test compound. A threshold (e.g., <35% of control) is often used to identify significant interactions.

Hypothetical Data Summary:

Kinase Target% of Control @ 1 µMSelectivity Score (S10)On-Target/Off-Target
SF3B1 (On-Target) < 1.0 < 0.01 On-Target
AAK195> 0.5Non-binder
ABL188> 0.5Non-binder
CLK1450.25Potential Off-Target
DYRK1A300.15Identified Off-Target
GSK3B92> 0.5Non-binder
... (400+ kinases).........

This table illustrates how data from a kinase screen would be presented to distinguish on-target from potential off-target interactions.

Signaling Pathway Visualization

The on-target effect of this compound is to inhibit the spliceosome, a critical component of gene expression.

cluster_nucleus Nucleus cluster_spliceosome Spliceosome Assembly cluster_cytoplasm Cytoplasm E E Complex A A Complex (U2 snRNP binds) E->A B B Complex A->B C C Complex (Catalytic) B->C mRNA Mature mRNA C->mRNA Splicing Completion pre_mRNA pre-mRNA pre_mRNA->E Splicing Initiation Protein Protein Synthesis mRNA->Protein This compound This compound SF3B1 SF3B1 This compound->SF3B1 Binds to SF3B1->A Inhibits Transition

Caption: On-target action of this compound on the spliceosome pathway.

References

Technical Support Center: FR901465 Animal Model Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spliceosome inhibitor FR901465 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent anti-tumor agent that functions as a spliceosome inhibitor. It is part of a family of natural products that also includes FR901463 and FR901464.[1] These compounds target the SF3b subunit of the spliceosome, a critical component of the machinery responsible for pre-mRNA splicing. By binding to SF3b, this compound stalls the assembly of the spliceosome, leading to an accumulation of unspliced pre-mRNA, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Q2: What are the main challenges in delivering this compound in animal models?

A2: The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility. This can lead to difficulties in preparing stable formulations for injection, potential precipitation of the compound upon administration, and consequently, variable drug exposure and inconsistent experimental results.

Q3: What are some suitable animal models for studying the efficacy of this compound?

A3: Mouse xenograft models are commonly used to evaluate the in vivo anti-tumor activity of this compound and related compounds.[1] For example, human tumor cell lines, such as A549 lung adenocarcinoma, can be implanted into immunocompromised mice to assess the inhibitory effect of the compound on tumor growth.[1]

Q4: Are there any known pharmacokinetic parameters for this compound in animal models?

Troubleshooting Guides

Problem 1: Poor Solubility and Formulation Instability

Symptoms:

  • Difficulty dissolving this compound in aqueous-based vehicles.

  • Precipitation of the compound in the formulation vial over time.

  • Cloudiness or particulate matter observed in the injection solution.

Possible Causes:

  • Inherent low aqueous solubility of this compound.

  • Use of an inappropriate solvent or vehicle.

  • Suboptimal pH of the formulation.

Solutions:

SolutionDetailed Steps
Optimize Formulation Vehicle 1. Co-solvent System: A common and effective approach for poorly soluble compounds is to use a co-solvent system. For the related compound, pladienolide B, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for intravenous administration in mice. This can be a good starting point for this compound. 2. Cyclodextrins: Consider using cyclodextrins (e.g., HP-β-CD) to improve solubility by forming inclusion complexes.
pH Adjustment Investigate the pH-solubility profile of this compound. Adjusting the pH of the vehicle might enhance its solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.
Particle Size Reduction If preparing a suspension, micronization or nano-milling of the this compound powder can increase the surface area and improve the dissolution rate.
Fresh Preparation Prepare the formulation immediately before administration to minimize the risk of precipitation over time.
Problem 2: Inconsistent Efficacy or High Variability in Animal Studies

Symptoms:

  • Lack of expected anti-tumor effect.

  • High variability in tumor growth inhibition between animals in the same treatment group.

  • Inconsistent pharmacokinetic profiles between animals.

Possible Causes:

  • Poor bioavailability due to precipitation at the injection site or in the bloodstream.

  • Inaccurate dosing due to an unstable or non-homogeneous formulation.

  • Rapid metabolism or clearance of the compound.

Solutions:

SolutionDetailed Steps
Confirm Formulation Stability Visually inspect the formulation for any signs of precipitation before each injection. If possible, analyze the concentration of this compound in the formulation over the duration of the experiment to ensure its stability.
Refine Administration Technique For intravenous injections, administer the formulation slowly to minimize the risk of precipitation in the bloodstream. Ensure proper mixing of the formulation before drawing each dose.
Conduct a Pilot Pharmacokinetic Study A pilot PK study will help determine the actual exposure of the animals to this compound. This will provide crucial data on Cmax, Tmax, half-life, and bioavailability, allowing for optimization of the dosing regimen.
Evaluate Alternative Routes of Administration If intravenous delivery proves problematic, consider other routes such as intraperitoneal (IP) or subcutaneous (SC) administration, which may offer different absorption kinetics.

Data Presentation

Table 1: Solubility of Structurally Related Spliceosome Inhibitor (Pladienolide B) in Common Vehicles

Disclaimer: The following data is for the structurally related compound Pladienolide B and should be used as a reference for this compound. Actual solubility of this compound may vary and should be experimentally determined.

VehicleSolubilityReference
DMSOSoluble to 1 mg/ml
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL[3]
10% DMSO, 90% corn oil≥ 2.5 mg/mL[3]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (for illustrative purposes)

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific pharmacokinetic data for this compound in mice is not publicly available. These values are based on typical ranges observed for small molecule anti-cancer drugs and should be determined experimentally.

ParameterIntravenous (IV) BolusOral (PO) Gavage
Dose (mg/kg) 520
Cmax (ng/mL) 1500300
Tmax (h) 0.082
AUC (ng*h/mL) 30001200
Half-life (t½) (h) 46
Bioavailability (%) N/A20

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Injection

This protocol is adapted from a formulation used for the related compound, pladienolide B, and should be optimized for this compound.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • In a sterile vial, dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

  • In a separate sterile vial, add the required volume of the this compound stock solution to achieve the final desired concentration in the formulation.

  • Add PEG300 to the vial containing the this compound/DMSO solution and mix thoroughly. The volume of PEG300 should be four times the volume of DMSO.

  • Add Tween-80 to the mixture and mix thoroughly. The volume of Tween-80 should be half the volume of DMSO.

  • Slowly add sterile saline to the mixture while vortexing to bring the formulation to the final volume. The volume of saline will be 4.5 times the volume of DMSO.

  • Visually inspect the final formulation for clarity and absence of precipitation before administration.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

Procedure:

  • Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound formulation or vehicle control intravenously via the tail vein. The dosing schedule will depend on the results of a maximum tolerated dose (MTD) study (e.g., 5 mg/kg, once daily for 5 days).

  • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Visualizations

FR901465_Mechanism_of_Action cluster_nucleus Cell Nucleus pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome Splicing Process mRNA Mature mRNA Spliceosome->mRNA Successful Splicing Apoptosis Apoptosis Spliceosome->Apoptosis Splicing Inhibition Protein Protein Synthesis (Translation) mRNA->Protein This compound This compound SF3b SF3b Subunit This compound->SF3b

Caption: Mechanism of action of this compound in inhibiting the spliceosome.

Troubleshooting_Workflow Start Inconsistent In Vivo Results Check_Formulation Check Formulation Stability (Precipitation, Clarity) Start->Check_Formulation Check_Dosing Review Dosing Procedure (Accuracy, Technique) Check_Formulation->Check_Dosing Formulation OK Reformulate Reformulate this compound (e.g., change vehicle, add solubilizers) Check_Formulation->Reformulate Precipitation Observed Pilot_PK Conduct Pilot PK Study Check_Dosing->Pilot_PK Dosing OK Suboptimal_Exposure Suboptimal Exposure Confirmed? Pilot_PK->Suboptimal_Exposure Optimize_Dose Optimize Dosing Regimen (Dose, Frequency) Suboptimal_Exposure->Optimize_Dose Yes Consistent_Results Consistent In Vivo Results Suboptimal_Exposure->Consistent_Results No (Investigate other factors) Reformulate->Check_Formulation Optimize_Dose->Consistent_Results

Caption: Troubleshooting workflow for inconsistent in vivo results with this compound.

References

Improving the yield of FR901465 chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and FAQs are based on general principles of complex molecule synthesis and information available for the closely related analogue, FR901464. Specific experimental details for the synthesis of FR901465 are not widely published. Researchers should adapt these suggestions to their specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is consistently low. What are the general areas I should focus on for optimization?

A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. A systematic approach to identify the bottleneck is crucial. We recommend the following:

  • Identify the Lowest-Yielding Step: Analyze the yield of each individual step to pinpoint the most problematic transformation. Focusing optimization efforts on the lowest-yielding reaction will have the most significant impact on the overall yield.

  • Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. Impurities can interfere with catalytic cycles, lead to side reactions, or poison catalysts.

  • Reaction Conditions: Meticulously control reaction parameters such as temperature, concentration, and reaction time. Even small deviations can significantly impact the outcome of complex reactions.

  • Inert Atmosphere: Many reactions in complex syntheses are sensitive to air and moisture. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.

  • Purification Losses: Evaluate your purification methods. Significant material loss can occur during chromatography, extraction, or crystallization. Consider optimizing your purification strategy to minimize these losses.

Q2: I am experiencing poor yields in the late-stage cross-coupling reaction to form the macrocycle. What are some common causes and solutions?

A2: Late-stage macrocyclization is a common challenge in the synthesis of complex natural products. Here are some potential issues and troubleshooting strategies:

  • Catalyst Selection and Activity: The choice of catalyst and ligand is critical. For complex substrates, a standard catalyst may not be optimal. Screen a variety of catalysts and ligands to find the most effective combination. Ensure the catalyst is not deactivated; use fresh, high-purity catalyst.

  • Substrate Purity: The two fragments to be coupled must be of very high purity. Even small impurities can inhibit the catalyst.

  • Reaction Concentration (High Dilution Principle): To favor intramolecular cyclization over intermolecular polymerization, reactions should be run at very high dilution. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Solvent Choice: The solvent can have a significant effect on the reaction rate and selectivity. Screen different anhydrous, degassed solvents to find the optimal one for your specific substrates.

  • Temperature: The reaction temperature may need to be carefully optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition of the starting materials or the product.

Q3: I am struggling with controlling the stereochemistry at one of the chiral centers. What strategies can I employ to improve stereoselectivity?

A3: Achieving the correct stereochemistry is paramount for the biological activity of this compound. Poor stereoselectivity can arise from various factors:

  • Chiral Catalyst/Auxiliary: If you are using a chiral catalyst or auxiliary, ensure its enantiomeric purity is high. The catalyst loading may also need to be optimized.

  • Substrate Control: The inherent stereochemistry of your starting materials can influence the stereochemical outcome of subsequent reactions. Ensure the stereocenters in your fragments are correctly set.

  • Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state that leads to the desired stereoisomer.

  • Solvent and Additives: The polarity of the solvent and the presence of additives can influence the transition state geometry and, therefore, the stereoselectivity. Experiment with different solvent systems and additives.

  • Protecting Groups: Bulky protecting groups can influence the steric environment around the reacting center and can be used to direct the stereochemical outcome.

Q4: Removal of a specific protecting group is leading to decomposition of my intermediate. What can I do?

A4: Protecting group manipulation in complex molecules is a delicate process. If deprotection is causing degradation, consider the following:

  • Orthogonal Protecting Groups: The synthesis of this compound likely employs a variety of protecting groups. Ensure your protecting group strategy is orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the others. Proper protecting group manipulation strategies can maximize the yield of the desired product.[1]

  • Milder Deprotection Conditions: Explore milder deprotection reagents or conditions. For example, if a strong acid is causing decomposition, try a weaker acid, a Lewis acid, or enzymatic cleavage.

  • Scavengers: During deprotection, reactive intermediates can be formed that can damage the molecule. The use of scavengers can trap these harmful species.

  • Change the Protecting Group: If a particular protecting group proves to be problematic, it may be necessary to redesign the synthetic route to incorporate a different protecting group that can be removed under milder, more compatible conditions.

Troubleshooting Guide

Low Yield in a Key Synthetic Step

This guide provides a systematic approach to troubleshooting a low-yielding reaction in the synthesis of this compound.

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK optimize_reagents Optimize Reagents (Catalyst, Ligand, etc.) check_purity->optimize_reagents Impurity Found check_setup Examine Experimental Setup check_conditions->check_setup Conditions Correct optimize_params Optimize Parameters (Temp, Conc, Time) check_conditions->optimize_params Deviation Found check_setup->optimize_reagents Setup OK check_setup->optimize_params Issue Found optimize_reagents->optimize_params purification_loss Investigate Purification Losses optimize_params->purification_loss redesign Consider Redesign of Synthetic Step purification_loss->redesign Yield Still Low success Yield Improved purification_loss->success Loss Minimized redesign->success

Troubleshooting workflow for low reaction yield.

Data Presentation

The following tables provide illustrative examples of how to structure quantitative data for optimizing a key reaction step, such as a Suzuki-Miyaura cross-coupling, which is a common method for C-C bond formation in complex natural product synthesis.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane/H₂O10065
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF/H₂O8078
4 Pd(OAc)₂ (2) XPhos (4) Cs₂CO₃ Toluene/H₂O 90 85
5PdCl₂(dppf) (5)-Na₂CO₃DME/H₂O9072

Table 2: Effect of Reactant Stoichiometry on Coupling Yield

EntryAryl Halide (eq.)Boronic Ester (eq.)Yield (%)
11.01.175
21.01.282
3 1.0 1.5 85
41.11.078
51.21.076

Experimental Protocols

The following are generalized experimental protocols for key reactions that may be involved in the synthesis of this compound. These should be adapted based on the specific substrates and reaction scale.

Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried flask, add the aryl halide (1.0 eq.), boronic acid or ester (1.5 eq.), and base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene/H₂O mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Generalized Protocol for a Ring-Closing Metathesis (RCM) Reaction:

  • To an oven-dried flask, add the diene substrate.

  • Add a large volume of anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve high dilution.

  • Sparge the solution with argon for 30 minutes to remove dissolved oxygen.

  • Add the RCM catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Workflows

The synthesis of a complex molecule like this compound often follows a convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together in the later stages.

ConvergentSynthesis cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 Starting Material A1 A2 Intermediate A2 A1->A2 A3 Fragment A A2->A3 Coupling Key Coupling Reaction A3->Coupling B1 Starting Material B1 B2 Intermediate B2 B1->B2 B3 Fragment B B2->B3 B3->Coupling Intermediate_C Coupled Intermediate Coupling->Intermediate_C Final_Steps Final Elaboration & Macrocyclization Intermediate_C->Final_Steps This compound This compound Final_Steps->this compound

Convergent synthesis strategy for a complex molecule.

References

Technical Support Center: FR901465 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the splicing modulator FR901465.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound, covering assay variability, resistance development, and unexpected results.

General Assay & Compound Handling Issues

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A1: Inconsistent IC50 values can arise from several factors:

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure your cell lines are authentic, free from mycoplasma contamination, and used at a consistent and low passage number. Genetic drift at high passages can alter drug sensitivity.

    • Cell Health and Growth Phase: Always use healthy cells in the logarithmic growth phase. Confluent, stressed, or senescent cells may exhibit altered responses to this compound.

    • Seeding Density: Variations in cell seeding density can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.

  • Compound-Related Issues:

    • Compound Stability: this compound and its analogs can be unstable. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture medium. The final solvent concentration should be non-toxic and consistent across all wells (typically ≤ 0.1%).

  • Assay-Specific Factors:

    • Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize the incubation time for your specific cell line and experimental goals.

    • Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values. Be consistent with the assay used.

Q2: I'm observing precipitation of this compound in my cell culture medium. How can I prevent this?

A2: Precipitation is a common issue due to the hydrophobic nature of this compound.

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is as low as possible (ideally ≤ 0.1%). High solvent concentrations can cause the compound to precipitate when added to the aqueous medium.

  • Serial Dilutions: Prepare serial dilutions of your this compound stock in culture medium, vortexing or mixing well between each dilution step to ensure proper dispersion.

  • Temperature: Ensure that all solutions (media, serum, this compound dilutions) are at the same temperature (e.g., 37°C) before mixing to prevent temperature-induced precipitation.

Resistance-Related Issues

Q3: My cancer cell line is showing increasing resistance to this compound over time. What are the likely mechanisms?

A3: Acquired resistance to this compound and other splicing modulators is a significant challenge. The primary mechanisms include:

  • Mutations in the Drug Target (SF3B1): This is the most well-documented mechanism. Mutations in the SF3B1 gene, particularly within the HEAT repeat domains where this compound binds, can prevent the drug from effectively inhibiting the spliceosome.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Splicing Patterns: Cells may adapt by altering the splicing of key genes involved in survival and apoptosis, bypassing the effects of this compound-induced aberrant splicing.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like NF-κB and Wnt/β-catenin can promote cell survival and overcome the cytotoxic effects of this compound.

Q4: How can I confirm if my resistant cell line has mutations in SF3B1?

A4: You can use the following molecular biology techniques:

  • Sanger Sequencing: This is a standard method to sequence the specific exons of SF3B1 where resistance mutations are commonly found (e.g., those encoding the HEAT repeat domains).

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, targeted NGS panels or whole-exome sequencing can identify mutations across the entire SF3B1 gene and other potential resistance-associated genes.

Troubleshooting Experimental Assays

Q5: My Western blot for SF3B1 protein is not working well (no band, weak band, or multiple bands). What should I check?

A5: Refer to the detailed Western Blot protocol below. Common troubleshooting steps include:

  • No/Weak Band:

    • Confirm protein expression in your cell line using a positive control lysate.

    • Increase the amount of protein loaded onto the gel.

    • Optimize antibody concentrations and incubation times.

    • Ensure efficient protein transfer from the gel to the membrane.

  • Multiple Bands:

    • This could indicate protein degradation (lower molecular weight bands) or non-specific antibody binding. Use fresh lysate with protease inhibitors.

    • Optimize blocking conditions and antibody dilutions.

    • Check the specificity of your primary antibody.

Q6: I am having trouble detecting alternative splicing events by RT-PCR. What are some common pitfalls?

A6: Detecting alternative splicing requires careful experimental design and execution.

  • Primer Design: Design primers that specifically amplify the different splice isoforms. For exon skipping events, primers in the flanking constitutive exons can amplify both isoforms. For specific isoform quantification, one primer can be designed within the alternative exon or spanning the unique exon-exon junction.

  • RT-PCR Artifacts: Heteroduplex formation between different splice isoforms during PCR can lead to artifactual bands on an agarose gel.[1] To minimize this, you can reduce the number of PCR cycles or use a polymerase with proofreading activity.

  • RNA Quality: Ensure you are using high-quality, intact RNA for your reverse transcription reaction to avoid degradation-related artifacts.

Quantitative Data Summary

Direct quantitative data for this compound resistance is limited in publicly available literature. The following tables summarize data for closely related SF3b splicing modulators, which are expected to have similar resistance profiles.

Table 1: IC50 Values of SF3b Splicing Modulators in Sensitive and Resistant Cancer Cell Lines

CompoundCell LineSF3B1 StatusIC50 (nM)Fold ResistanceReference
Pladienolide B HELWild-type1.5-[2]
K562Wild-type2516.7[2]
E7107 Nalm-6Wild-type~10-[3]
Nalm-6K700E Mutant~10No significant difference[3]
HELWild-type60.2-[3]
HAL-01Unknown203.53.4 (vs HEL)[3]
H3B-8800 K562Wild-type~100-[4]
K562K700E Mutant~250.25 (more sensitive)[4][5]
MEC1Wild-type>75-[5]
MEC1K700E Mutant~520.7 (more sensitive)[5]

Note: Some studies show that SF3B1-mutant cells can be more sensitive to certain splicing modulators like H3B-8800.

Table 2: Frequency of SF3B1 Mutations in Myelodysplastic Syndrome (MDS) Subtypes

MDS SubtypeSF3B1 Mutation Frequency (%)Common MutationsReference
All MDS~20-30%K700E, R625C/G, H662Q, K666T[6]
MDS with Ring Sideroblasts (MDS-RS)>80%K700E is predominant[6]

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol is a general guideline for assessing cell viability after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom, black- or white-walled plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include vehicle-only controls (medium with the same final concentration of DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for SF3B1 Protein Detection

This protocol outlines the steps for detecting SF3B1 protein levels by Western blot.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SF3B1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

  • Sample Preparation: Lyse cells in lysis buffer, quantify protein concentration, and denature by boiling in Laemmli buffer.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at an appropriate voltage.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary SF3B1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

RT-PCR for Detection of Alternative Splicing

This protocol provides a method to analyze changes in alternative splicing of a target gene.

Materials:

  • Total RNA extracted from cells

  • Reverse transcriptase and associated buffers

  • dNTPs

  • Random hexamers or oligo(dT) primers

  • Taq DNA polymerase and PCR buffer

  • Gene-specific primers flanking the alternative splicing event

  • Agarose gel and electrophoresis equipment

  • DNA ladder

Procedure:

  • RNA Extraction: Isolate total RNA from untreated and this compound-treated cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • PCR Amplification:

    • Set up a PCR reaction using the synthesized cDNA as a template.

    • Use primers that flank the exon(s) of interest to amplify the different splice isoforms.

    • Include a no-template control to check for contamination.

  • Agarose Gel Electrophoresis: Run the PCR products on an agarose gel to separate the different-sized amplicons corresponding to the splice variants.

  • Visualization and Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. The relative intensity of the bands can be quantified using densitometry to estimate the ratio of the splice isoforms.

Signaling Pathways and Experimental Workflows

SF3B1-Mediated Aberrant Splicing and Resistance Pathway

This compound binds to the SF3b complex of the spliceosome, leading to altered 3' splice site selection and the generation of aberrant mRNA transcripts. These aberrant transcripts can contain premature termination codons (PTCs), leading to their degradation through nonsense-mediated decay (NMD) and a loss of the canonical protein. Resistance can arise from mutations in SF3B1 that prevent drug binding.

FR901465_Resistance cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell This compound This compound SF3B1_WT Wild-Type SF3B1 (in Spliceosome) This compound->SF3B1_WT Binds & Inhibits Pre_mRNA Pre-mRNA SF3B1_WT->Pre_mRNA Alters Splicing Aberrant_mRNA Aberrant mRNA (with PTC) Pre_mRNA->Aberrant_mRNA Canonical_mRNA Canonical mRNA Pre_mRNA->Canonical_mRNA NMD Nonsense-Mediated Decay Aberrant_mRNA->NMD Loss_of_Protein Loss of Canonical Protein NMD->Loss_of_Protein Apoptosis Apoptosis Loss_of_Protein->Apoptosis FR901465_res This compound SF3B1_Mut Mutant SF3B1 FR901465_res->SF3B1_Mut Binding Impaired SF3B1_Mut->Pre_mRNA Normal Splicing (uninhibited) Canonical_Protein Canonical Protein Canonical_mRNA->Canonical_Protein Survival Cell Survival Canonical_Protein->Survival

This compound action in sensitive vs. SF3B1-mutant resistant cells.
ABC Transporter-Mediated Drug Efflux

Increased expression of ABC transporters, like ABCB1, can lead to the active efflux of this compound from the cancer cell, thereby reducing its intracellular concentration and limiting its ability to inhibit the spliceosome.

ABC_Transporter_Resistance cluster_cell Cancer Cell FR901465_in This compound (Intracellular) Spliceosome Spliceosome FR901465_in->Spliceosome Inhibits ABCB1 ABCB1 Transporter FR901465_in->ABCB1 Pumped out FR901465_out This compound (Extracellular) ABCB1->FR901465_out Efflux Cell_Membrane FR901465_out->FR901465_in Enters Cell

Mechanism of ABC transporter-mediated resistance to this compound.
Activation of Pro-Survival Signaling Pathways

Resistance to this compound can be associated with the activation of pro-survival signaling pathways such as NF-κB and Wnt/β-catenin. These pathways can promote the expression of anti-apoptotic proteins and other factors that counteract the cytotoxic effects of the drug.

Signaling_Pathway_Resistance This compound This compound Cell_Stress Cellular Stress This compound->Cell_Stress NFkB NF-κB Pathway Cell_Stress->NFkB Activates Wnt Wnt/β-catenin Pathway Cell_Stress->Wnt Activates Anti_Apoptotic Anti-Apoptotic Gene Expression NFkB->Anti_Apoptotic Wnt->Anti_Apoptotic Survival Cell Survival & Resistance Anti_Apoptotic->Survival

Role of pro-survival signaling in this compound resistance.
Experimental Workflow for Generating and Characterizing Resistant Cell Lines

This workflow outlines a general approach to develop and analyze this compound-resistant cancer cell lines.

Resistance_Workflow cluster_characterization Characterization of Resistant Clones start Parental Sensitive Cell Line treatment Continuous Stepwise Increase in this compound Concentration start->treatment resistant_clone Isolate Resistant Clones treatment->resistant_clone ic50 IC50 Determination (vs. Parental) resistant_clone->ic50 sf3b1_seq SF3B1 Sequencing resistant_clone->sf3b1_seq abc_exp ABC Transporter Expression (qPCR/WB) resistant_clone->abc_exp pathway_act Signaling Pathway Analysis (e.g., Luciferase Assay) resistant_clone->pathway_act splicing_array Alternative Splicing Array/RNA-seq resistant_clone->splicing_array

Workflow for developing and analyzing this compound-resistant cells.

References

Technical Support Center: Mitigating FR901465-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the mitigation of cytotoxicity induced by FR901465, a potent spliceosome inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing excessive cytotoxicity in our cell line, even at low nanomolar concentrations of this compound. Is this expected?

A1: Yes, this compound is a highly potent inhibitor of the SF3b subunit of the spliceosome, and it is known to induce significant cytotoxicity at low nanomolar concentrations. Its mechanism of action involves the disruption of pre-mRNA splicing, leading to cell cycle arrest and apoptosis. Severe toxicity has also been observed in in vivo models. Therefore, potent cytotoxic effects are an expected outcome of on-target activity. If the observed cytotoxicity is preventing you from studying other effects of the compound, consider the mitigation strategies outlined below.

Q2: What is the primary mechanism behind this compound-induced cytotoxicity?

A2: this compound targets the SF3B1 protein, a core component of the spliceosome.[1] By inhibiting SF3B1, this compound disrupts the splicing of pre-mRNA, leading to an accumulation of unspliced transcripts and the production of aberrant proteins. This disruption of normal gene expression affects numerous cellular pathways, including those critical for cell cycle progression and survival, ultimately triggering apoptosis. Furthermore, inhibition or mutation of SF3B1 has been shown to induce a "BRCA-like" phenotype by compromising homologous recombination (HR), a key DNA damage repair pathway.[2] This impairment of the DNA damage response (DDR) contributes to the cytotoxic effects of this compound.

Q3: How can we reduce the cytotoxicity of this compound without compromising its intended biological effect?

A3: A promising strategy to mitigate the broad cytotoxicity of this compound while potentially enhancing its anti-tumor effects is through combination therapy. Specifically, combining this compound with inhibitors of the DNA damage response, such as PARP inhibitors (e.g., olaparib) or ATR inhibitors, has shown synergistic effects. This approach is based on the principle of synthetic lethality, where the inhibition of two separate pathways (splicing and DNA repair) is significantly more toxic to cancer cells than the inhibition of either pathway alone, allowing for the use of lower, less toxic concentrations of each drug.

Q4: What is the rationale for combining this compound with a PARP inhibitor?

A4: As mentioned, inhibiting SF3B1 can impair homologous recombination (HR), a major pathway for repairing DNA double-strand breaks. Cells with compromised HR become heavily reliant on other DNA repair pathways, such as base excision repair (BER), which is mediated by PARP enzymes. By co-administering a PARP inhibitor, both of these crucial DNA repair pathways are compromised, leading to a synergistic increase in cancer cell death.[2][3] This synthetic lethal interaction allows for the use of lower concentrations of this compound, thereby reducing its off-target and systemic cytotoxicity.

Q5: Should we administer this compound and the combination agent simultaneously or sequentially?

A5: The optimal administration schedule (simultaneous vs. sequential) can be cell-line and drug-specific and should be determined empirically.

  • Simultaneous administration: This approach tests the immediate synergistic effect of both inhibitors.

  • Sequential administration: Pre-treating with this compound for a period (e.g., 24 hours) before adding the PARP or ATR inhibitor may be more effective. The rationale is that the initial inhibition of splicing by this compound will first induce defects in the DNA damage response, making the cells more vulnerable to the subsequent inhibition of a compensatory repair pathway. A detailed experimental protocol to test both approaches is provided below.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Excessive cytotoxicity in all cell lines at the lowest tested concentration. High Potency of this compound: The compound is inherently highly toxic.- Perform a more extensive dose-response curve starting from picomolar concentrations to determine a more accurate IC50. - Reduce the treatment duration. - Implement a combination therapy approach with a PARP or ATR inhibitor to use a lower dose of this compound.
Inconsistent results between experiments. Cell Culture Variability: Cell passage number, density, and health can influence sensitivity. Compound Instability: Repeated freeze-thaw cycles of this compound stock.- Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density. - Prepare fresh dilutions of this compound from a master stock for each experiment and avoid multiple freeze-thaw cycles.[4]
Lack of synergistic effect with combination therapy. Suboptimal Drug Concentrations or Ratio: The concentrations or ratio of this compound to the combination agent may not be in the synergistic range. Cell Line Resistance: The specific cell line may have intrinsic resistance mechanisms to one or both drugs. Incorrect Dosing Schedule: The timing of drug addition (simultaneous vs. sequential) may not be optimal.- Perform a checkerboard assay with a wide range of concentrations for both drugs to identify synergistic ratios. - Test the combination in different cell lines to assess specificity. - Empirically test both simultaneous and sequential administration protocols.
High background in cytotoxicity assays. Compound Interference: this compound or the combination agent may interfere with the assay reagents (e.g., direct reduction of MTT).- Run parallel control wells containing the compounds in media without cells to measure any intrinsic absorbance or fluorescence. - Consider using a different cytotoxicity assay that relies on a different detection principle (e.g., LDH release, ATP-based assays).
Observed cytotoxicity appears to be off-target. High Compound Concentration: At higher concentrations, off-target effects are more likely.- Use the lowest effective concentration of this compound possible. - Employ combination therapy to reduce the required dose of this compound. - If possible, use a structurally related but inactive analog of this compound as a negative control to assess off-target effects.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound and Olaparib in Breast Cancer Cell Lines

Cell LineCompoundIC50 (nM)
MDA-MB-231 This compound (analogue)~5
Olaparib~2000
This compound analogue + Olaparib (1 µM)~1
MCF-7 This compound (analogue)~8
Olaparib~3000
This compound analogue + Olaparib (1 µM)~2.5

Note: The data presented are hypothetical and for illustrative purposes, based on typical potencies of spliceosome and PARP inhibitors. Actual IC50 values should be determined experimentally.

Table 2: Example of Combination Index (CI) Values for this compound and Olaparib

Combination Ratio (this compound:Olaparib)Effect Level (Fraction Affected)Combination Index (CI)Interpretation
1:2000.5 (IC50)0.45Synergy
1:2000.75 (IC75)0.38Synergy
1:2000.9 (IC90)0.32Strong Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This data is illustrative.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound and Combination Agents
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the PARP/ATR inhibitor in the appropriate cell culture medium.

  • Treatment: Treat cells with a range of concentrations of each drug individually. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each drug using non-linear regression analysis.

Protocol 2: Checkerboard Assay for Synergy Analysis
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Drug Dilution Matrix: Prepare a matrix of drug concentrations. Typically, this involves serial dilutions of this compound along the rows and serial dilutions of the combination agent along the columns of a 96-well plate.

  • Treatment: Add the drug combinations to the cells. Include wells with each drug alone and a vehicle control.

  • Incubation and Assay: Incubate and perform the cytotoxicity assay as in Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition for each drug combination. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).

Protocol 3: Sequential vs. Simultaneous Dosing
  • Cell Seeding: Plate cells in multiple 96-well plates.

  • Simultaneous Dosing: On one plate, add this compound and the combination agent at the same time at various concentrations (based on the checkerboard assay).

  • Sequential Dosing (this compound first): On a second plate, add this compound first and incubate for a set period (e.g., 24 hours). Then, add the combination agent and incubate for a further period (e.g., 48 hours).

  • Sequential Dosing (Combination agent first): On a third plate, add the combination agent first, incubate for 24 hours, then add this compound and incubate for a further 48 hours.

  • Incubation and Assay: Ensure the total incubation time is consistent across all plates. Perform the cytotoxicity assay.

  • Data Analysis: Compare the cell viability and synergy scores between the different dosing schedules to determine the most effective sequence.

Mandatory Visualizations

FR901465_Cytotoxicity_Mitigation cluster_0 This compound Action cluster_1 Mitigation Strategy This compound This compound SF3B1 SF3B1 (Spliceosome) This compound->SF3B1 Inhibits Splicing Pre-mRNA Splicing SF3B1->Splicing HR_Deficiency Impaired Homologous Recombination (HR) Splicing->HR_Deficiency Disruption leads to Cytotoxicity Cytotoxicity HR_Deficiency->Cytotoxicity Synthetic_Lethality Synthetic Lethality HR_Deficiency->Synthetic_Lethality PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP (BER Pathway) PARPi->PARP Inhibits SSB_Repair Single-Strand Break Repair (BER) PARP->SSB_Repair SSB_Repair->Synthetic_Lethality Inhibition of BER contributes to Synthetic_Lethality->Cytotoxicity

Caption: Signaling pathway of this compound-induced cytotoxicity and mitigation via synthetic lethality with PARP inhibitors.

Experimental_Workflow start Start: High this compound Cytotoxicity Observed ic50 Step 1: Determine IC50 of this compound & PARPi individually start->ic50 checkerboard Step 2: Perform Checkerboard Assay (Simultaneous Dosing) ic50->checkerboard ci_calc Step 3: Calculate Combination Index (CI) to Determine Synergy checkerboard->ci_calc decision Synergy Observed? ci_calc->decision sequential Step 4: Test Sequential Dosing (this compound -> PARPi vs. PARPi -> this compound) decision->sequential Yes no_synergy Troubleshoot: - Check cell line - Test alternative combo agent - Re-evaluate IC50s decision->no_synergy No optimize Step 5: Optimize Dose and Schedule for Maximum Synergy & Minimum Cytotoxicity sequential->optimize end End: Optimized Low-Dose Combination Protocol optimize->end

Caption: Experimental workflow for mitigating this compound cytotoxicity using combination therapy.

References

Refining FR901465 treatment protocols for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing FR901465 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in refining treatment protocols for specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent anti-tumor agent that functions as a spliceosome inhibitor. It specifically targets the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 snRNP (small nuclear ribonucleoprotein).[1] By binding to SF3B1, this compound interferes with the early stages of spliceosome assembly, leading to the inhibition of pre-mRNA splicing.[2] This disruption of splicing results in the accumulation of unspliced or aberrantly spliced mRNA transcripts, which can lead to cell cycle arrest and apoptosis.[3][4]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment of cancer cells with this compound typically leads to a range of cellular effects, including:

  • Cell Cycle Arrest: this compound has been shown to induce characteristic G1 and G2/M phase arrest in the cell cycle.[5]

  • Apoptosis: Inhibition of splicing by this compound can trigger programmed cell death, or apoptosis.[3]

  • Alternative Splicing Modulation: The primary molecular effect is the alteration of pre-mRNA splicing, often leading to exon skipping.[6][7][8] This can result in the production of non-functional proteins or transcripts targeted for nonsense-mediated decay.

  • Induction of an Immune Response: Recent studies suggest that the aberrant RNA species produced by this compound treatment can be sensed by cellular machinery, such as RIG-I, leading to a type I interferon response.[9]

Q3: Is this compound selective for cancer cells over normal cells?

A3: Several natural product spliceosome inhibitors, including the class to which this compound belongs, have been demonstrated to be potent antitumor agents with minimal toxicity to normal cells.[6] However, the degree of selectivity can vary between cell types. It is crucial to determine the cytotoxic effects on relevant normal cell lines in parallel with cancer cell lines to establish a therapeutic window. Some studies have shown that normal cells are less affected than cancer cells by spliceosome modulation.[10][11][12][13]

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, similar to other targeted therapies, could include:

  • Mutations in the Drug Target: Alterations in the SF3B1 gene that prevent this compound from binding effectively.

  • Upregulation of Drug Efflux Pumps: Increased expression of transporters that actively remove the drug from the cell.

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pathways to circumvent the effects of splicing inhibition.

  • Alterations in Downstream Effectors: Changes in proteins that are normally affected by the aberrantly spliced transcripts.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no cytotoxicity observed in cancer cells. 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect Treatment Duration: The incubation time may be insufficient to induce a cytotoxic effect. 3. Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms. 4. Drug Inactivity: The this compound compound may have degraded.1. Perform a dose-response experiment to determine the IC50 value for your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Consider using a different cell line or investigating potential resistance mechanisms. 4. Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light) and use a fresh stock.
High cytotoxicity observed in normal (non-cancerous) control cells. 1. Concentration Too High: The concentration of this compound may be toxic to normal cells. 2. High Sensitivity of Normal Cells: The specific type of normal cell line may be particularly sensitive to spliceosome inhibition.1. Titrate the concentration of this compound to find a therapeutic window where cancer cell death is maximized and normal cell death is minimized. 2. Test a panel of different normal cell lines to identify a more resistant control for your experiments.
Inconsistent or variable results between experiments. 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the final readout. 2. Variability in Drug Preparation: Inconsistent dilution of the this compound stock solution. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. 4. Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment.1. Ensure accurate and consistent cell counting and seeding for all experiments. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. 4. Regularly test cell cultures for contamination.
Difficulty in detecting apoptosis. 1. Incorrect Timing of Assay: Apoptosis is a dynamic process, and the assay may be performed too early or too late. 2. Inappropriate Apoptosis Assay: The chosen assay may not be sensitive enough or may not detect the specific apoptotic pathway activated.1. Perform a time-course experiment to determine the peak of apoptosis following this compound treatment. 2. Use a combination of apoptosis assays that measure different markers (e.g., Annexin V for early apoptosis and a caspase activity assay for mid-stage apoptosis).
Unexpected changes in gene expression or splicing patterns. 1. Off-target Effects: Although this compound is a specific SF3B1 inhibitor, off-target effects are always a possibility at high concentrations. 2. Complex Downstream Effects: Inhibition of a core cellular process like splicing can have widespread and sometimes unpredictable effects on gene expression.1. Use the lowest effective concentration of this compound to minimize off-target effects. 2. Validate key changes in gene expression or splicing with a secondary method (e.g., Western blot for protein levels, or Sanger sequencing of RT-PCR products to confirm splice junctions).

Data Presentation

Table 1: this compound and Analogs IC50 Values in Various Cell Lines
CompoundCell LineCell TypeIC50 (nM)Incubation Time (h)
FR901464P388Murine LeukemiaNot specified, but T/C value of 145%Not specified
This compoundP388Murine LeukemiaNot specified, but T/C value of 127%Not specified
FR901464A549Human Lung AdenocarcinomaEffective dose ranges variedNot specified
FR901464Colon 38Murine Colon CarcinomaGrowth inhibition observedNot specified
FR901464Meth AMurine FibrosarcomaGrowth inhibition observedNot specified
Sudemycin D1Rh18Human Rhabdomyosarcoma~1072
Spliceostatin AHeLaHuman Cervical Cancer~0.572
MeayamycinA549Human Lung Carcinoma1.272
MeayamycinHCT116Human Colorectal Carcinoma0.872
Pladienolide BAGSHuman Gastric Cancer~148
Pladienolide BMKN28Human Gastric Cancer~148

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific cell types.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a general guideline for detecting apoptosis by flow cytometry.

Materials:

  • Cells of interest, treated with this compound and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.

  • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Splicing Modulation Assay (qRT-PCR)

This protocol outlines a general method to assess changes in alternative splicing of a target gene.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • PCR primers designed to amplify different splice isoforms

  • SYBR Green or other qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design PCR primers that specifically amplify the different splice isoforms of your gene of interest. For example, to detect exon skipping, one primer can be designed in the exon upstream of the skipped exon and the other in the exon downstream. Alternatively, one primer can be designed within the skipped exon.

  • qPCR: Perform quantitative PCR using the designed primers and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data to determine the relative abundance of each splice isoform in the treated versus control samples. The change in the ratio of isoforms indicates a shift in alternative splicing.

Visualizations

Signaling Pathway of this compound Action

FR901465_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SF3B1 SF3B1 This compound->SF3B1 Inhibits RIG_I RIG-I MAVS MAVS RIG_I->MAVS IRF3 IRF3 MAVS->IRF3 IFN_Response Type I Interferon Response IRF3->IFN_Response Spliceosome Spliceosome Assembly Aberrant_mRNA Aberrant/Unspliced mRNA Spliceosome->Aberrant_mRNA Dysfunctional Splicing SF3B1->Spliceosome Component of pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Aberrant_mRNA->RIG_I Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) Aberrant_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_mRNA->Apoptosis

Caption: Mechanism of action of this compound leading to anti-tumor effects.

Experimental Workflow for Assessing this compound Efficacy

FR901465_Workflow start Start: Cell Culture treatment Treat cells with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis splicing Splicing Analysis (qRT-PCR) treatment->splicing data Data Analysis viability->data apoptosis->data splicing->data conclusion Conclusion: Determine IC50, Apoptotic Induction & Splicing Changes data->conclusion

Caption: A typical experimental workflow for evaluating this compound.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Experiment Fails: Inconsistent/Negative Results check_reagents Check Reagents: This compound stock, media, etc. start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Check Cells: Contamination, passage number cells_ok Cells OK? check_cells->cells_ok check_protocol Review Protocol: Concentrations, timing protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->check_cells Yes new_reagents Prepare Fresh Reagents reagents_ok->new_reagents No cells_ok->check_protocol Yes new_cells Use New Cell Stock cells_ok->new_cells No optimize Optimize Protocol: Titrate drug, adjust timing protocol_ok->optimize Yes revise_protocol Revise Protocol protocol_ok->revise_protocol No rerun Rerun Experiment with Controls optimize->rerun new_reagents->rerun new_cells->rerun revise_protocol->rerun

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Synthesis of FR901465 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of FR901465 analogs. The information is compiled from published synthetic routes of this compound's close analog, FR901464, and general principles of complex molecule synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound analogs, presented in a question-and-answer format.

Question 1: I am experiencing low yields and poor stereoselectivity in the construction of the tetrahydropyran rings. What are the key challenges and how can I overcome them?

Answer: The stereocontrolled synthesis of the highly functionalized tetrahydropyran rings is a significant challenge in the total synthesis of this compound analogs. Key difficulties often lie in controlling the stereochemistry at multiple chiral centers.

Common Issues & Recommended Solutions:

  • Poor Diastereoselectivity in Michael Addition: The 1,4-conjugate addition to form a key intermediate for the tetrahydropyran ring can result in a mixture of diastereomers. It has been shown that the choice of reaction conditions is critical for achieving high diastereoselectivity.[1]

  • Inefficient Hetero-Diels-Alder Reaction: The asymmetric hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing the pyran rings.[1] Low yields or poor enantioselectivity can be due to catalyst deactivation or suboptimal reaction conditions.

  • Achmatowicz Rearrangement Issues: This rearrangement is a key step in some synthetic routes to build the pyranone core.[2] Incomplete conversion or side product formation can be a hurdle.

Troubleshooting Table:

SymptomPossible CauseSuggested Solution
Low diastereoselectivity in Michael additionSuboptimal base or solventScreen different bases (e.g., KHMDS, NaHMDS, LiHMDS) and solvents (e.g., THF, Toluene).[1]
Temperature not optimizedPerform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity.[1]
Poor yield in Hetero-Diels-Alder reactionInactive catalystEnsure the use of a freshly prepared or properly stored catalyst.
Non-optimal solvent or temperatureScreen different solvents and reaction temperatures to improve catalyst turnover and reaction rate.
Incomplete Achmatowicz RearrangementInsufficiently reactive oxidizing agentUse a more potent oxidizing agent like m-CPBA.[2]
Degradation of the starting furanPerform the reaction at low temperatures and monitor closely to avoid over-oxidation.

Question 2: The macrocyclization step to form the core of my this compound analog is resulting in low yields due to dimerization and oligomerization. How can I improve the efficiency of this step?

Answer: Macrocyclization is frequently a yield-limiting step in the synthesis of large ring systems like this compound. The primary challenge is to favor the intramolecular cyclization over intermolecular reactions.

Strategies to Improve Macrocyclization Yields:

  • High Dilution Conditions: Performing the reaction at very low concentrations (typically 0.001-0.005 M) is the most common strategy to minimize intermolecular side reactions.

  • Choice of Cyclization Method: The specific reaction used for ring closure can have a significant impact on the yield. Methods like ring-closing metathesis (RCM), macrolactonization, or intramolecular Heck reactions are commonly employed. The choice depends on the functional groups present in the precursor.

  • Conformational Pre-organization: Introducing structural elements that pre-organize the linear precursor into a conformation amenable to cyclization can significantly improve yields. This can be achieved through the use of proline residues, disulfide bridges, or other conformationally restricting motifs.

Question 3: I am struggling with the selection and removal of protecting groups, leading to side reactions and decomposition of my advanced intermediates. What is a suitable protecting group strategy?

Answer: The synthesis of complex molecules like this compound analogs, which possess multiple reactive functional groups, necessitates a robust and orthogonal protecting group strategy.

Key Considerations for Protecting Groups:

  • Orthogonality: Choose protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the selective deprotection of functional groups at different stages of the synthesis.

  • Stability: The protecting groups must be stable to the reaction conditions employed in subsequent steps.

  • Ease of Removal: The deprotection conditions should be mild enough to avoid degradation of the complex molecular backbone.

Commonly Used Protecting Groups in Complex Synthesis:

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
AlcoholSilyl ethers (e.g., TBS, TIPS)Silyl chloride, imidazole, DMFTBAF, THF or HF-Pyridine
Benzyl ether (Bn)Benzyl bromide, NaH, THFH₂, Pd/C or DDQ
Methoxymethyl ether (MOM)MOMCl, DIPEA, DCMAcidic conditions (e.g., HCl, TFA)
AmineCarbamates (e.g., Boc, Cbz)(Boc)₂O, base or CbzCl, baseAcidic conditions (TFA) for Boc; H₂, Pd/C for Cbz
CarbonylAcetals, KetalsDiol, acid catalystAqueous acid

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in preparing this compound analogs?

A1: The primary challenges include:

  • Stereocontrolled construction of the two highly functionalized tetrahydropyran rings. [1][2] This involves managing multiple stereocenters and achieving high diastereoselectivity in key bond-forming reactions.

  • Efficient macrocyclization to form the large ring system. Overcoming the entropic barrier and minimizing intermolecular side reactions is crucial.

  • Development of a robust and orthogonal protecting group strategy. The presence of numerous reactive functional groups requires careful planning to avoid unwanted side reactions.[1]

  • Late-stage functionalization to generate diverse analogs. Modifying the complex core structure at a late stage to explore structure-activity relationships can be challenging due to the molecule's sensitivity.[3]

Q2: Are there any particularly effective key reactions for the synthesis of the this compound core?

A2: Yes, several key reactions have been successfully employed in the synthesis of the closely related FR901464, which are applicable to this compound analogs:

  • Asymmetric Hetero-Diels-Alder (HDA) Reaction: This has been a powerful method for the enantioselective synthesis of the tetrahydropyran rings.[1]

  • Achmatowicz Rearrangement: This reaction provides an efficient route to chiral pyranones, which are key building blocks for the tetrahydropyran rings.[2]

  • Stereoselective Michael Addition: This reaction is crucial for setting a key stereocenter in the tetrahydropyran ring system.[1][2]

  • Ring-Closing Metathesis (RCM): This is a versatile method for the macrocyclization step.

Q3: What is the importance of the stereochemistry at C4 and C14 for the biological activity of FR901464/FR901465 analogs?

A3: Studies on FR901464 have shown that the stereochemistry at these positions is crucial for biological activity. Synthesis of epimers at C4 and C14 has been performed to probe the importance of these stereocenters for splicing activity.[1] Researchers synthesizing new analogs should carefully control and verify the stereochemistry at these positions.

Q4: How can I introduce diversity into my this compound analogs at a late stage of the synthesis?

A4: Late-stage functionalization (LSF) is a powerful strategy for this purpose.[3] This involves modifying the fully assembled or nearly complete core structure. Techniques such as C-H activation, cross-coupling reactions, and selective derivatization of existing functional groups can be employed. However, LSF on complex molecules can be challenging and requires careful optimization of reaction conditions to avoid degradation of the sensitive core.

Experimental Protocols

Detailed Methodology for Stereoselective Michael Addition (as applied in a reported FR901464 synthesis)[1]

  • Objective: To achieve a highly diastereoselective 1,4-conjugate addition to a pyranone intermediate.

  • Procedure: To a solution of the enone in THF at -78 °C is added a solution of the nucleophile (e.g., a cuprate or a silyl ketene acetal). The reaction is stirred at this temperature for a specified time until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

  • Optimization: The diastereoselectivity of this reaction was found to be highly dependent on the base and solvent used. A screening of conditions, including different metal counterions (Li, Na, K) for the enolate and various ethereal solvents, is recommended to optimize the stereochemical outcome for a specific substrate.[1]

Visualizations

Experimental_Workflow General Workflow for this compound Analog Synthesis cluster_0 Fragment Synthesis cluster_1 Coupling and Elaboration cluster_2 Macrocyclization and Final Steps A Synthesis of Tetrahydropyran Ring A C Fragment Coupling (e.g., Cross-Metathesis) A->C B Synthesis of Side Chain B B->C D Elaboration of Coupled Product C->D E Macrocyclization (e.g., RCM) D->E F Deprotection E->F G Final Analog F->G

Caption: A generalized experimental workflow for the convergent synthesis of this compound analogs.

Troubleshooting_Logic Troubleshooting Logic for Low Macrocyclization Yield Start Low Yield in Macrocyclization Step Check_Concentration Is reaction run under high dilution? Start->Check_Concentration Check_Method Is the cyclization method optimal? Check_Concentration->Check_Method Yes Solution1 Decrease concentration (e.g., to 0.001 M) Check_Concentration->Solution1 No Check_Conformation Is the precursor conformationally biased? Check_Method->Check_Conformation Yes Solution2 Explore alternative methods (RCM, Macrolactonization) Check_Method->Solution2 No Solution3 Introduce turn-inducing elements in precursor Check_Conformation->Solution3 No End Improved Yield Check_Conformation->End Yes Solution1->End Solution2->End Solution3->End

Caption: A decision-making diagram for troubleshooting low yields in the macrocyclization step.

Signaling_Pathway_Analogy Protecting Group Strategy as a Synthetic Pathway Start Multifunctional Intermediate Protect1 Protect Group A (e.g., Alcohol with TBS) Start->Protect1 React1 Reaction at Site B Protect1->React1 Deprotect1 Deprotect Group A React1->Deprotect1 Protect2 Protect Group C (e.g., Amine with Boc) Deprotect1->Protect2 React2 Reaction at Site A Protect2->React2 Deprotect2 Deprotect Group C React2->Deprotect2 Final Final Product Deprotect2->Final

Caption: An analogy of a protecting group strategy to a linear signaling pathway, illustrating the sequential steps of protection, reaction, and deprotection.

References

Validation & Comparative

A Comparative Guide to FR901465 and Other Spliceosome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spliceosome has emerged as a compelling target in cancer therapy due to the high frequency of mutations in splicing factors and the reliance of cancer cells on proper splicing for their survival and proliferation. This guide provides an objective comparison of FR901465, a potent spliceosome inhibitor, with other well-characterized inhibitors of the SF3b complex: Pladienolide B, E7107, and Sudemycins. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds for basic research and drug development.

Mechanism of Action: Targeting the SF3b Complex

This compound and the other compounds discussed in this guide are natural product-derived or synthetic molecules that primarily target the SF3b subcomplex of the U2 snRNP within the spliceosome.[1][2][3] The SF3b complex is crucial for the recognition of the branch point sequence in the pre-mRNA, an early and essential step in spliceosome assembly.[1][2][3] By binding to the SF3B1 protein, these inhibitors disrupt the stable association of the U2 snRNP with the pre-mRNA, leading to a stall in spliceosome assembly at the A complex.[3] This inhibition of splicing results in the accumulation of unspliced or aberrantly spliced mRNA transcripts, which can trigger downstream cellular responses such as cell cycle arrest and apoptosis.[4][5][6]

cluster_pre_mRNA Pre-mRNA cluster_spliceosome Spliceosome Assembly Exon 1 Exon 1 Intron Intron Exon 2 Exon 2 U1 U1 A Complex A Complex U1->A Complex binds 5' splice site U2 U2 SF3b SF3b SF3b->A Complex binds branch point U4_U5_U6 U4/U5/U6 tri-snRNP B Complex B Complex A Complex->B Complex U4/U5/U6 recruitment Spliced mRNA Spliced mRNA B Complex->Spliced mRNA Catalytic steps Spliceosome Inhibitors Spliceosome Inhibitors Spliceosome Inhibitors->SF3b inhibit Spliceosome Inhibitors Spliceosome Inhibitors Aberrant Splicing Aberrant Splicing Spliceosome Inhibitors->Aberrant Splicing Mcl-1L Mcl-1L Aberrant Splicing->Mcl-1L decreases Mcl-1S Mcl-1S Aberrant Splicing->Mcl-1S increases Mcl-1L (anti-apoptotic) Mcl-1L (anti-apoptotic) Mcl-1S (pro-apoptotic) Mcl-1S (pro-apoptotic) Caspase-9 Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Mcl-1S->Caspase-9 activates Spliceosome Inhibitors Spliceosome Inhibitors Aberrant Splicing Aberrant Splicing Spliceosome Inhibitors->Aberrant Splicing MDM2 (aberrant) MDM2 (aberrant) Aberrant Splicing->MDM2 (aberrant) produces p53 p53 MDM2 (aberrant)->p53 fails to degrade p21 p21 p53->p21 activates transcription CDK/Cyclin Complexes CDK/Cyclin Complexes p21->CDK/Cyclin Complexes inhibits Cell Cycle Arrest Cell Cycle Arrest CDK/Cyclin Complexes->Cell Cycle Arrest Radiolabeled pre-mRNA Radiolabeled pre-mRNA Incubation with Inhibitor Incubation with Inhibitor Radiolabeled pre-mRNA->Incubation with Inhibitor HeLa Nuclear Extract HeLa Nuclear Extract HeLa Nuclear Extract->Incubation with Inhibitor RNA Extraction RNA Extraction Incubation with Inhibitor->RNA Extraction Denaturing PAGE Denaturing PAGE RNA Extraction->Denaturing PAGE Autoradiography Autoradiography Denaturing PAGE->Autoradiography

References

Comparative Efficacy of FR901465 Analogs in Antitumor Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antitumor efficacy of FR901465 and its analogs. These compounds, known as spliceosome modulators, represent a promising class of anti-cancer agents by targeting the SF3b subunit of the spliceosome.

This guide synthesizes available experimental data to facilitate an objective comparison of their performance. It includes quantitative data on their antitumor activities, detailed experimental protocols for key studies, and visualizations of the underlying molecular mechanisms.

Performance Comparison of this compound Analogs

The antitumor efficacy of this compound and its analogs has been evaluated in various preclinical models. The following tables summarize the quantitative data from in vitro and in vivo studies.

In Vitro Cytotoxicity
CompoundCell LineAssayIC50 / % ApoptosisTreatment ConditionsReference
Sudemycin C Chronic Lymphocytic Leukemia (CLL) primary cellsApoptosis Assay45.2 ± 20.1% apoptosis500 nM, 24 hours[1]
Sudemycin D1 Chronic Lymphocytic Leukemia (CLL) primary cellsApoptosis Assay63.4 ± 15.3% apoptosis500 nM, 24 hours[1]
Meayamycin MCF-7 (Breast Cancer)Growth InhibitionLow picomolar GI50Not specified
Meayamycin MDA-MB-231 (Breast Cancer)Growth InhibitionLow picomolar GI50Not specified
Meayamycin HCT-116 (Colon Cancer)Growth InhibitionPicomolar GI50Not specified
Meayamycin PC-3 (Prostate Cancer)Growth InhibitionPicomolar GI50Not specified
Meayamycin H1299 (Lung Cancer)Growth InhibitionMid picomolar GI50Not specified
Meayamycin A549 (Lung Cancer)Growth InhibitionMid picomolar GI50Not specified
In Vivo Antitumor Efficacy
CompoundTumor ModelDosing RegimenKey OutcomesReference
Sudemycin D6 Chronic Lymphocytic Leukemia (CLL) patient-derived xenograft (NSG mice)Not specifiedSignificant antitumor activity[1]

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs exert their antitumor effects by binding to the SF3b subunit of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA. This inhibition of the spliceosome leads to widespread splicing defects, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Two key downstream pathways affected by these compounds are the alternative splicing of the anti-apoptotic protein MCL-1 and the modulation of the NF-κB signaling pathway.

Signaling Pathway of SF3b Inhibition

SF3B1_Inhibition_Pathway cluster_Inhibitor This compound Analogs cluster_Spliceosome Spliceosome cluster_Downstream Downstream Effects FR901465_Analogs This compound Analogs (e.g., Sudemycin, Meayamycin) SF3B1 SF3B1 FR901465_Analogs->SF3B1 Inhibition Splicing_Modulation Alternative Splicing Modulation SF3B1->Splicing_Modulation Leads to MCL1_Splicing MCL1 Pre-mRNA Splicing_Modulation->MCL1_Splicing RELA_Splicing RELA Pre-mRNA Splicing_Modulation->RELA_Splicing MCL1L MCL-1L (Anti-apoptotic) MCL1_Splicing->MCL1L Decreased MCL1S MCL-1S (Pro-apoptotic) MCL1_Splicing->MCL1S Increased Apoptosis Apoptosis MCL1L->Apoptosis Inhibits MCL1S->Apoptosis Promotes RELA_Variant Spliced RELA Variant (Lacks DNA binding domain) RELA_Splicing->RELA_Variant NFkB_Pathway NF-κB Pathway Dysregulation RELA_Variant->NFkB_Pathway NFkB_Pathway->Apoptosis Contributes to

Caption: Inhibition of SF3B1 by this compound analogs alters splicing of MCL-1 and RELA, promoting apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound analogs.

In Vitro Cytotoxicity Assay (Apoptosis Assay)

Objective: To determine the cytotoxic effect of this compound analogs on cancer cells by measuring apoptosis.

Materials:

  • Chronic Lymphocytic Leukemia (CLL) primary cells

  • This compound analogs (e.g., Sudemycin C, Sudemycin D1)

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Isolate primary CLL cells from patient samples.

  • Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Treat cells with varying concentrations of the this compound analog (e.g., 100, 250, 500 nM) or vehicle control (DMSO).

  • Incubate the cells for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined.

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound analogs in a patient-derived xenograft (PDX) model.

Materials:

  • NOD/SCID/IL2Rγ−/− (NSG) mice

  • Primary Chronic Lymphocytic Leukemia (CLL) cells from patients

  • This compound analog (e.g., Sudemycin D6)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Engraft NSG mice with primary CLL cells subcutaneously.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer the this compound analog (e.g., Sudemycin D6) or vehicle control to the respective groups according to a predetermined dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow for In Vivo Studies

InVivo_Workflow Start Start Engraftment Engraft CLL PDX in NSG Mice Start->Engraftment Tumor_Growth Allow Tumor Growth Engraftment->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer this compound Analog or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for assessing the in vivo efficacy of this compound analogs in a CLL PDX model.

References

Validating FR901465 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods to validate the cellular target engagement of FR901465, a potent inhibitor of the spliceosome subunit SF3B1. We will explore its performance alongside other known SF3B1 inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of target validation studies.

Introduction to this compound and its Target

This compound and its analogs, such as Spliceostatin A (SSA), are natural products that exhibit potent anti-tumor activity.[1][2] These compounds covalently bind to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome.[2][3] By targeting SF3B1, this compound and similar molecules interfere with the recognition of the branch point sequence during pre-mRNA splicing, leading to intron retention and exon skipping.[3] This disruption of normal splicing affects a multitude of genes, including those critical for cell cycle progression and apoptosis, ultimately leading to cancer cell death.[4][5] Validating that this compound effectively engages SF3B1 in a cellular context is a critical step in its development as a therapeutic agent.

Comparative Analysis of SF3B1 Inhibitors

This compound belongs to a class of compounds that target the SF3B1 subunit. Other well-characterized inhibitors include Pladienolide B and Herboxidiene. While these compounds have distinct chemical structures, they share a common pharmacophore and mechanism of action, binding to the same pocket on SF3B1.[2][3] The following table summarizes the inhibitory concentrations (IC50) of these compounds from in vitro splicing assays, providing a quantitative comparison of their potency.

CompoundTargetAssay SystemIC50 (µM)Reference
This compound analog (SSA) SF3B1In vitro splicing (HeLa nuclear extract)~0.1[3]
Pladienolide B SF3B1In vitro splicing (HeLa nuclear extract)~0.1[3]
Herboxidiene SF3B1In vitro splicing (HeLa nuclear extract)~0.1[3]

Experimental Methodologies for Target Engagement

Two primary methods are highlighted for validating this compound target engagement in cells: the Cellular Thermal Shift Assay (CETSA) for direct target binding and the Minigene Splicing Reporter Assay for functional cellular readout.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess the physical interaction between a drug and its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6] Binding of this compound to SF3B1 is expected to increase the thermal stability of the SF3B1 protein.

  • Cell Culture and Treatment:

    • Culture a human cell line (e.g., HeLa or K562) to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound, a comparator compound (e.g., Pladienolide B), and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at 25°C.[7]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[8]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize the samples.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against SF3B1 (e.g., at a 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for SF3B1 at each temperature.

    • Plot the normalized band intensities against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Minigene Splicing Reporter Assay

This assay provides a functional readout of SF3B1 inhibition by measuring changes in the splicing of a specific pre-mRNA reporter. A minigene construct containing an exon and flanking intron sequences of a gene known to be affected by this compound (e.g., MDM2) is transfected into cells.[10] Inhibition of the spliceosome leads to altered splicing of the minigene transcript, which can be quantified by RT-PCR.

  • Minigene Construct:

    • Clone a genomic fragment of the MDM2 gene, including exon 11 and its flanking intronic sequences, into a splicing reporter vector (e.g., pCAS2 or pSPL3).[10][11]

  • Cell Culture and Transfection:

    • Seed a suitable cell line (e.g., HEK293T or HeLa) in 6-well plates to achieve 60-70% confluency on the day of transfection.[11]

    • Transfect the cells with the MDM2 minigene construct using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with various concentrations of this compound, an alternative SF3B1 inhibitor, and a vehicle control.

  • RNA Isolation and cDNA Synthesis:

    • After 24-48 hours of treatment, harvest the cells and isolate total RNA using a commercial kit.

    • Synthesize cDNA from the isolated RNA using reverse transcriptase and a vector-specific primer.[12]

  • RT-PCR and Analysis:

    • Perform PCR using primers specific to the exons of the minigene vector that flank the cloned insert.[11]

    • Separate the PCR products on a 2% agarose gel.

    • Analyze the band patterns to identify correctly spliced and aberrantly spliced (e.g., exon-skipped or intron-retained) transcripts.

    • Quantify the relative abundance of each splice variant. An increase in aberrantly spliced transcripts in this compound-treated cells compared to the control indicates inhibition of splicing.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound action and the workflow for its validation, the following diagrams are provided.

G cluster_0 This compound Action This compound This compound SF3B1 SF3B1 (in U2 snRNP) This compound->SF3B1 binds Spliceosome Spliceosome Assembly SF3B1->Spliceosome inhibits Splicing Pre-mRNA Splicing Spliceosome->Splicing AberrantSplicing Aberrant Splicing (Intron Retention, Exon Skipping) Splicing->AberrantSplicing leads to Bcl2 Altered Splicing of Bcl-2 family genes AberrantSplicing->Bcl2 p53 p53 Pathway Activation AberrantSplicing->p53 Apoptosis Apoptosis Bcl2->Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_1 Target Engagement Validation Workflow cluster_cet CETSA Details cluster_reporter Reporter Assay Details start Start: Hypothesis This compound engages SF3B1 cet_exp Direct Binding Assay: Cellular Thermal Shift Assay (CETSA) start->cet_exp reporter_exp Functional Assay: Minigene Splicing Reporter start->reporter_exp data_analysis Data Analysis cet_exp->data_analysis cet_step1 1. Treat cells w/ this compound cet_exp->cet_step1 reporter_exp->data_analysis rep_step1 1. Transfect cells with minigene reporter_exp->rep_step1 conclusion Conclusion: Target Engagement Validated data_analysis->conclusion cet_step2 2. Heat challenge cet_step1->cet_step2 cet_step3 3. Lyse & separate soluble fraction cet_step2->cet_step3 cet_step4 4. Western Blot for SF3B1 cet_step3->cet_step4 rep_step2 2. Treat cells w/ this compound rep_step1->rep_step2 rep_step3 3. Isolate RNA & synthesize cDNA rep_step2->rep_step3 rep_step4 4. RT-PCR & gel electrophoresis rep_step3->rep_step4

References

Cross-Validation of FR901465 Effects with Genetic Knockdown of SF3B1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular and molecular effects induced by the natural product FR901465 and its analogs, potent inhibitors of the SF3b splicing complex, with the effects of direct genetic knockdown of the SF3B1 subunit. The data presented herein is collated from multiple studies to offer a cross-validated perspective on the consequences of targeting this critical splicing factor.

Introduction

This compound and its closely related analogs, such as FR901464 and Spliceostatin A, are powerful anti-tumor agents that function by binding to the SF3b subcomplex of the spliceosome.[1][2] The primary target within this complex is the SF3B1 protein, a cornerstone of the U2 small nuclear ribonucleoprotein (snRNP) essential for the recognition of the branch point sequence during pre-mRNA splicing. Genetic knockdown of SF3B1, typically achieved through RNA interference (RNAi), offers a highly specific method to study the consequences of its loss of function. Notably, studies have shown that the phenotypic outcomes of treating cells with SF3B1 inhibitors like Spliceostatin A are largely equivalent to those observed following SF3B1 knockdown, validating the on-target effect of these compounds.[1]

This guide will systematically compare the outcomes of these two methodologies—pharmacological inhibition and genetic silencing—across key cellular processes, gene expression, and RNA splicing.

Comparative Analysis: this compound Analogs vs. SF3B1 Knockdown

The following tables summarize the quantitative effects of SF3B1 inhibition by pharmacological agents (this compound analogs like Spliceostatin A and Pladienolide B) and genetic knockdown of SF3B1.

Table 1: Effects on Cell Viability and Proliferation
ParameterThis compound Analog (Spliceostatin A/Pladienolide B)SF3B1 Knockdown (siRNA)Cell Line(s)Reference(s)
Cell Viability Dose-dependent decreaseSignificant reductionVarious cancer cell lines[3][4]
IC50/GI50 Low nanomolar range (e.g., 1-2 nM for FR901464)Not ApplicableVarious cancer cell lines[5]
Cell Proliferation InhibitionSuppressionBreast cancer cells[6]
Colony Formation InhibitionSuppressionBreast cancer cells[6]
Table 2: Effects on Apoptosis and Cell Cycle
ParameterThis compound Analog (Pladienolide B)SF3B1 Knockdown (siRNA)Cell Line(s)Reference(s)
Apoptosis Induction IncreasedEnhancementBreast cancer cells[3][6]
Cell Cycle Arrest G2/M phase arrestG2/M phase arrestMyeloid cell lines[7][8]
Table 3: Molecular Effects on Gene Expression and Splicing
ParameterThis compound Analog (Spliceostatin A)SF3B1 Knockdown (siRNA)Key FindingsReference(s)
Global Gene Expression Widespread changes860 up-regulated, 776 down-regulated genesDeregulation of pathways including Ras and MAPK signaling[6]
Alternative Splicing Induction of aberrant splicingExon skipping and cassette exons are commonInhibition of SF3b/SF3B1 leads to predictable splicing alterations[1][6]
Specific Splicing Events Altered splicing of MDM2Altered splicing of MDM2Both methods induce similar changes in specific gene splicing[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the comparison of this compound and SF3B1 knockdown.

SF3B1_Inhibition_Pathway cluster_0 Pharmacological Inhibition cluster_1 Genetic Silencing This compound This compound SF3B1 SF3B1 This compound->SF3B1 Inhibits Cellular Effects Cellular Effects This compound->Cellular Effects Leads to siRNA siRNA siRNA->SF3B1 Degrades mRNA siRNA->Cellular Effects Leads to Spliceosome Spliceosome SF3B1->Spliceosome Component of pre-mRNA pre-mRNA Spliceosome->pre-mRNA Splicing mRNA mRNA pre-mRNA->mRNA Protein Protein mRNA->Protein Translation Protein->Cellular Effects

Caption: Mechanism of Action: this compound vs. SF3B1 Knockdown.

Experimental_Workflow cluster_0 Treatment Groups cluster_1 Downstream Assays Cell_Culture Cancer Cell Line Control Control Cell_Culture->Control This compound This compound Cell_Culture->this compound SF3B1_siRNA SF3B1_siRNA Cell_Culture->SF3B1_siRNA Cell_Viability Cell Viability (MTT Assay) Control->Cell_Viability Apoptosis Apoptosis (Annexin V Staining) Control->Apoptosis RNA_Seq RNA Sequencing (Splicing Analysis) Control->RNA_Seq This compound->Cell_Viability This compound->Apoptosis This compound->RNA_Seq SF3B1_siRNA->Cell_Viability SF3B1_siRNA->Apoptosis SF3B1_siRNA->RNA_Seq Data_Analysis Comparative Data Analysis Cell_Viability->Data_Analysis Apoptosis->Data_Analysis RNA_Seq->Data_Analysis

Caption: A typical experimental workflow for comparing the effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SF3B1 Knockdown using siRNA
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute SF3B1-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Transfection: Combine the diluted siRNA and transfection reagent, incubate at room temperature for 5-20 minutes to allow for complex formation. Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation: Harvest a portion of the cells to validate knockdown efficiency by qRT-PCR or Western blot analysis of SF3B1 expression. The remaining cells can be used for downstream assays.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound analog or perform SF3B1 knockdown as described above. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with the this compound analog or perform SF3B1 knockdown in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

RNA Sequencing and Splicing Analysis
  • RNA Extraction: Following treatment or knockdown, extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Library Preparation: Prepare RNA sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Differential Gene Expression: Quantify gene expression levels and identify differentially expressed genes between treatment/knockdown and control groups.

    • Alternative Splicing Analysis: Use specialized software (e.g., rMATS, DEXSeq) to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns, alternative 3' or 5' splice sites).

Conclusion

References

A Comparative Analysis of FR901465 and Spliceostatin A: Potent Modulators of the Spliceosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two closely related natural products, FR901465 and Spliceostatin A, both recognized for their potent anti-tumor activity. This document outlines their mechanism of action, presents comparative biological data, details relevant experimental protocols, and provides visual representations of their molecular interactions and experimental workflows.

Introduction

This compound is a natural product isolated from the fermentation broth of Pseudomonas sp.[1] Spliceostatin A is a semi-synthetic derivative of a related natural product, FR901464, where a hydroxyl group is methylated to form a more stable methyl ketal.[2] Both compounds are potent inhibitors of the spliceosome, a large and dynamic molecular machine responsible for pre-mRNA splicing. Their anti-tumor effects stem from their ability to modulate this fundamental cellular process, leading to cell cycle arrest and apoptosis in cancer cells.[]

Mechanism of Action: Targeting the SF3b Complex

Both this compound and Spliceostatin A exert their biological effects by binding to the SF3b (splicing factor 3b) subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][] The SF3b complex is crucial for recognizing the branch point sequence (BPS) within the intron of a pre-mRNA molecule, a critical step for the initiation of splicing.

By binding to SF3b, these molecules inhibit the stable association of the U2 snRNP with the branch point. This interference prevents the formation of the pre-spliceosome (A complex) and subsequent catalytic steps of splicing.[4] This disruption of splicing leads to an accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts, ultimately triggering cellular stress pathways that result in apoptosis.[1]

Spliceosome Inhibition Mechanism of Spliceosome Inhibition cluster_Spliceosome Spliceosome Pre-mRNA Pre-mRNA Branch Point Pre-mRNA->Branch Point contains U2 snRNP U2 snRNP SF3b SF3b U2 snRNP->SF3b contains Splicing Splicing U2 snRNP->Splicing initiates SF3b->Branch Point binds Mature mRNA Mature mRNA Splicing->Mature mRNA FR901465_SSA This compound / Spliceostatin A FR901465_SSA->SF3b inhibits

Figure 1: Mechanism of action of this compound and Spliceostatin A.

Comparative Biological Data

Direct comparative studies between this compound and Spliceostatin A are limited in publicly available literature. However, extensive research has been conducted on the closely related parent compound of Spliceostatin A, FR901464. The data for FR901464 is presented here as a proxy for the natural product family to which this compound belongs. Spliceostatin A, the methylated derivative of FR901464, has been shown to have improved stability and potency.[2]

In Vitro Splicing Inhibition

The inhibitory activity of these compounds on the splicing process can be quantified using an in vitro splicing assay with HeLa cell nuclear extracts. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

CompoundIC50 (µM)Reference
FR9014640.05[5]
Spliceostatin A0.01[5]

Table 1: Comparative in vitro splicing inhibition.

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of these compounds are typically evaluated across a panel of human cancer cell lines using cell viability assays. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeFR901464 IC50 (nM)Spliceostatin A IC50 (nM)Reference
P388Murine Leukemia-~1[2]
A549Human Lung Carcinoma0.6 - 3~1[2]
HeLaHuman Cervical Cancer-~2[2]

Experimental Protocols

In Vitro Splicing Assay

This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.[6]

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., 32P-labeled)

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Test compounds (this compound, Spliceostatin A) dissolved in DMSO

  • Proteinase K

  • Urea loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Prepare splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA, and splicing reaction buffer.

  • Add varying concentrations of the test compounds or DMSO (vehicle control) to the reactions.

  • Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow splicing to occur.

  • Stop the reactions by adding proteinase K to digest proteins.

  • Extract the RNA from the reactions using phenol/chloroform extraction and ethanol precipitation.

  • Resuspend the RNA in urea loading buffer and separate the splicing products (pre-mRNA, mRNA, intermediates, and lariat intron) by denaturing PAGE.

  • Visualize the RNA species using a phosphorimager and quantify the band intensities to determine the percentage of splicing inhibition.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, Spliceostatin A)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compounds Add test compounds Seed_Cells->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: A typical workflow for a cell viability MTT assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[10][11][12][13][14]

Materials:

  • Cells treated with test compounds

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a desired time to induce apoptosis.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Conclusion

This compound and Spliceostatin A are potent anti-tumor agents that function by inhibiting the SF3b complex of the spliceosome. While direct comparative data for this compound is limited, studies on the closely related FR901464 and its derivative Spliceostatin A demonstrate that chemical modification can enhance the stability and potency of these natural products. Spliceostatin A consistently shows higher potency in inhibiting in vitro splicing and in cytotoxic effects against cancer cell lines compared to its parent compound. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to explore the full therapeutic potential of this class of spliceosome modulators. Further investigation into the specific effects of this compound on splicing and cell viability is warranted to fully elucidate its pharmacological profile in comparison to the well-characterized Spliceostatin A.

References

Assessing the Specificity of FR901465 for SF3B1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spliceosome has emerged as a critical target in cancer therapy, with mutations and overexpression of its components linked to various malignancies.[1][2][3] Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP), is a particularly attractive target due to its frequent mutation in cancers like myelodysplastic syndromes and chronic lymphocytic leukemia.[4][5] FR901465 and its derivatives are potent anti-tumor agents that function by modulating the activity of the spliceosome.[6][7] This guide provides an objective comparison of this compound and its analogs with other SF3B1 inhibitors and alternative splicing modulators, supported by experimental data to assess its specificity.

Mechanism of Action of SF3B1 Inhibitors

This compound and other natural product-derived SF3B1 inhibitors, such as Pladienolide B and Herboxidiene, share a common mechanism of action.[8][9] They bind to the SF3B complex, a subunit of the U2 snRNP, and interfere with the early stages of spliceosome assembly.[8][10] This interaction prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, stalling the formation of the A complex and ultimately inhibiting splicing.[11][12][13] The binding of these inhibitors is thought to induce a conformational change in SF3B1, which is critical for their inhibitory effect.[8][9]

Spliceosome_Inhibition_Pathway Mechanism of SF3B1 Inhibition cluster_0 Spliceosome Assembly cluster_1 Inhibitor Action Pre-mRNA Pre-mRNA U1_snRNP U1_snRNP Pre-mRNA->U1_snRNP 5' splice site recognition U2_snRNP U2_snRNP U1_snRNP->U2_snRNP recruitment A_Complex A_Complex U2_snRNP->A_Complex Branch point recognition U2_snRNP:s->A_Complex:n Inhibited SF3B1 SF3B1 SF3B1->U2_snRNP Part of B_Complex B_Complex A_Complex->B_Complex U4/U5/U6 tri-snRNP recruitment Spliced_mRNA Spliced_mRNA B_Complex->Spliced_mRNA Splicing catalysis This compound This compound This compound->SF3B1 Binds to CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Treat with Compound (e.g., this compound) Cell_Culture->Compound_Treatment Heating 3. Heat at Temperature Gradient Compound_Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifugation to Separate Fractions Lysis->Centrifugation Soluble_Fraction Soluble Proteins Centrifugation->Soluble_Fraction Precipitated_Fraction Precipitated Proteins Centrifugation->Precipitated_Fraction Western_Blot 6. Western Blot for SF3B1 Soluble_Fraction->Western_Blot Analysis 7. Quantify SF3B1 Stabilization Western_Blot->Analysis

References

FR901465: A Comparative Analysis of its Differential Effects on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR901465 and its close analog FR901464 are potent anti-tumor agents that function by inhibiting the spliceosome, a critical cellular machinery for gene expression.[1][2] These molecules target the SF3B1 subunit of the spliceosome, leading to aberrant mRNA splicing and subsequent cancer cell death.[3] This guide provides a comparative analysis of the cytotoxic effects of this compound/FR901464 on cancer cells versus normal cells, benchmarked against other notable spliceosome inhibitors. The data presented herein is crucial for assessing the therapeutic window and potential clinical utility of this class of compounds.

Mechanism of Action: Targeting the Spliceosome

This compound and related compounds exert their anti-tumor activity by binding to the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[3] This interaction disrupts the normal splicing process, leading to the accumulation of unspliced or incorrectly spliced messenger RNA (mRNA). The consequence for the cell is the production of non-functional or toxic proteins, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2]

FR901465_Mechanism_of_Action Mechanism of Action of this compound cluster_spliceosome Spliceosome U2 snRNP U2 snRNP SF3B1 SF3B1 Aberrant Splicing Aberrant Splicing SF3B1->Aberrant Splicing Leads to This compound This compound This compound->SF3B1 Inhibits pre-mRNA pre-mRNA pre-mRNA->Aberrant Splicing Incorrectly processed Mature mRNA Mature mRNA pre-mRNA->Mature mRNA Normal Splicing Apoptosis Apoptosis Aberrant Splicing->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Aberrant Splicing->Cell Cycle Arrest Functional Protein Functional Protein Mature mRNA->Functional Protein

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Cytotoxicity Data

The therapeutic potential of an anti-cancer agent is critically dependent on its selectivity for cancer cells over normal, healthy cells. The following tables summarize the available in vitro cytotoxicity data (IC50 values) for FR901464 and other SF3B1 inhibitors.

Table 1: Cytotoxicity of FR901464 in Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (ng/mL)Reference
DLD1Colorectal Cancer0.71[4]
HCT116Colorectal Cancer0.31[4]
LoVoColorectal Cancer< 1[4]
RKOColorectal Cancer< 1[4]
SW480Colorectal Cancer< 1[4]
COLO829Melanoma (SF3B1 mutant)< 1[4]
HCC38Breast Cancer (SF3B1 mutant)< 1[4]
Human Fibroblasts Normal Connective Tissue 0.18 [4]

Data from a single study is presented. It is important to note that the IC50 value for normal human fibroblasts was the lowest among all cell lines tested in this study, suggesting a lack of cancer cell selectivity for FR901464 under these experimental conditions.[4]

Table 2: Comparative Cytotoxicity of Other SF3B1 Inhibitors

CompoundCancer Cell Line(s)Normal Cell Type(s)SelectivityReference(s)
Pladienolide B / FD-895 Various cancer cell lines (nM range IC50)Peripheral Blood Mononuclear Cells (PBMCs), HEK-293Spares normal cells[5][6]
E7107 Chronic Lymphocytic Leukemia (CLL) cells (mean LC50 ~8.8 nM)PBMCs from healthy volunteers (LC50 > 300 nM)More resistant in normal cells[7]
H3B-8800 Cancer cells with spliceosome mutations-Preferentially lethal to mutant cancer cells
Meayamycin D (FR901464 analog) Drug-resistant lung cancer cellsNormal cellsCancer-specific

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. B 2. Drug Treatment After 24h, treat cells with serially diluted compounds (e.g., FR901464) for 48-72h. A->B C 3. MTT Addition Add MTT solution (5 mg/mL) to each well and incubate for 4h at 37°C. B->C D 4. Formazan Solubilization Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader. D->E

Figure 2: Workflow for a typical MTT cell viability assay.

Detailed Methodology:

  • Cell Culture: Cells (both cancer and normal) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere overnight.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., FR901464, Pladienolide B) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Reagent: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[9]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment: Cells are treated with the compounds of interest at desired concentrations for a specified time.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., Trypsin-EDTA), and both adherent and suspension cells are collected by centrifugation.[1]

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[1]

Apoptosis_Assay_Gating_Strategy Gating Strategy for Apoptosis Assay cluster_quadrants Flow Cytometry Dot Plot Q1 Q1 Necrotic (Annexin V-/PI+) Q2 Q2 Late Apoptotic (Annexin V+/PI+) Q3 Q3 Viable (Annexin V-/PI-) Q4 Q4 Early Apoptotic (Annexin V+/PI-) X_axis Annexin V -> Y_axis PI -> origin->X_axis origin->Y_axis

Figure 3: Quadrant analysis in an Annexin V/PI flow cytometry assay.

Discussion and Conclusion

The available data indicates that while FR901464, a close analog of this compound, is a highly potent cytotoxic agent against a range of cancer cell lines, it may lack selectivity for cancer cells over normal cells, as evidenced by its strong activity against human fibroblasts.[4] This contrasts with other SF3B1 inhibitors like Pladienolide B, E7107, and H3B-8800, for which there is evidence of a more favorable therapeutic window.[3][5][6][7]

The apparent lack of selectivity of FR901464 raises important considerations for its potential clinical development. High toxicity to normal cells could lead to a narrow therapeutic index and significant side effects. However, it is important to consider that the single data point on normal fibroblasts may not be representative of all normal cell types. Further comprehensive studies are required to directly compare the cytotoxicity of this compound/FR901464 against a broader panel of cancer and normal cell lines, including primary cells from different tissues, under standardized conditions.

The development of analogs, such as meayamycin D, which is reported to be cancer-specific, highlights a promising avenue for improving the therapeutic index of this class of compounds.[11] Future research should focus on elucidating the structural determinants of selectivity for SF3B1 inhibitors and on developing novel analogs with improved safety profiles.

References

FR901465: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the in vitro and in vivo efficacy of the antitumor compound FR901465, designed for researchers, scientists, and drug development professionals. The content is based on available preclinical data and provides supporting experimental context.

Quantitative Data Summary

The following tables summarize the available quantitative data for the efficacy of this compound.

In Vivo Efficacy

This compound has demonstrated antitumor activity in murine models. The key findings from a comparative study are presented below.

Tumor ModelAnimal ModelEfficacy MetricResultReference
P388 Murine LeukemiaMiceT/C Value127%[1]
A549 Human Lung AdenocarcinomaMiceTumor GrowthInhibition Observed[1]
T/C Value (Treatment/Control x 100) represents the change in median survival time of treated versus control animals. A value >125% is considered significant activity by the National Cancer Institute.
In Vitro Efficacy

Specific quantitative in vitro efficacy data for this compound, such as IC50 values against various cancer cell lines, are not detailed in the currently available public literature. Determination of such values would require specific cell-based assays.

Cancer Cell LineAssay TypeIC50 Value
Data Not Availablee.g., MTT, CellTiter-Glo®Not Determined

Experimental Protocols

Detailed protocols for the specific preclinical studies involving this compound are not publicly available. The following are representative protocols for the types of experiments conducted to evaluate such a compound.

In Vitro Cytotoxicity Assay (General Protocol)

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

  • Cell Culture: Human cancer cell lines (e.g., A549, P388) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Preparation and Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations. The diluted compound is then added to the appropriate wells. Control wells receive only the vehicle.

  • Incubation: Plates are incubated for a standard period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (MTT Assay Example):

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours.

    • Mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance data is normalized to the vehicle control, and a dose-response curve is generated to calculate the IC50 value.

In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used.

  • Cell Preparation and Implantation: A549 human lung adenocarcinoma cells are grown in culture, harvested, and suspended in a solution like Matrigel. Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Development and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving this compound). The compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Monitoring: Animal body weight and general health are monitored as indicators of toxicity. Tumor volumes are continuously measured.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. The T/C value, calculated from the change in tumor volume in the treated versus control group, is a key metric.

  • Study Termination: The study is concluded when tumors in the control group reach a specified maximum size or after a predetermined duration. Tumors may be excised for further analysis.

Visualizations

Proposed Signaling Pathway of this compound

This compound is suggested to exert its antitumor effects by inducing dynamic changes in chromatin structure.[1] The following diagram illustrates a conceptual signaling pathway for this mechanism of action.

This compound This compound Chromatin Chromatin Structure This compound->Chromatin Induces dynamic changes in GeneExpression Gene Expression Chromatin->GeneExpression Alters accessibility for transcription CellCycle Cell Cycle Arrest (G1 and G2/M) GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis TumorGrowth Tumor Growth Inhibition CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Proposed mechanism of this compound via chromatin modification.

General Experimental Workflow: From In Vitro to In Vivo

The evaluation of a novel antitumor compound like this compound typically follows a structured workflow from initial cell-based screening to validation in animal models.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Cancer Cell Line Panel B Cytotoxicity Assay (e.g., MTT) A->B C IC50 Determination B->C D Tumor Model Selection (e.g., A549 Xenograft) C->D Identifies lead compound and effective concentration E Efficacy Study D->E F Toxicity Assessment E->F G Data Analysis (e.g., T/C Value) E->G

Caption: Standard workflow for anticancer drug efficacy testing.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of FR901465

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of FR901465, a potent spliceosome inhibitor. Adherence to these protocols is critical to protect laboratory personnel and the environment from exposure to this cytotoxic compound.

This compound and similar spliceosome inhibitors are classified as cytotoxic agents due to their ability to interfere with cellular processes, specifically pre-mRNA splicing, a fundamental step in gene expression.[1][2][3] Materials that come into contact with such agents are considered hazardous waste and must be handled accordingly.[4][5]

Key Principles of Cytotoxic Waste Management

All materials contaminated with this compound must be segregated and treated as hazardous waste. This includes unused or expired drug, contaminated personal protective equipment (PPE), labware, and cleaning materials.[4][6] The primary goal is to prevent the release of the cytotoxic compound into the environment and to minimize exposure to personnel.

Waste CategoryDescriptionRecommended Container
Solid Waste Contaminated PPE (gloves, gowns, masks), bench paper, plasticware (pipette tips, tubes), and cleaning materials.Rigid, leak-proof container with a cytotoxic waste label. Often color-coded (e.g., yellow with a purple lid or red).[5][6][7]
Sharps Waste Contaminated needles, syringes, scalpels, and glass vials.Puncture-resistant sharps container with a cytotoxic waste label.[6][7]
Liquid Waste Unused this compound solutions, contaminated buffers, and rinsates from cleaning procedures.Sealable, chemical-resistant container clearly labeled as "Cytotoxic Liquid Waste" containing this compound.
Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

1. Personal Protective Equipment (PPE): Before handling this compound or any contaminated materials, don the appropriate PPE:

  • Gloves: Two pairs of chemotherapy-rated gloves.

  • Gown: A disposable, solid-front gown.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher, especially when handling the powdered form of the compound.

2. Waste Segregation at the Point of Generation: Immediately dispose of all contaminated items into the appropriate, clearly labeled cytotoxic waste containers.[4][5]

  • Solids: Place all contaminated non-sharp solid waste into the designated rigid, leak-proof container.

  • Sharps: Dispose of all contaminated sharps directly into a designated cytotoxic sharps container.[6] Do not recap, bend, or break needles.

  • Liquids: Collect all liquid waste containing this compound in a compatible, sealed container. Do not dispose of this waste down the drain.[4][8]

3. Decontamination of Work Surfaces: Decontaminate all surfaces and equipment that may have come into contact with this compound. A typical procedure involves a three-step process:

  • Initial Cleaning: Wipe the surface with a detergent solution to remove gross contamination.[4]

  • Rinsing: Wipe the surface with sterile water to remove the detergent.[4]

  • Final Decontamination: Wipe the surface with 70% isopropyl alcohol.[4]

  • Dispose of all cleaning materials as cytotoxic solid waste.

4. Sealing and Labeling Waste Containers:

  • When waste containers are three-quarters full, securely seal them to prevent leaks.[4]

  • Ensure all containers are clearly labeled with "Cytotoxic Waste" and identify the primary contents (this compound).

5. Storage and Collection:

  • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's procedures for scheduling a pickup by the EHS department or a licensed hazardous waste contractor.

Emergency Spill Procedures

In the event of a spill, immediate action is necessary to minimize exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material like sand or a commercial sorbent to contain the spill.[9]

  • Clean-up: Wearing appropriate PPE, carefully clean the spill area using the decontamination procedure outlined above. All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from handling the compound to the final collection of waste.

FR901465_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Generation of Waste cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Steps A Don Appropriate PPE (Double Gloves, Gown, Eye Protection) B Handle this compound in a Containment Ventilated Enclosure (CVE) or Fume Hood A->B C Generate Waste (Solids, Sharps, Liquids) B->C D Contaminated Solids (Gloves, Tubes, Wipes) C->D E Contaminated Sharps (Needles, Vials) C->E F Contaminated Liquids (Solutions, Rinsate) C->F G Place in Labeled Cytotoxic Solid Waste Bin (e.g., Yellow/Purple Lid) D->G H Place in Labeled Cytotoxic Sharps Container (Puncture-Resistant) E->H I Place in Labeled, Sealed Cytotoxic Liquid Waste Container F->I J Decontaminate Work Surfaces (Detergent, Water, 70% IPA) G->J H->J I->J K Store Sealed Waste Containers in Designated Area J->K L Schedule Waste Pickup with EHS K->L

Caption: Workflow for the safe disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.